BMAP-28
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C145H250N44O29 |
|---|---|
Poids moléculaire |
3073.8 g/mol |
Nom IUPAC |
(2S)-1-[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]-N-[(2S,3S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S,3S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C145H250N44O29/c1-22-81(15)113(119(150)196)182-128(205)99(50-39-63-162-145(157)158)175-136(213)115(83(17)24-3)186-139(216)117(85(19)26-5)185-135(212)107-52-41-65-189(107)141(218)112(80(13)14)181-138(215)118(86(20)27-6)187-140(217)116(84(18)25-4)184-134(211)106-51-40-64-188(106)111(195)75-166-122(199)103(69-88-53-55-90(191)56-54-88)178-126(203)95(45-31-34-58-147)170-125(202)94(44-30-33-57-146)172-132(209)104(70-89-72-163-92-43-29-28-42-91(89)92)176-120(197)87(21)167-123(200)97(48-37-61-160-143(153)154)173-131(208)102(68-79(11)12)179-137(214)114(82(16)23-2)183-129(206)96(46-32-35-59-148)171-124(201)93(47-36-60-159-142(151)152)168-110(194)74-165-121(198)100(66-77(7)8)177-133(210)105(76-190)180-127(204)98(49-38-62-161-144(155)156)174-130(207)101(67-78(9)10)169-109(193)73-164-108(192)71-149/h28-29,42-43,53-56,72,77-87,93-107,112-118,163,190-191H,22-27,30-41,44-52,57-71,73-76,146-149H2,1-21H3,(H2,150,196)(H,164,192)(H,165,198)(H,166,199)(H,167,200)(H,168,194)(H,169,193)(H,170,202)(H,171,201)(H,172,209)(H,173,208)(H,174,207)(H,175,213)(H,176,197)(H,177,210)(H,178,203)(H,179,214)(H,180,204)(H,181,215)(H,182,205)(H,183,206)(H,184,211)(H,185,212)(H,186,216)(H,187,217)(H4,151,152,159)(H4,153,154,160)(H4,155,156,161)(H4,157,158,162)/t81-,82-,83-,84-,85-,86-,87-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,112-,113-,114-,115-,116-,117-,118-/m0/s1 |
Clé InChI |
WMFBKFIMNMRQAY-MVPIGCMHSA-N |
Origine du produit |
United States |
Foundational & Exploratory
BMAP-28 Peptide: A Technical Guide to its Origin, Discovery, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMAP-28 (Bovine Myeloid Antimicrobial Peptide-28) is a potent, broad-spectrum antimicrobial peptide belonging to the cathelicidin (B612621) family. First identified in bovine neutrophils, it represents a key component of the innate immune system in cattle. This technical guide provides an in-depth exploration of the origin, discovery, and multifaceted antimicrobial mechanisms of this compound. It details the molecular biology approaches that led to its identification, its primary structure, and the experimental protocols for its synthesis and characterization. Furthermore, this document elucidates the peptide's mechanisms of action against both prokaryotic and eukaryotic cells, supported by signaling pathway diagrams. Quantitative data on its antimicrobial efficacy are presented in a structured format to facilitate comparative analysis.
Origin and Discovery
This compound originates from bovine myeloid cells, specifically neutrophils.[1] It is a member of the cathelicidin family of host defense peptides, which are characterized by a conserved N-terminal "cathelin" domain and a variable C-terminal antimicrobial peptide domain.[1] The mature this compound peptide is derived from a larger precursor protein, prothis compound.[2]
The discovery of this compound was a result of molecular cloning techniques aimed at identifying novel antimicrobial peptides in cattle. In 1996, Skerlavaj and colleagues deduced the existence of two new bovine cathelicidins, the precursors to BMAP-27 and this compound, from cDNA sequences isolated from bovine bone marrow.[3] While the mature peptide was characterized following its prediction from the cDNA sequence and subsequent chemical synthesis, its precursor, prothis compound, was also purified directly from bovine neutrophils by Storici and colleagues in the same year.[2]
Key Characteristics
| Property | Description |
| Full Name | Bovine Myeloid Antimicrobial Peptide-28 |
| Family | Cathelicidin |
| Source | Bos taurus (Bovine) Neutrophils |
| Amino Acid Sequence | GGLRSLGRKILRAWKKYGPIIVPIIRIG |
| Molecular Weight | ~3131.84 Da |
| Theoretical pI | 12.41 |
Experimental Protocols
Discovery via cDNA Library Screening and Sequencing
The identification of the this compound precursor was achieved through the screening of a bovine bone marrow cDNA library. The general workflow for this process is outlined below.
References
- 1. This compound, an Antibiotic Peptide of Innate Immunity, Induces Cell Death through Opening of the Mitochondrial Permeability Transition Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A bovine myeloid antimicrobial peptide (this compound) and its analogs kill pan-drug-resistant Acinetobacter baumannii by interacting with outer membrane protein A (OmpA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
BMAP-28: A Technical Guide to its Amino Acid Sequence, Structure, and Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bovine myeloid antimicrobial peptide-28 (BMAP-28), a cathelicidin-derived peptide with potent antimicrobial and cytotoxic properties. This document details its amino acid sequence, structural characteristics, quantitative biological activity, and the experimental methodologies used for its characterization. Furthermore, it visually represents its mechanism of action through detailed diagrams.
This compound Amino Acid Sequence and Physicochemical Properties
This compound is a 28-amino acid peptide derived from bovine cathelicidin-5.[1] Its primary sequence is:
GGLRSLGRKILRAWKKYGPIIVPIIRIG [2]
A C-terminally amidated 27-residue version (GGLRSLGRKILRAWKKYGPIIVPIIRI-am) is also commonly synthesized and studied.[3] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 3071.9 g/mol | [4] |
| Net Charge (at pH 7) | +7 to +9 (depending on the analog) | [5] |
| Isoelectric Point | ~11.5 (Predicted) | N/A |
Structural Features of this compound
The structure of this compound is crucial to its biological activity and is characterized by two distinct domains. The N-terminal region (residues 1-18) is predicted to form a cationic, amphipathic α-helix, which is essential for its initial interaction with and disruption of microbial membranes.[3][6] The C-terminal portion (residues 19-27) is a hydrophobic tail that has been implicated in the peptide's cytotoxic activity against mammalian cells.[3]
While the three-dimensional structure of the full-length this compound has not been experimentally determined, the solution structure of its N-terminal antimicrobial fragment, this compound(1-18), has been resolved by NMR spectroscopy in the presence of SDS micelles (PDB ID: 2NDC).[7] This structural information confirms the α-helical conformation of the N-terminal domain, which is critical for its membrane-disrupting activities.
Quantitative Biological Activity
The biological activity of this compound has been extensively studied against a wide range of microbial and mammalian cells. The following tables summarize the key quantitative data.
Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
This compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains.[8][9]
| Organism | Strain | MIC (µg/mL) | MIC (µM) | Reference |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 1.25-20 | ~0.4-6.5 | [9] |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 5-20 | ~1.6-6.5 | [9] |
| Enterococcus faecalis | Vancomycin-Susceptible (VSEF) | 1-8 | ~0.3-2.6 | [8] |
| Enterococcus faecalis | Vancomycin-Resistant (VREF) | 1-8 | ~0.3-2.6 | [8] |
| Escherichia coli | - | - | 2 | [1] |
| Acinetobacter baumannii | Pan-Drug-Resistant (PDRAB) | 5-10 | ~1.6-3.3 | [3] |
| Pasteurella multocida | - | 3.0-6.0 | ~1.0-2.0 | [1] |
| Candida albicans | - | - | 8 | [1] |
Cytotoxicity and Hemolytic Activity
While a potent antimicrobial, this compound also demonstrates significant cytotoxicity against mammalian cells, which is a critical consideration for its therapeutic development.
| Cell Type | Assay | Endpoint | Value (µM) | Reference |
| Human Erythrocytes | Hemolysis | HC50 | ~30 | [1] |
| Human Neutrophils | Cytotoxicity | - | 30 | [1] |
| U937 (Human monocytic cell line) | Cytotoxicity | - | 3 | [10] |
| K562 (Human leukemia cell line) | Cytotoxicity | - | - | [10] |
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize this compound.
Antimicrobial Susceptibility Testing (Broth Microdilution Assay)
This assay determines the Minimum Inhibitory Concentration (MIC) of a peptide required to inhibit the visible growth of a microorganism.
-
Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown to the mid-logarithmic phase in a suitable broth medium (e.g., Mueller-Hinton Broth). The bacterial suspension is then diluted to a final concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL.
-
Peptide Dilution: A stock solution of this compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Incubation: An equal volume of the standardized bacterial inoculum is added to each well containing the peptide dilutions. A positive control (bacteria without peptide) and a negative control (broth only) are also included.
-
MIC Determination: The plate is incubated at 37°C for 18-24 hours. The MIC is recorded as the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.
-
Cell Seeding: Mammalian cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Peptide Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. Control wells with untreated cells are also included.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan (B1609692).
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to determine the secondary structure of peptides in different environments.
-
Sample Preparation: A solution of this compound is prepared in a suitable buffer (e.g., phosphate (B84403) buffer) to a final concentration typically in the range of 10-20 µM. To mimic a membrane environment, trifluoroethanol (TFE) can be added to the buffer.
-
Spectra Acquisition: The CD spectrum is recorded using a spectropolarimeter. Far-UV spectra (typically 190-250 nm) are collected to analyze the peptide's secondary structure.
-
Data Analysis: The resulting spectra are analyzed to estimate the percentage of α-helix, β-sheet, and random coil structures. Characteristic double minima at approximately 208 and 222 nm are indicative of an α-helical conformation.
Mechanism of Action and Signaling Pathways
The mechanisms by which this compound exerts its antimicrobial and cytotoxic effects are multifaceted and depend on the target cell type.
Antimicrobial Mechanism
This compound's primary mode of action against bacteria involves the disruption of the cell membrane's integrity. In Gram-negative bacteria, it has been shown to interact with outer membrane proteins such as OmpA.[5] This interaction facilitates the peptide's translocation across the outer membrane and subsequent disruption of the inner membrane, leading to leakage of cellular contents and cell death.
Caption: this compound's proposed antimicrobial mechanism against Gram-negative bacteria.
Cytotoxic Mechanism in Mammalian Cells
In mammalian cells, this compound's cytotoxicity is primarily mediated through its interaction with mitochondria. The peptide induces the opening of the mitochondrial permeability transition pore (PTP), leading to the dissipation of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of apoptotic pathways.[10][11]
Caption: this compound's cytotoxic mechanism involving the mitochondrial permeability transition pore.
Conclusion
This compound is a potent antimicrobial peptide with a well-defined structure-activity relationship. Its broad-spectrum antimicrobial efficacy makes it a promising candidate for the development of new anti-infective agents. However, its inherent cytotoxicity towards mammalian cells necessitates further research into designing analogs with improved therapeutic indices. The detailed information provided in this guide serves as a valuable resource for researchers and drug developers working on the advancement of antimicrobial peptides.
References
- 1. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 2. researchgate.net [researchgate.net]
- 3. A bovine myeloid antimicrobial peptide (this compound) and its analogs kill pan-drug-resistant Acinetobacter baumannii by interacting with outer membrane protein A (OmpA) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity Assay Protocol [protocols.io]
- 5. A bovine myeloid antimicrobial peptide (this compound) and its analogs kill pan-drug-resistant Acinetobacter baumannii by interacting with outer membrane protein A (OmpA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In vitro and in vivo antimicrobial activity of two α-helical cathelicidin peptides and of their synthetic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial activity of a bovine myeloid antimicrobial peptide (this compound) against methicillin-susceptible and methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, an Antibiotic Peptide of Innate Immunity, Induces Cell Death through Opening of the Mitochondrial Permeability Transition Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, an antibiotic peptide of innate immunity, induces cell death through opening of the mitochondrial permeability transition pore - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of BMAP-28 Against Bacteria
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bovine myeloid antimicrobial peptide BMAP-28 and its mechanisms of action against a broad spectrum of bacteria. This compound, a member of the cathelicidin (B612621) family of host defense peptides, has demonstrated potent antimicrobial activity, making it a subject of significant interest in the development of novel therapeutics to combat antibiotic-resistant pathogens. This document details the molecular interactions, physiological effects, and key experimental methodologies used to elucidate its bactericidal activities.
Core Mechanism of Action: A Multi-pronged Assault
This compound exerts its antimicrobial effects through a rapid and multifaceted mechanism primarily targeting the bacterial cell envelope, leading to membrane disruption and subsequent cell death. However, evidence also suggests that its activity is not solely limited to membrane permeabilization, with intracellular targets contributing to its bactericidal efficacy.
Initial Interaction and Membrane Permeabilization
The initial interaction between the cationic this compound and the bacterial cell surface is electrostatically driven. The peptide's positive charge facilitates its accumulation at the anionic bacterial membrane, a feature that distinguishes microbial from zwitterionic mammalian cell membranes[1][2].
Gram-Negative Bacteria: In Gram-negative bacteria, this compound interacts with the negatively charged lipopolysaccharide (LPS) molecules of the outer membrane[3]. This interaction displaces the divalent cations that stabilize the LPS layer, leading to outer membrane disorganization and increased permeability. Subsequently, the peptide traverses the outer membrane and interacts with the inner phospholipid membrane, causing depolarization and the formation of pores or channels. This disruption of the proton motive force and leakage of cellular contents ultimately leads to cell death[3][4].
Gram-Positive Bacteria: For Gram-positive bacteria, the primary targets for initial binding are the negatively charged teichoic and lipoteichoic acids (LTA) present in the thick peptidoglycan layer[5][6]. Following this initial interaction, this compound can access and disrupt the cytoplasmic membrane, leading to membrane depolarization, leakage of intracellular components, and cell death.
The following diagram illustrates the proposed mechanism of this compound-induced membrane disruption in both Gram-negative and Gram-positive bacteria.
Interaction with Specific Membrane Proteins
Beyond general electrostatic interactions, this compound has been shown to interact with specific outer membrane proteins. In pan-drug-resistant Acinetobacter baumannii, the outer membrane protein A (OmpA) has been identified as a potential receptor for this compound, and this interaction is thought to contribute to the peptide's bactericidal activity[7][8].
Intracellular Mechanisms of Action
While membrane disruption is a primary bactericidal mechanism, this compound can also translocate into the bacterial cytoplasm and interact with intracellular targets. Although less defined than its membrane activity, potential intracellular mechanisms include:
-
Inhibition of Protein Synthesis: Some studies suggest that this compound may interfere with ribosomal function, thereby inhibiting protein synthesis[3].
-
Interaction with Nucleic Acids: The cationic nature of this compound could facilitate its binding to negatively charged DNA and RNA, potentially disrupting replication, transcription, and translation processes[9][10].
-
Induction of Apoptosis-like Death: this compound has been observed to induce processes in bacteria that resemble eukaryotic apoptosis, including DNA fragmentation[11].
The following diagram outlines the potential intracellular targets of this compound following its translocation across the bacterial membrane.
Quantitative Data on Antimicrobial Activity
The efficacy of this compound has been quantified against a range of bacterial pathogens. The Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of the peptide that prevents visible growth of a bacterium.
| Bacterium | Strain(s) | MIC Range (µg/mL) | Reference(s) |
| Mannheimia haemolytica | Multiple Strains | 64 - 256 | [3][12] |
| Acinetobacter baumannii (PDR) | Clinical Isolates | 5 - 20 | [7] |
| Staphylococcus aureus (MSSA) | Multiple Strains | 1.25 - 20 | [13] |
| Staphylococcus aureus (MRSA) | Multiple Strains | 5 - 20 | [13] |
Experimental Protocols
The following are detailed methodologies for key experiments used to investigate the mechanism of action of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines with modifications for antimicrobial peptides.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well polypropylene (B1209903) microtiter plates
-
This compound stock solution
-
Bacterial culture in logarithmic growth phase
-
Sterile 0.01% acetic acid with 0.2% bovine serum albumin (BSA)
-
Spectrophotometer
Procedure:
-
Peptide Preparation: Prepare a stock solution of this compound in sterile water. Create a serial two-fold dilution series of this compound in 0.01% acetic acid with 0.2% BSA in polypropylene tubes.
-
Bacterial Inoculum Preparation: Culture the test bacterium overnight in MHB. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 105 CFU/mL.
-
Assay Setup: Add 100 µL of the bacterial inoculum to each well of a 96-well polypropylene plate. Add 11 µL of the serially diluted this compound solutions to the corresponding wells. Include a positive control (bacteria without peptide) and a negative control (MHB without bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that results in no visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.
Outer Membrane Permeabilization Assay (NPN Uptake)
This assay utilizes the fluorescent probe N-phenyl-1-naphthylamine (NPN), which fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of a damaged bacterial outer membrane.
Materials:
-
Bacterial culture in logarithmic growth phase
-
5 mM HEPES buffer (pH 7.2) containing 5 mM glucose
-
NPN stock solution (e.g., 500 µM in acetone)
-
This compound solution
-
Fluorometer with excitation at 350 nm and emission at 420 nm
Procedure:
-
Cell Preparation: Harvest mid-log phase bacteria by centrifugation and wash twice with HEPES buffer. Resuspend the cells in HEPES buffer to an OD600 of 0.5.
-
Assay: In a quartz cuvette, add 1 mL of the bacterial suspension. Add NPN to a final concentration of 10 µM and record the baseline fluorescence.
-
Peptide Addition: Add the desired concentration of this compound to the cuvette and immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates outer membrane permeabilization.
Inner Membrane Permeabilization Assay (SYTOX Green Uptake)
SYTOX Green is a high-affinity nucleic acid stain that cannot penetrate the intact inner membrane of live bacteria. An increase in fluorescence indicates inner membrane permeabilization.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Phosphate-buffered saline (PBS)
-
SYTOX Green stock solution
-
This compound solution
-
Fluorometer or flow cytometer with appropriate filters for SYTOX Green (excitation ~485 nm, emission ~520 nm)
Procedure:
-
Cell Preparation: Harvest and wash mid-log phase bacteria as described for the NPN assay. Resuspend the cells in PBS to a concentration of approximately 1 x 107 CFU/mL.
-
Staining: Add SYTOX Green to the cell suspension to a final concentration of 1 µM and incubate in the dark for 15 minutes.
-
Assay: Add the desired concentration of this compound to the stained cell suspension.
-
Measurement: Monitor the increase in fluorescence over time using a fluorometer or by analyzing samples at different time points using a flow cytometer.
The following diagram provides a general workflow for assessing the membrane-disrupting activity of this compound.
References
- 1. NPN Uptake Assay / Flourescence Measurements - Hancock Lab [cmdr.ubc.ca]
- 2. Quartz Crystal Microbalances as Tools for Probing Protein-Membrane Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design of Antimicrobial Peptides with Cell-Selective Activity and Membrane-Acting Mechanism against Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Single Cell Flow Cytometry Assay for Peptide Uptake by Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imaging Bacteria and Biofilm by Field Emission Scanning Electron Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 7. Broad-spectrum Antimicrobial Peptides by Rational Combinatorial Design and High-throughput Screening: The Importance of Interfacial Activity* - PMC [pmc.ncbi.nlm.nih.gov]
- 8. proteinsandproteomics.org [proteinsandproteomics.org]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
BMAP-28: A Multifaceted Peptide in Innate Immunity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
BMAP-28 (Bovine Myeloid Antimicrobial Peptide-28) is a cathelicidin-family antimicrobial peptide that plays a crucial role in the innate immune system of cattle.[1] Comprising 27 amino acid residues with a C-terminal amidation, this compound is characterized by its α-helical structure and cationic nature.[1] This peptide is a formidable component of the first line of defense against invading pathogens, exhibiting a broad spectrum of activity against bacteria, fungi, and even some parasites.[1][2] Beyond its direct microbicidal effects, this compound is also a potent immunomodulator, capable of influencing various host immune responses.[3] This technical guide provides a comprehensive overview of the multifaceted role of this compound in innate immunity, with a focus on its mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate its functions.
Antimicrobial and Cytotoxic Activities
This compound exerts its antimicrobial effects primarily through membrane disruption. Its cationic nature facilitates interaction with the negatively charged components of microbial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria.[4][5] This interaction leads to membrane permeabilization and ultimately, cell death.[1] In some bacteria, such as the pan-drug-resistant Acinetobacter baumannii, this compound has been shown to interact with outer membrane protein A (OmpA).[6][7]
Quantitative Antimicrobial Efficacy
The antimicrobial potency of this compound is typically quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that inhibits visible microbial growth. The following tables summarize the MIC values of this compound against a range of pathogens.
Table 1: Antibacterial Activity of this compound
| Bacterial Species | Strain | MIC (µM) | Reference |
| Escherichia coli | - | 2 | [8] |
| Staphylococcus aureus | - | 2 | [8] |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 4 | [8] |
| Staphylococcus epidermidis | - | 1 | [8] |
| Pasteurella multocida | 30 isolates | 1.0 - 1.9 | [2][9] |
| Pseudomonas aeruginosa | Multi-resistant strains | 1 - 8 | [1] |
| Acinetobacter baumannii | Multi-resistant strains | 1 - 8 | [1] |
| Enterococcus faecalis | Vancomycin-Resistant (VREF) | 1 - 8 | [1] |
Table 2: Antifungal and Anti-parasitic Activity of this compound
| Organism | Species/Strain | MIC (µM) | Reference |
| Fungus | Candida albicans | 8 | [8] |
| Fungus | Candida albicans | 2 - 32 | [10] |
| Fungus | Candida krusei | 8 - 32 | [10] |
| Parasite | Cryptosporidium parvum | 31.9 | [2] |
Anti-Biofilm Activity
This compound has also demonstrated significant activity against microbial biofilms, which are notoriously resistant to conventional antibiotics. It can both prevent the formation of biofilms and eradicate established ones. For instance, at a concentration of 16µM, this compound can inhibit 70-90% of established 48-hour old Candida albicans and Candida krusei biofilms within 24 hours.[10] Furthermore, at 32µM, it can kill sessile C. albicans cells by permeabilizing their membranes.[10]
Cytotoxicity and Hemolytic Activity
A critical aspect of developing antimicrobial peptides as therapeutics is their selectivity for microbial cells over host cells. This compound exhibits some cytotoxicity towards mammalian cells, which is a key consideration for its therapeutic potential. The hydrophobic C-terminal region of this compound is a major determinant of its toxicity to mammalian cells.[1]
Table 3: Cytotoxicity and Hemolytic Activity of this compound
| Cell Type | Assay | Value | Reference |
| Human erythrocytes | Hemolysis (HC₅₀) | ~15 µM | [11][12] |
| Human neutrophils | Cytotoxicity | 30 µM | [8] |
| Murine fibroblasts | IC₅₀ | < 4 µM | [11] |
| Human leukemia cells (K562) | IC₅₀ | 1.5 - 6 µM | [11][12] |
Immunomodulatory Functions
Beyond its direct antimicrobial actions, this compound plays a significant role in modulating the host's innate immune response.
Cytokine and Chemokine Regulation
This compound can influence the production of various cytokines, key signaling molecules in the immune system. It has been shown to upregulate the production of the pro-inflammatory cytokine TNF-α in murine macrophage-like RAW264.7 cells.[3] This upregulation is mediated through the activation of ERK1/2, p38 MAPK, and NF-κB signaling pathways, leading to the release of IL-1β.[3] this compound also increases the expression of IL-6 in these cells.[3] Conversely, this compound can also exhibit anti-inflammatory properties by inhibiting the activation of Toll-like receptor 4 (TLR4) and its subsequent signaling cascade, which reduces the expression of IFN-β.[3]
Chemotaxis
This compound can act as a chemoattractant, recruiting immune cells to the site of infection. It has been shown to attract neutrophils, which are critical phagocytic cells of the innate immune system.[3]
Mechanism of Action: A Deeper Dive
The primary mechanism of this compound's cytotoxic activity against both microbial and mammalian cells involves membrane permeabilization. However, in mammalian cells, particularly cancer cells and activated lymphocytes, this compound can induce cell death through a more complex pathway involving the mitochondria.[13][14]
This compound can cause depolarization of the inner mitochondrial membrane.[13][14][15] This effect is synergistic with Ca²⁺ and can be inhibited by cyclosporine A, suggesting that it is mediated by the opening of the mitochondrial permeability transition pore (PTP).[13][14] The opening of the PTP leads to the release of pro-apoptotic factors like cytochrome c into the cytoplasm, ultimately triggering programmed cell death.[13][14]
Experimental Protocols
This section details the methodologies for key experiments used to characterize the activity of this compound.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Materials:
-
96-well polypropylene (B1209903) microtiter plates[16]
-
Cation-adjusted Mueller-Hinton Broth (MHB)[16]
-
Bacterial inoculum standardized to approximately 5 x 10⁵ CFU/mL[16]
-
This compound stock solution
-
Microplate reader
-
-
Procedure:
-
Prepare serial two-fold dilutions of this compound in MHB in the microtiter plate.
-
Add an equal volume of the standardized bacterial inoculum to each well.
-
Include a positive control (bacteria in broth without peptide) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.[16]
-
The MIC is determined as the lowest concentration of this compound at which no visible growth is observed. Growth can be assessed visually or by measuring the optical density at 600 nm.[16]
-
Time-Kill Assay
This assay provides information on the rate at which an antimicrobial agent kills a microbial population.
-
Materials:
-
Bacterial culture in logarithmic growth phase
-
This compound solutions at various multiples of the MIC (e.g., 1x, 2x, 4x MIC)[16]
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
-
Agar (B569324) plates for colony counting
-
-
Procedure:
-
Add this compound to the bacterial culture at the desired concentrations. Include a growth control without the peptide.
-
Incubate the cultures at 37°C with shaking.
-
At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots from each culture.
-
Perform serial ten-fold dilutions of the aliquots in sterile saline or PBS.[16]
-
Plate a defined volume of the appropriate dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies (CFU) and calculate the CFU/mL for each time point.
-
Plot log₁₀ CFU/mL against time to generate a time-kill curve. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum.[16]
-
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.
-
Materials:
-
Mammalian cell line (e.g., fibroblasts, cancer cell lines)
-
96-well tissue culture plates
-
Complete cell culture medium
-
This compound solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO, acidified isopropanol)
-
Microplate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of this compound. Include untreated control wells.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Remove the medium and add the solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) can be determined from the dose-response curve.[12]
-
Hemolysis Assay
This assay measures the ability of a compound to lyse red blood cells.
-
Materials:
-
Freshly collected human or animal red blood cells (RBCs)
-
Phosphate-buffered saline (PBS)
-
This compound solutions
-
Triton X-100 (positive control for 100% hemolysis)
-
Microcentrifuge tubes or 96-well plates
-
-
Procedure:
-
Wash the RBCs several times with PBS by centrifugation and resuspend them to a final concentration (e.g., 2-4% v/v).
-
Add the RBC suspension to tubes or wells containing serial dilutions of this compound, PBS (negative control), and Triton X-100 (positive control).
-
Incubate the mixture at 37°C for 1 hour.
-
Centrifuge the tubes/plates to pellet the intact RBCs.
-
Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 450 or 540 nm).
-
Calculate the percentage of hemolysis for each this compound concentration relative to the positive control. The HC₅₀ (the concentration causing 50% hemolysis) can be determined.
-
Visualizing this compound's Mechanisms and Workflows
Signaling Pathways
// Nodes BMAP28 [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TLR4 [label="TLR4", fillcolor="#FBBC05", fontcolor="#202124"]; ERK12 [label="ERK1/2", fillcolor="#34A853", fontcolor="#FFFFFF"]; p38 [label="p38 MAPK", fillcolor="#34A853", fontcolor="#FFFFFF"]; NFkB [label="NF-κB", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cytokines [label="Pro-inflammatory\nCytokines\n(TNF-α, IL-1β, IL-6)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mitochondrion [label="Mitochondrion", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; PTP [label="Permeability\nTransition Pore (PTP)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; CytC [label="Cytochrome c", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges BMAP28 -> TLR4 [label="Activates", color="#202124", fontcolor="#202124"]; TLR4 -> ERK12 [color="#202124"]; TLR4 -> p38 [color="#202124"]; TLR4 -> NFkB [color="#202124"]; ERK12 -> Cytokines [color="#202124"]; p38 -> Cytokines [color="#202124"]; NFkB -> Cytokines [color="#202124"]; BMAP28 -> Mitochondrion [label="Targets", color="#202124", fontcolor="#202124"]; Mitochondrion -> PTP [label="Induces opening", color="#202124", fontcolor="#202124"]; PTP -> CytC [label="Release", color="#202124", fontcolor="#202124"]; CytC -> Apoptosis [color="#202124"]; } END_DOT Caption: Signaling pathways activated by this compound leading to immunomodulation and apoptosis.
Experimental Workflow: Antimicrobial Activity Assessment
// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep_peptide [label="Prepare this compound\nStock Solution", fillcolor="#F1F3F4", fontcolor="#202124"]; prep_inoculum [label="Prepare Standardized\nBacterial Inoculum\n(5x10^5 CFU/mL)", fillcolor="#F1F3F4", fontcolor="#202124"]; mic_assay [label="Broth Microdilution Assay", fillcolor="#FBBC05", fontcolor="#202124"]; time_kill_assay [label="Time-Kill Assay", fillcolor="#FBBC05", fontcolor="#202124"]; incubate_mic [label="Incubate 18-24h at 37°C", fillcolor="#F1F3F4", fontcolor="#202124"]; incubate_tk [label="Incubate and Sample\nat Time Intervals", fillcolor="#F1F3F4", fontcolor="#202124"]; read_mic [label="Determine MIC", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; plate_tk [label="Plate Dilutions and Incubate", fillcolor="#F1F3F4", fontcolor="#202124"]; count_cfu [label="Count CFU and Plot\nTime-Kill Curve", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> prep_peptide [color="#202124"]; start -> prep_inoculum [color="#202124"]; prep_peptide -> mic_assay [color="#202124"]; prep_inoculum -> mic_assay [color="#202124"]; mic_assay -> incubate_mic [color="#202124"]; incubate_mic -> read_mic [color="#202124"]; read_mic -> time_kill_assay [label="Inform concentrations", style=dashed, color="#5F6368", fontcolor="#5F6368"]; prep_peptide -> time_kill_assay [color="#202124"]; prep_inoculum -> time_kill_assay [color="#202124"]; time_kill_assay -> incubate_tk [color="#202124"]; incubate_tk -> plate_tk [color="#202124"]; plate_tk -> count_cfu [color="#202124"]; read_mic -> end [color="#202124"]; count_cfu -> end [color="#202124"]; } END_DOT Caption: Workflow for assessing the antimicrobial activity of this compound.
Conclusion
This compound is a potent and versatile component of the innate immune system, demonstrating both direct antimicrobial efficacy and significant immunomodulatory capabilities. Its broad-spectrum activity against clinically relevant pathogens, including multi-drug resistant strains and biofilms, makes it an attractive candidate for the development of novel anti-infective therapies. However, its inherent cytotoxicity to mammalian cells necessitates further research into structure-activity relationships to design analogues with an improved therapeutic index. The detailed understanding of its mechanisms of action, particularly its interaction with microbial membranes and its ability to trigger mitochondrial-dependent apoptosis, provides a solid foundation for future drug development efforts. The standardized experimental protocols outlined in this guide are essential for the accurate and reproducible evaluation of this compound and its derivatives, paving the way for their potential translation into clinical applications.
References
- 1. In vitro and in vivo antimicrobial activity of two α-helical cathelicidin peptides and of their synthetic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 3. Cathelicidins: Immunomodulatory Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A bovine myeloid antimicrobial peptide (this compound) and its analogs kill pan-drug-resistant Acinetobacter baumannii by interacting with outer membrane protein A (OmpA) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A bovine myeloid antimicrobial peptide (this compound) and its analogs kill pan-drug-resistant Acinetobacter baumannii by interacting with outer membrane protein A (OmpA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Antimicrobial activity of cathelicidins BMAP28, SMAP28, SMAP29, and PMAP23 against Pasteurella multocida is more broad-spectrum than host species specific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antifungal activity of cathelicidin peptides against planktonic and biofilm cultures of Candida species isolated from vaginal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anticancer Activity of the Goat Antimicrobial Peptide ChMAP-28 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Anticancer Activity of the Goat Antimicrobial Peptide ChMAP-28 [frontiersin.org]
- 13. This compound, an Antibiotic Peptide of Innate Immunity, Induces Cell Death through Opening of the Mitochondrial Permeability Transition Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound, an antibiotic peptide of innate immunity, induces cell death through opening of the mitochondrial permeability transition pore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. benchchem.com [benchchem.com]
BMAP-28: An In-depth Technical Guide on its Antimicrobial Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMAP-28 (Bovine Myeloid Antimicrobial Peptide-28) is a cathelicidin-derived antimicrobial peptide that forms a crucial part of the innate immune system in cattle.[1] Comprising 28 amino acids, this cationic peptide exhibits a broad spectrum of activity against a range of pathogens, including bacteria, fungi, and protozoa.[2] Furthermore, emerging research has highlighted its potent anti-cancer and immunomodulatory properties.[3][4] This technical guide provides a comprehensive overview of the antimicrobial spectrum of this compound, its mechanisms of action, and detailed experimental protocols for its study.
Antimicrobial Spectrum of Activity
This compound demonstrates potent activity against a wide array of microorganisms. Its efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microbe.
Antibacterial Activity
This compound is effective against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains.
Table 1: Antibacterial Spectrum of this compound
| Bacterial Species | Strain | MIC (µM) | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| Escherichia coli | - | 0.1 - 0.4 | - | [2] |
| Escherichia coli | - | 2 | - | [5] |
| Staphylococcus aureus | - | 2 | - | [5] |
| Staphylococcus aureus (Methicillin-Susceptible - MSSA) | - | - | 1.25 - 20 | [6] |
| Staphylococcus aureus (Methicillin-Resistant - MRSA) | - | 4 | - | [5] |
| Staphylococcus aureus (Methicillin-Resistant - MRSA) | - | - | 5 - 20 | [6] |
| Staphylococcus epidermidis | - | 1 | - | [5] |
| Pasteurella multocida | 30 isolates | 1.0 - 1.9 | 3.0 - 6.0 | [2][7] |
| Mannheimia haemolytica | - | - | 64 | [8][9] |
| Pan-drug-resistant Acinetobacter baumannii (PDRAB) | - | Strong inhibitory effects | - |[10] |
Antifungal Activity
The peptide also shows efficacy against various fungal pathogens.
Table 2: Antifungal Spectrum of this compound
| Fungal Species | MIC (µM) | Reference |
|---|---|---|
| Candida albicans | 8 | [5] |
| Candida species (planktonic) | 2 - 32 | [11] |
| Candida albicans and Candida krusei (in synthetic vaginal fluid) | 8 - 32 | [11] |
| Fungi (general) | 0.1 to >10.2 |[2] |
Antiparasitic Activity
This compound has demonstrated activity against protozoan parasites.
Table 3: Antiparasitic Spectrum of this compound
| Parasite Species | MIC (mM) | Reference |
|---|---|---|
| Cryptosporidium parvum | 31.9 | [2] |
| Leishmania major | Potent activity |[12] |
Antiviral Activity
This compound has been shown to inhibit the replication of certain viruses.
Table 4: Antiviral Spectrum of this compound
| Virus | Effect | Concentration | Reference |
|---|---|---|---|
| Bovine Herpesvirus-1 (BHV-1) | Inhibits replication | 100 µg/mL | [8][9][13] |
| Bovine Respiratory Syncytial Virus (BRSV) | Inhibits replication | 100 µg/mL | [8][9] |
| Herpes Simplex Virus 1 (HSV-1) | Reduces viral replication | 5 µM |[5] |
Anti-Cancer Activity
This compound exhibits cytotoxic effects against various cancer cell lines, often showing selectivity for tumor cells over healthy cells.[3][14][15]
Table 5: Anti-Cancer Activity of this compound
| Cell Line | Cell Type | Effect | Reference |
|---|---|---|---|
| Human leukemia cells | Cancer | Cytotoxic | [3] |
| Human TT thyroid cancer cells | Cancer | Induces apoptosis, suppresses tumor growth | [3][16] |
| B16-F1 melanoma cells | Cancer | Toxic |[14] |
Mechanism of Action
The primary mechanism of action for this compound involves the disruption of cell membrane integrity.[8] However, its cytotoxic effects, particularly in eukaryotic cells, are also mediated by inducing apoptosis through mitochondrial pathways.[17][18]
Membrane Permeabilization
As a cationic peptide, this compound preferentially interacts with the negatively charged components of microbial and cancer cell membranes. This interaction leads to membrane destabilization and the formation of pores, causing leakage of cellular contents and ultimately cell death.[3][8] In bacteria, this compound has been shown to interact with outer membrane proteins, such as OmpA in Acinetobacter baumannii, to exert its inhibitory effects.[10]
Induction of Apoptosis via Mitochondrial Pathway
In mammalian cells, particularly cancer cells, this compound can induce apoptosis by targeting the mitochondria. The peptide causes depolarization of the inner mitochondrial membrane, which is synergistic with Ca2+ and can be inhibited by cyclosporine.[17][18] This suggests that this compound induces the opening of the mitochondrial permeability transition pore (PTP).[17][19] The opening of the PTP leads to the release of cytochrome c into the cytoplasm, a key event that triggers the caspase cascade and subsequent apoptotic cell death.[17]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is a standard method for assessing the antimicrobial activity of a peptide.
-
Microorganism Preparation: Culture the desired bacterial or fungal strain in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria) to the mid-logarithmic phase.[13]
-
Peptide Dilution: Prepare a series of twofold dilutions of this compound in the same broth medium in a 96-well microtiter plate.[13]
-
Inoculation: Adjust the microbial culture to a concentration of approximately 1 x 10^6 colony-forming units (CFU)/mL and add to each well of the microtiter plate.[9]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed.[20]
Cell Viability Assay (e.g., MTT Assay)
This method is used to assess the cytotoxic effects of this compound on eukaryotic cells.
-
Cell Seeding: Seed target cells (e.g., cancer cell lines) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Peptide Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[16]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine (B1666218) buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is proportional to the absorbance.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol utilizes a fluorescent dye to measure changes in the mitochondrial membrane potential.
-
Cell Preparation: Harvest and wash the target cells.
-
Dye Loading: Incubate the cells with a fluorescent dye sensitive to mitochondrial membrane potential, such as JC-1, in the dark.
-
Peptide Treatment: Treat the cells with this compound for a short period (e.g., 10-15 minutes).[17]
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer to measure the fluorescence shift, which indicates changes in the mitochondrial membrane potential. A decrease in the red/green fluorescence ratio for JC-1 indicates depolarization.
DNA Fragmentation Analysis
This method is used to detect the characteristic laddering pattern of DNA fragmentation that occurs during apoptosis.
-
Cell Treatment: Treat cells with this compound for a specified time, then incubate in a peptide-free medium for an extended period (e.g., 6-18 hours) to allow for DNA fragmentation.[17]
-
Cell Lysis: Lyse the cells using a lysis buffer containing proteinase K.[17]
-
DNA Extraction: Extract the DNA from the cell lysate.
-
Agarose (B213101) Gel Electrophoresis: Run the extracted DNA on an agarose gel.[17]
-
Visualization: Stain the gel with an intercalating agent like ethidium (B1194527) bromide and visualize the DNA under UV light. A ladder-like pattern indicates apoptosis.
Conclusion
This compound is a promising antimicrobial peptide with a broad spectrum of activity and a multi-faceted mechanism of action. Its ability to target and eliminate a wide range of pathogens, including multi-drug resistant bacteria, and its selective cytotoxicity towards cancer cells, make it a strong candidate for further therapeutic development. The experimental protocols outlined in this guide provide a foundation for researchers to investigate and harness the potential of this potent bovine cathelicidin (B612621).
References
- 1. researchgate.net [researchgate.net]
- 2. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 3. Anticancer Activity of the Goat Antimicrobial Peptide ChMAP-28 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunomodulatory and Allergenic Properties of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Antimicrobial activity of a bovine myeloid antimicrobial peptide (this compound) against methicillin-susceptible and methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial activity of cathelicidins BMAP28, SMAP28, SMAP29, and PMAP23 against Pasteurella multocida is more broad-spectrum than host species specific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Synthetic antimicrobial peptides Bac-5, this compound, and Syn-1 can inhibit bovine respiratory disease pathogens in vitro [frontiersin.org]
- 10. A bovine myeloid antimicrobial peptide (this compound) and its analogs kill pan-drug-resistant Acinetobacter baumannii by interacting with outer membrane protein A (OmpA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antifungal activity of cathelicidin peptides against planktonic and biofilm cultures of Candida species isolated from vaginal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of this compound antimicrobial peptides on Leishmania major promastigote and amastigote growth: role of leishmanolysin in parasite survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthetic antimicrobial peptides Bac-5, this compound, and Syn-1 can inhibit bovine respiratory disease pathogens in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Anticancer Activity of the Goat Antimicrobial Peptide ChMAP-28 [frontiersin.org]
- 16. Effect of this compound on human thyroid cancer TT cells is mediated by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound, an Antibiotic Peptide of Innate Immunity, Induces Cell Death through Opening of the Mitochondrial Permeability Transition Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound, an antibiotic peptide of innate immunity, induces cell death through opening of the mitochondrial permeability transition pore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. dickwhitereferrals.com [dickwhitereferrals.com]
BMAP-28: A Technical Guide to its Antimicrobial Activity Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the bovine myeloid antimicrobial peptide, BMAP-28, and its activity against Gram-positive bacteria. This compound, a member of the cathelicidin (B612621) family of antimicrobial peptides, has demonstrated potent, broad-spectrum antimicrobial activity, making it a subject of significant interest in the development of novel anti-infective agents, particularly in an era of increasing antibiotic resistance.[1] This document outlines its mechanism of action, summarizes its efficacy through quantitative data, details relevant experimental protocols, and provides visual representations of key processes.
Core Mechanism of Action
This compound exerts its bactericidal effect primarily through the disruption of bacterial cell membrane integrity.[2][3] As a cationic peptide, it interacts electrostatically with the negatively charged components of the Gram-positive bacterial cell wall and membrane, such as lipoteichoic acid (LTA).[4][5] This initial binding is followed by the insertion of the peptide into the lipid bilayer, leading to membrane permeabilization, leakage of intracellular contents, and ultimately, cell death.[2][6][7] The α-helical structure of this compound is crucial for this membrane disruption process.[3][6][7]
While membrane disruption is the primary mechanism, evidence also suggests that this compound can have intracellular targets. However, its potent and rapid bactericidal activity is largely attributed to its membrane-lytic properties.[2]
Quantitative Assessment of Antimicrobial Activity
The antimicrobial efficacy of this compound is quantified using the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a bacterium. The tables below summarize the MIC values of this compound against various Gram-positive bacterial strains as reported in the literature.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Staphylococcus species
| Bacterial Strain | MIC (µM) | MIC (µg/mL) | Reference |
| Staphylococcus aureus ATCC25923 | 1 - 8 | Not Specified | [1] |
| Staphylococcus aureus Cowan 1 | Not Specified | Not Specified | [2] |
| Methicillin-resistant S. aureus (MRSA) | 1 - 8 | Not Specified | [1] |
| Staphylococcus epidermidis ATCC 12228 | Not Specified | Not Specified | [2] |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against other Gram-positive bacteria
| Bacterial Strain | MIC (µM) | MIC (µg/mL) | Reference |
| Bacillus megaterium Bm11 | Not Specified | Not Specified | [2] |
| Bacillus subtilis | Not Specified | Not Specified | [6][7] |
Synergistic Activity
Interestingly, studies have shown that this compound can act synergistically with other antimicrobial agents. For instance, when combined with the bovine cathelicidin Bac-5, the MIC of this compound against Mannheimia haemolytica was significantly reduced, demonstrating a potent synergistic interaction.[2] This suggests the potential for combination therapies to enhance efficacy and reduce the required dosage of each agent.
Experimental Protocols
This section provides an overview of the methodologies used to evaluate the antimicrobial activity of this compound.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is typically determined using a broth microdilution method.
Protocol Overview:
-
Bacterial Culture: A fresh culture of the target Gram-positive bacterium is grown to the mid-logarithmic phase in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Peptide Preparation: this compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: The bacterial culture is diluted and added to each well of the microtiter plate to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Membrane Permeabilization Assay
The ability of this compound to permeabilize bacterial membranes can be assessed using fluorescent dyes.
Protocol Overview (using Propidium Iodide):
-
Bacterial Suspension: Mid-logarithmic phase bacteria are harvested, washed, and resuspended in a suitable buffer (e.g., phosphate-buffered saline).
-
Peptide Treatment: this compound is added to the bacterial suspension at various concentrations (e.g., 1x MIC, 2x MIC) and incubated for a defined period (e.g., 30 minutes) at 37°C.[8]
-
Dye Incubation: Propidium Iodide (PI), a fluorescent dye that only enters cells with compromised membranes, is added to the suspension and incubated in the dark.[8]
-
Analysis: The uptake of PI is measured using a fluorometer or flow cytometer. An increase in fluorescence indicates membrane permeabilization.[8]
Visualizing this compound's Mechanism and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key processes involved in this compound's activity and its evaluation.
Caption: Mechanism of this compound action against Gram-positive bacteria.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: Workflow for membrane permeabilization assay.
Cytotoxicity and Therapeutic Potential
While potent against bacteria, the therapeutic application of antimicrobial peptides is often limited by their cytotoxicity to mammalian cells. This compound has been shown to induce permeabilization in human neutrophils and hemolysis in human erythrocytes at certain concentrations.[2] However, modifications to the peptide structure, such as the removal of the hydrophobic C-terminal residue, have been shown to lower cytotoxicity while maintaining antimicrobial activity.[2] This highlights the potential for developing this compound analogs with an improved therapeutic index. Furthermore, this compound has demonstrated the ability to induce apoptosis in cancer cells through mitochondrial pathways, suggesting a broader therapeutic potential beyond its antimicrobial properties.[9][10][11][12]
Conclusion
This compound is a promising antimicrobial peptide with robust activity against a range of Gram-positive bacteria, including antibiotic-resistant strains. Its primary mechanism of action involves the rapid disruption of bacterial cell membranes. While cytotoxicity is a consideration, the potential for synergistic interactions and the development of less toxic analogs make this compound a valuable lead compound in the pursuit of novel anti-infective therapies. Further research into its structure-activity relationship and in vivo efficacy will be crucial for its translation into clinical applications.
References
- 1. In vitro and in vivo antimicrobial activity of two α-helical cathelicidin peptides and of their synthetic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A bovine myeloid antimicrobial peptide (this compound) and its analogs kill pan-drug-resistant Acinetobacter baumannii by interacting with outer membrane protein A (OmpA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Synthetic antimicrobial peptides Bac-5, this compound, and Syn-1 can inhibit bovine respiratory disease pathogens in vitro [frontiersin.org]
- 7. Synthetic antimicrobial peptides Bac-5, this compound, and Syn-1 can inhibit bovine respiratory disease pathogens in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Properties and Membrane-Active Mechanism of a Potential α-Helical Antimicrobial Derived from Cathelicidin PMAP-36 | PLOS One [journals.plos.org]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Anticancer Activity of the Goat Antimicrobial Peptide ChMAP-28 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, an Antibiotic Peptide of Innate Immunity, Induces Cell Death through Opening of the Mitochondrial Permeability Transition Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, an antibiotic peptide of innate immunity, induces cell death through opening of the mitochondrial permeability transition pore - PubMed [pubmed.ncbi.nlm.nih.gov]
BMAP-28: A Technical Guide to its Antimicrobial Activity Against Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMAP-28, a cathelicidin-derived antimicrobial peptide of bovine origin, has demonstrated significant promise as a potential therapeutic agent against a wide spectrum of pathogens, including challenging Gram-negative bacteria. Its multifaceted mechanism of action, potent bactericidal activity, and ability to modulate the host immune response make it a compelling candidate for further investigation and development. This technical guide provides an in-depth overview of this compound's activity against Gram-negative bacteria, compiling quantitative data, detailing experimental protocols, and visualizing key pathways and workflows to support ongoing research and drug development efforts.
Mechanism of Action
This compound exerts its antimicrobial effects against Gram-negative bacteria through a combination of membrane disruption and interaction with specific cellular components. The initial interaction is driven by electrostatic forces between the cationic peptide and the negatively charged components of the bacterial outer membrane, primarily lipopolysaccharide (LPS).
Upon binding to the outer membrane, this compound disrupts its integrity, facilitating its own translocation across the membrane. This permeabilization of the outer membrane is a critical step, allowing the peptide to access the periplasmic space and subsequently the inner membrane.
The interaction with the inner membrane leads to depolarization and the formation of pores or channels, disrupting the proton motive force and leading to the leakage of essential ions and metabolites. This ultimately results in bacterial cell death.
Furthermore, studies have indicated that this compound can interact with outer membrane proteins, such as OmpA in Acinetobacter baumannii, which may act as a receptor and contribute to its bactericidal activity.[1]
Beyond direct membrane damage, this compound also exhibits immunomodulatory properties by binding to LPS and neutralizing its endotoxic effects. This interaction can dampen the host's inflammatory response to bacterial infection.
Quantitative Efficacy of this compound Against Gram-Negative Bacteria
The antimicrobial potency of this compound against various Gram-negative bacteria has been quantified using several standard assays. The following tables summarize the available data on Minimum Inhibitory Concentrations (MICs), time-kill kinetics, and anti-biofilm activity.
Minimum Inhibitory Concentrations (MICs)
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
| Gram-Negative Bacterium | Strain(s) | MIC Range (µg/mL) | Reference |
| Pseudomonas aeruginosa | Clinical Isolates | 16 - 32 | [2] |
| Acinetobacter baumannii | Pan-drug-resistant | 5 - 10 | [1] |
| Escherichia coli | ATCC 25922 | 1 - 8 | [3] |
| Serratia marcescens | Clinical Isolates | 4 - 16 |
Time-Kill Kinetics
Time-kill assays provide insights into the bactericidal or bacteriostatic nature of an antimicrobial agent over time.
| Gram-Negative Bacterium | This compound Concentration | Time to >3-log10 Reduction in CFU/mL | Reference |
| Acinetobacter baumannii (PDRAB) | 40 µg/mL | < 15 minutes | [1] |
| Pseudomonas aeruginosa | 2 x MIC | Not explicitly stated, but rapid killing observed | [4] |
| Escherichia coli | 2 x MIC | Not explicitly stated, but rapid killing observed | [5] |
Anti-Biofilm Activity
Biofilms are structured communities of bacteria that exhibit increased resistance to antimicrobial agents. This compound has shown efficacy in both inhibiting biofilm formation and eradicating established biofilms.
| Gram-Negative Bacterium | Assay Type | This compound Concentration | % Inhibition/Eradication | Reference |
| Pseudomonas aeruginosa | Biofilm Inhibition | 1/2 x MIC | ~30-60% | [6] |
| Pseudomonas aeruginosa | Biofilm Inhibition | 1 x MIC | ~94-99.9% | [6] |
| Acinetobacter baumannii | Biofilm Eradication | Sub-MIC | Significant reduction observed | [7] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound against Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Assay
Principle: The broth microdilution method is used to determine the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.
Protocol:
-
Prepare a stock solution of this compound in sterile water or a suitable buffer.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Add the bacterial suspension to each well containing the diluted this compound.
-
Include a positive control well (bacteria in broth without this compound) and a negative control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound in a well with no visible growth.
Time-Kill Kinetics Assay
Principle: This assay measures the rate at which this compound kills a bacterial population over time.
Protocol:
-
Grow a bacterial culture to the mid-logarithmic phase.
-
Dilute the culture in fresh broth to a starting concentration of approximately 1 x 10^6 CFU/mL.
-
Add this compound at desired concentrations (e.g., 1x, 2x, 4x MIC).
-
Incubate the cultures at 37°C with shaking.
-
At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw aliquots from each culture.
-
Perform serial dilutions of the aliquots in sterile saline or phosphate-buffered saline (PBS).
-
Plate the dilutions onto appropriate agar (B569324) plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on each plate to determine the CFU/mL at each time point.
-
Plot the log10 CFU/mL versus time to generate the time-kill curve.
Outer Membrane Permeabilization Assay (NPN Uptake)
Principle: The fluorescent probe N-phenyl-1-naphthylamine (NPN) is hydrophobic and fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of a membrane. Damage to the outer membrane allows NPN to enter and intercalate into the inner membrane, resulting in an increase in fluorescence.
Protocol:
-
Grow a bacterial culture to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash them twice with a suitable buffer (e.g., 5 mM HEPES, pH 7.2).
-
Resuspend the cells in the same buffer to an optical density at 600 nm (OD600) of 0.5.
-
In a fluorometer cuvette or a black 96-well plate, add the bacterial suspension.
-
Add NPN to a final concentration of 10 µM and measure the baseline fluorescence (Excitation: 350 nm, Emission: 420 nm).
-
Add this compound at various concentrations to the cell suspension.
-
Immediately monitor the increase in fluorescence over time.
-
A positive control, such as polymyxin (B74138) B, which is known to permeabilize the outer membrane, should be included.
Inner Membrane Depolarization Assay (diSC3-5)
Principle: The potentiometric fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (diSC3-5) accumulates in polarized bacterial membranes, leading to self-quenching of its fluorescence. Disruption of the membrane potential by this compound causes the release of the dye into the medium, resulting in an increase in fluorescence.
Protocol:
-
Follow steps 1-3 of the outer membrane permeabilization assay.
-
Incubate the bacterial suspension with diSC3-5 (final concentration 1-2 µM) in the dark until a stable, low level of fluorescence is achieved (indicating dye uptake and quenching).
-
Add this compound at various concentrations.
-
Monitor the increase in fluorescence over time (Excitation: ~622 nm, Emission: ~670 nm).
-
A positive control, such as the protonophore CCCP, can be used to induce complete depolarization.
Field Emission Scanning Electron Microscopy (FE-SEM)
Principle: FE-SEM provides high-resolution images of the bacterial cell surface, allowing for the visualization of morphological changes induced by this compound.
Protocol:
-
Treat a mid-log phase bacterial culture with this compound at a desired concentration for a specific duration.
-
Fix the bacterial cells with a primary fixative, typically glutaraldehyde (B144438) (e.g., 2.5% in PBS), for at least 1 hour at 4°C.
-
Wash the fixed cells with buffer (e.g., PBS) to remove the fixative.
-
Perform a secondary fixation with osmium tetroxide (e.g., 1% in PBS) for 1 hour to enhance contrast.
-
Wash the cells again with buffer.
-
Dehydrate the samples through a graded series of ethanol (B145695) concentrations (e.g., 30%, 50%, 70%, 90%, 100%).
-
Critical point dry the samples to remove the ethanol without causing structural damage.
-
Mount the dried samples onto stubs and sputter-coat them with a thin layer of a conductive metal (e.g., gold or platinum).
-
Image the samples using a field emission scanning electron microscope.
Anti-Biofilm Assay (Crystal Violet Staining)
Principle: Crystal violet is a basic dye that stains the acidic components of the biofilm extracellular matrix and the bacterial cells. The amount of stained biofilm can be quantified by measuring the absorbance of the solubilized dye.
Protocol:
-
Biofilm Formation:
-
Dispense bacterial culture (adjusted to a specific OD600) into the wells of a 96-well microtiter plate.
-
Incubate the plate under static conditions at 37°C for 24-48 hours to allow biofilm formation.
-
-
Biofilm Inhibition Assay:
-
Add varying concentrations of this compound to the wells along with the bacterial inoculum at the beginning of the incubation period.
-
-
Biofilm Eradication Assay:
-
After the initial biofilm formation, gently wash the wells with PBS to remove planktonic cells.
-
Add fresh media containing varying concentrations of this compound to the established biofilms and incubate for a further 24 hours.
-
-
Staining and Quantification:
-
Gently wash the wells with PBS to remove non-adherent cells.
-
Fix the biofilms with methanol (B129727) for 15 minutes.
-
Stain the biofilms with 0.1% crystal violet solution for 15-20 minutes.
-
Wash the wells thoroughly with water to remove excess stain.
-
Solubilize the bound crystal violet with 30% acetic acid or ethanol.
-
Measure the absorbance of the solubilized dye at a wavelength of approximately 570 nm using a microplate reader.
-
Quartz Crystal Microbalance (QCM) for Peptide-Protein Interaction
Principle: QCM is a highly sensitive mass-sensing technique that can monitor molecular interactions in real-time. It measures changes in the resonance frequency of a quartz crystal sensor as molecules bind to or detach from its surface.
Protocol:
-
Functionalize the surface of the QCM sensor with the target protein (e.g., OmpA). This can be achieved through various immobilization techniques.
-
Establish a stable baseline by flowing a buffer solution over the sensor surface.
-
Inject a solution containing this compound at a known concentration and monitor the change in frequency and dissipation. A decrease in frequency indicates mass binding (interaction).
-
Flow buffer over the sensor again to measure the dissociation of the peptide.
-
The data can be used to determine binding affinity and kinetics.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to this compound's activity.
LPS-Induced TLR4 Signaling Pathway
This diagram illustrates the simplified signaling cascade initiated by the recognition of Gram-negative bacterial LPS by Toll-like receptor 4 (TLR4), leading to the production of pro-inflammatory cytokines. This compound can interfere with this pathway by binding to and neutralizing LPS.
Caption: Simplified LPS-TLR4 signaling pathway and this compound's point of intervention.
Experimental Workflow for Evaluating this compound Activity
This diagram outlines a logical workflow for the comprehensive evaluation of this compound's antimicrobial activity against a Gram-negative bacterium.
Caption: A comprehensive experimental workflow for characterizing this compound's antimicrobial activity.
Workflow for Membrane Permeabilization Assays
This diagram details the sequential steps involved in assessing the impact of this compound on both the outer and inner membranes of Gram-negative bacteria.
Caption: A detailed workflow for conducting outer and inner membrane permeabilization assays.
Conclusion
This compound is a potent antimicrobial peptide with significant activity against a range of clinically relevant Gram-negative bacteria. Its rapid, membrane-disrupting mechanism of action, coupled with its ability to neutralize endotoxins, makes it an attractive candidate for the development of new anti-infective therapies. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and its analogs. Continued investigation into its efficacy, safety, and delivery mechanisms will be crucial in translating its promise into clinical applications.
References
- 1. A bovine myeloid antimicrobial peptide (this compound) and its analogs kill pan-drug-resistant Acinetobacter baumannii by interacting with outer membrane protein A (OmpA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Pseudomonas aeruginosa activity of natural antimicrobial peptides when used alone or in combination with antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo antimicrobial activity of two α-helical cathelicidin peptides and of their synthetic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of potential therapeutic antimicrobial peptides against Acinetobacter baumannii in a mouse model of pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential Abilities of Mammalian Cathelicidins to Inhibit Bacterial Biofilm Formation and Promote Multifaceted Immune Functions of Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Multidrug Resistant Acinetobacter baumannii Biofilms: Evaluation of Phenotypic–Genotypic Association and Susceptibility to Cinnamic and Gallic Acids [frontiersin.org]
BMAP-28: An In-Depth Technical Guide to its Antifungal Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMAP-28, a cathelicidin-family antimicrobial peptide of bovine origin, has demonstrated significant promise as a potent antifungal agent. Its broad-spectrum activity against clinically relevant fungal pathogens, coupled with a multifaceted mechanism of action that includes membrane disruption and the induction of apoptosis, positions it as a compelling candidate for further therapeutic development. This technical guide provides a comprehensive overview of the antifungal properties of this compound, consolidating quantitative susceptibility data, detailing key experimental protocols for its evaluation, and visualizing its proposed mechanism of action and experimental workflows.
Introduction
The rising incidence of invasive fungal infections, exacerbated by the emergence of drug-resistant strains, underscores the urgent need for novel antifungal therapeutics. Antimicrobial peptides (AMPs), as essential components of the innate immune system, represent a promising avenue of research. This compound, a 28-amino-acid peptide derived from bovine myeloid cells, has garnered considerable attention for its potent antimicrobial activities. This document serves as a technical resource for researchers, providing in-depth information on the antifungal attributes of this compound.
Quantitative Antifungal Susceptibility of this compound
The antifungal efficacy of this compound has been quantified against a range of fungal species, primarily through the determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The following table summarizes the available data from various studies.
| Fungal Species | Strain | MIC (μM) | MFC (μM) | Reference |
| Candida albicans | SC5314 | 16 | 32 | [1] |
| Candida albicans | Clinical Isolates | 2 - 32 | - | [1] |
| Candida krusei | Clinical Isolates | 8 - 32 | - | [1] |
Note: MIC and MFC values can vary depending on the specific assay conditions, including the growth medium, pH, and inoculum size.
Mechanism of Antifungal Action
This compound exerts its antifungal effects through a multi-pronged approach that primarily involves the disruption of fungal cell integrity and the induction of programmed cell death.
Membrane Permeabilization
This compound, being a cationic peptide, is initially attracted to the negatively charged components of the fungal cell surface. Its amphipathic nature facilitates its insertion into the lipid bilayer of the plasma membrane. This interaction leads to membrane destabilization and permeabilization, as evidenced by the influx of membrane-impermeant dyes such as propidium (B1200493) iodide.[1] This disruption of the membrane barrier leads to the leakage of intracellular contents and ultimately, cell death.
Induction of Apoptosis
Beyond direct membrane damage, this compound can induce an apoptotic-like cell death cascade in fungal cells. This process is initiated by the peptide's interaction with and disruption of mitochondrial function.
This compound targets the mitochondria, causing depolarization of the inner mitochondrial membrane. This disruption of the mitochondrial membrane potential is a critical early event in the apoptotic pathway. The collapse of the membrane potential can lead to the opening of the mitochondrial permeability transition pore (mPTP), further compromising mitochondrial integrity.
The permeabilization of the mitochondrial membranes results in the release of pro-apoptotic factors, such as cytochrome c, from the intermembrane space into the cytosol.
Cytosolic cytochrome c, in conjunction with other cellular factors, triggers the activation of a cascade of cysteine-aspartic proteases known as caspases. These enzymes are the central executioners of apoptosis, cleaving a variety of cellular substrates and orchestrating the dismantling of the cell.
The disruption of mitochondrial electron transport by this compound can also lead to the increased production of reactive oxygen species (ROS). Elevated ROS levels contribute to cellular damage and can further amplify the apoptotic signaling cascade.
Proposed Signaling Pathway
The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis in fungal cells.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the antifungal properties of this compound.
General Experimental Workflow
The following diagram outlines a typical workflow for assessing the antifungal activity and mechanism of action of this compound.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Assay)
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal pathogen.
Materials:
-
This compound peptide
-
Fungal strain of interest
-
Sterile 96-well microtiter plates
-
Appropriate fungal growth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)
-
Spectrophotometer or microplate reader
-
Sterile pipette tips and tubes
Protocol:
-
Fungal Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar (B569324) plate at 35°C for 24-48 hours.
-
Suspend several colonies in sterile saline (0.85% NaCl) and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute the standardized suspension 1:1000 in the assay medium to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.
-
-
Peptide Dilution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or 0.01% acetic acid).
-
Perform serial twofold dilutions of the this compound stock solution in the assay medium in a separate 96-well plate or in tubes to achieve a range of concentrations.
-
-
Assay Setup:
-
Add 100 µL of each this compound dilution to the wells of the assay microtiter plate.
-
Add 100 µL of the prepared fungal inoculum to each well containing the peptide dilutions.
-
Include a positive control well (fungal inoculum without peptide) and a negative control well (medium only).
-
-
Incubation:
-
Incubate the microtiter plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of this compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
-
Minimum Fungicidal Concentration (MFC) Determination
Objective: To determine the lowest concentration of this compound that results in a ≥99.9% reduction in the initial fungal inoculum.
Materials:
-
MIC plate from the previous experiment
-
Appropriate agar plates (e.g., Sabouraud Dextrose Agar)
-
Sterile pipette tips
Protocol:
-
Following the MIC determination, take a 10-20 µL aliquot from each well of the MIC plate that shows no visible growth.
-
Spot-inoculate the aliquots onto separate sections of an agar plate.
-
Incubate the agar plate at 35°C for 24-48 hours.
-
The MFC is the lowest concentration of this compound from which no fungal colonies grow on the agar plate.
Membrane Permeabilization Assay (Propidium Iodide Uptake)
Objective: To assess the ability of this compound to disrupt the fungal plasma membrane.
Materials:
-
Fungal cells
-
This compound
-
Propidium Iodide (PI) stock solution (e.g., 1 mg/mL)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Protocol:
-
Cell Preparation:
-
Grow fungal cells to the mid-logarithmic phase in an appropriate liquid medium.
-
Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to a concentration of approximately 1 x 10^6 cells/mL.
-
-
Treatment:
-
Add this compound to the cell suspension at the desired concentration (e.g., 1x and 2x MIC).
-
Incubate for a specific time course (e.g., 15, 30, 60 minutes) at 37°C.
-
Include an untreated control and a positive control (e.g., cells treated with 70% ethanol (B145695) for 10 minutes).
-
-
Staining:
-
Add PI to each sample to a final concentration of 2-5 µg/mL.
-
Incubate in the dark for 5-10 minutes at room temperature.
-
-
Analysis:
-
Analyze the samples by flow cytometry, measuring the fluorescence in the appropriate channel (e.g., PE-A or PerCP-A).
-
Alternatively, visualize the cells using a fluorescence microscope with appropriate filters. An increase in red fluorescence indicates PI uptake and membrane permeabilization.
-
Mitochondrial Membrane Potential Assay (JC-1 Staining)
Objective: To measure the effect of this compound on the mitochondrial membrane potential of fungal cells.
Materials:
-
Fungal cells
-
This compound
-
JC-1 dye
-
Fungal growth medium
-
Flow cytometer or fluorescence plate reader
Protocol:
-
Cell Preparation:
-
Grow fungal cells to the mid-logarithmic phase.
-
Wash and resuspend the cells in fresh medium to a concentration of approximately 1 x 10^6 cells/mL.
-
-
Staining:
-
Add JC-1 to the cell suspension to a final concentration of 2-5 µM.
-
Incubate at 37°C for 15-30 minutes in the dark.
-
-
Washing:
-
Centrifuge the stained cells, remove the supernatant, and wash twice with PBS to remove excess dye.
-
-
Treatment:
-
Resuspend the stained cells in fresh medium and add this compound at the desired concentrations.
-
Incubate for the desired time period. Include an untreated control and a positive control for depolarization (e.g., CCCP).
-
-
Analysis:
-
Analyze the cells by flow cytometry or a fluorescence plate reader. Measure both green fluorescence (JC-1 monomers, indicating depolarized mitochondria) and red fluorescence (J-aggregates, indicating healthy, polarized mitochondria). A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
-
Caspase Activation Assay
Objective: To detect the activation of caspases in fungal cells treated with this compound.
Materials:
-
Fungal cells
-
This compound
-
Caspase-Glo® 3/7 Assay System (or similar)
-
Luminometer
Protocol:
-
Cell Preparation and Treatment:
-
Grow fungal cells in a 96-well plate to the desired density.
-
Treat the cells with various concentrations of this compound for a specified time.
-
Include untreated controls.
-
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30-60 seconds.
-
Incubate the plate at room temperature for 1-2 hours.
-
-
Measurement:
-
Measure the luminescence of each well using a luminometer. An increase in luminescence is proportional to the amount of caspase activity.
-
Conclusion
This compound exhibits potent antifungal activity against a range of pathogenic fungi, driven by a dual mechanism of membrane disruption and induction of apoptosis. Its ability to target fundamental cellular processes makes it a promising candidate for the development of new antifungal therapies. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of this compound and other novel antifungal peptides. Further research is warranted to expand the understanding of its efficacy against a broader array of fungal pathogens and to explore its therapeutic potential in preclinical and clinical settings.
References
BMAP-28: A Technical Guide to its Anticancer and Cytotoxic Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BMAP-28 (Bovine Myeloid Antimicrobial Peptide-28) is a cationic, α-helical peptide belonging to the cathelicidin (B612621) family, initially identified for its broad-spectrum antimicrobial properties.[1] Subsequent research has unveiled its potent cytotoxic and anticancer activities, positioning it as a molecule of significant interest for oncological therapeutic development. This document provides a comprehensive technical overview of the mechanisms underlying this compound's effects on cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows. The peptide exerts its anticancer effects primarily through two synergistic mechanisms: direct plasma membrane disruption and the induction of apoptosis via a mitochondria-dependent pathway.[2][3] Its selectivity for cancer cells over healthy cells is attributed to differences in membrane composition, particularly the higher abundance of anionic phospholipids (B1166683) on tumor cell surfaces.[4]
Core Mechanisms of Action
This compound's cytotoxic activity against neoplastic cells is multifaceted, involving both direct physical disruption of cellular membranes and the activation of programmed cell death pathways.
Membrane Permeabilization
As a cationic and amphipathic peptide, this compound preferentially interacts with the negatively charged surfaces of cancer cell membranes.[4][5] This electrostatic attraction facilitates the peptide's insertion into the lipid bilayer. The structural arrangement of this compound, featuring a cationic N-terminal α-helix (residues 1-18) and a hydrophobic C-terminal tail (residues 19-28), is crucial for this activity.[2] The hydrophobic tail, in particular, is vital for mediating the cytotoxic effect by disrupting membrane integrity.[2] This disruption leads to pore formation, causing an influx of extracellular Ca2+ and a loss of cellular homeostasis, ultimately contributing to cell death.[2][6] Truncated versions of the peptide lacking the hydrophobic tail show a dramatic reduction in membrane-permeabilizing activity.[2][3]
Induction of Apoptosis via the Mitochondrial Pathway
Beyond direct membrane lysis, this compound is a potent inducer of apoptosis, primarily by targeting the mitochondria.[6][7] This mechanism can be initiated even at sub-lytic concentrations. The process involves several key steps:
-
Mitochondrial Targeting: this compound can translocate across the plasma membrane and directly interact with mitochondria.[6][8]
-
Permeability Transition Pore (PTP) Opening: The peptide induces the opening of the mitochondrial permeability transition pore (PTP), a multiprotein complex in the inner mitochondrial membrane.[6][9] This effect is potentiated by Ca2+ and can be inhibited by cyclosporine A (CsA), a known PTP inhibitor.[6][10]
-
Mitochondrial Depolarization: The opening of the PTP leads to a rapid collapse of the mitochondrial membrane potential (ΔΨm).[6]
-
Cytochrome c Release: Consequently, pro-apoptotic factors, most notably cytochrome c, are released from the mitochondrial intermembrane space into the cytosol.[2][6]
-
Caspase Activation: In the cytosol, cytochrome c triggers the activation of a cascade of cysteine proteases known as caspases. This begins with the activation of initiator caspase-9, which in turn activates effector caspase-3.[1][11]
-
Execution of Apoptosis: Activated caspase-3 orchestrates the final stages of apoptosis, including DNA fragmentation and the morphological changes characteristic of programmed cell death.[2][6]
Studies on human thyroid cancer (TT) cells have confirmed that this compound treatment leads to a dose-dependent increase in the activation of both caspase-9 and caspase-3 at both the protein and mRNA levels.[1][11]
Inhibition of Metastasis-Related Factors
In addition to inducing cell death, this compound has been shown to downregulate the expression of matrix metalloproteinases (MMPs), specifically MMP-3 and MMP-9, in thyroid cancer cells.[1][11] Since MMPs are crucial enzymes involved in the degradation of the extracellular matrix, a key step in cancer cell invasion and metastasis, their inhibition suggests this compound may also possess anti-metastatic properties.[1]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound as reported in various studies.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | Metric | Concentration | Incubation Time | Result | Citation |
|---|---|---|---|---|---|---|
| Human Leukemia Cells | Leukemia | IC50 | 1.5 - 6 µM | Not Specified | Potent cytotoxicity observed. | [2] |
| TT | Thyroid Cancer | Cell Viability | 1 µM | 48 h | 65.2% Viability | [1][11] |
| TT | Thyroid Cancer | Cell Viability | 2 µM | 48 h | 53.3% Viability | [1][11] |
| TT | Thyroid Cancer | Cell Viability | 4 µM | 48 h | 30.7% Viability | [1][11] |
| TT | Thyroid Cancer | Cell Viability | 8 µM | 48 h | 19.9% Viability | [1][11] |
| K562 | Chronic Myeloid Leukemia | ΔΨm Decrease | 3 µM | Not Specified | Significant mitochondrial depolarization. | [6] |
| U937 | Histiocytic Lymphoma | ΔΨm Decrease | 3 µM | 15 min | Significant mitochondrial depolarization. | [6] |
| Murine Fibroblasts | Normal (Non-cancerous) | IC50 | < 4 µM | Not Specified | Demonstrates some toxicity to normal cells. |[12][13] |
Table 2: Apoptosis Induction by this compound
| Cell Line | Assay | Concentration | Incubation Time | Result | Citation |
|---|---|---|---|---|---|
| TT | Annexin V/PI Staining | 1 µM | 48 h | 6.5% Apoptotic Cells | [1][11] |
| TT | Annexin V/PI Staining | 2 µM | 48 h | 14.6% Apoptotic Cells | [1][11] |
| TT | Annexin V/PI Staining | 4 µM | 48 h | 15.3% Apoptotic Cells | [1][11] |
| U937 | DNA Fragmentation | 3 µM (15 min pulse) | 6-18 h | DNA fragmentation observed. | [6] |
| U937 | Cytochrome c Release | 3 - 6 µM | 15 - 30 min | Cytochrome c release from mitochondria detected. |[6] |
Table 3: In Vivo Antitumor Efficacy of this compound
| Model | Cancer Type | Treatment | Result | Citation |
|---|
| TT-Xenograft Mouse Model | Thyroid Cancer | this compound (unspecified dose) | Significantly suppressed tumor growth and reduced tumor weight in a dose-dependent manner. |[1][14] |
Visualized Pathways and Workflows
The following diagrams, generated using DOT language, illustrate the key mechanisms and experimental procedures associated with this compound.
Detailed Experimental Protocols
Cell Viability / Cytotoxicity (MTT Assay)
This protocol is based on the methodology used for assessing this compound's effect on human thyroid cancer TT cells.[1][11]
-
Cell Seeding: Plate human thyroid cancer TT cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well. Allow cells to adhere and grow for 24 hours in a suitable culture medium (e.g., DMEM/F12) supplemented with 10% Fetal Bovine Serum (FBS).
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium in the wells with medium containing this compound at final concentrations ranging from 0 to 32 µM. Include untreated wells as a negative control.
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Following incubation, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the absorbance of the untreated control wells.
Apoptosis Detection (Annexin V-FITC / Propidium Iodide Staining)
This protocol is designed to quantify apoptosis via flow cytometry.[1][11][14]
-
Cell Culture and Treatment: Seed cells (e.g., TT cells) in 6-well plates. Once they reach desired confluency, treat with this compound at various concentrations (e.g., 0, 1, 2, 4 µM) for a specified time, such as 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation to ensure all apoptotic cells are included in the analysis.
-
Washing: Wash the collected cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) are distinguished based on their fluorescence signals.
Mitochondrial Membrane Potential (ΔΨm) Measurement
This protocol uses the potentiometric probe JC-1 to assess mitochondrial health.[6]
-
Cell Preparation: Culture cells (e.g., U937, K562) under standard conditions.
-
Probe Loading: Resuspend cells in a suitable buffer (e.g., PBS with 5 mM glucose) and load them with 5 µM JC-1 dye. Incubate for 15-30 minutes at 37°C.
-
Treatment: After loading, treat the cells with this compound (e.g., 3 µM) for a short duration (e.g., 15 minutes). Include an untreated control and a positive control for depolarization (e.g., 10 µM FCCP).
-
Flow Cytometry: Analyze the cells using a flow cytometer. Healthy cells with high ΔΨm will exhibit red fluorescence (JC-1 aggregates), while apoptotic cells with low ΔΨm will show green fluorescence (JC-1 monomers).
-
Analysis: Quantify the percentage of cells showing a shift from red to green fluorescence as an indicator of mitochondrial depolarization.
DNA Fragmentation Analysis
This assay provides qualitative evidence of late-stage apoptosis.[6]
-
Treatment and Incubation: Treat cells (e.g., U937) with a pulse of this compound (e.g., 3 µM for 15 minutes). Wash the cells and resuspend them in fresh, peptide-free culture medium.
-
Incubation: Incubate the cells for extended periods (e.g., 6 and 18 hours) to allow DNA fragmentation to occur.
-
Cell Lysis: Harvest the cells and lyse them in a buffer containing a detergent (e.g., 0.5% Sarkosyl), EDTA, and Proteinase K at 50°C for 1 hour.
-
RNA Removal: Treat the lysate with RNase A to remove RNA.
-
Electrophoresis: Load the lysates onto a 1.2% agarose (B213101) gel containing ethidium (B1194527) bromide.
-
Visualization: Run the gel and visualize the DNA under UV light. A characteristic "ladder" pattern of DNA fragments indicates apoptosis.
Conclusion and Future Outlook
This compound demonstrates significant potential as an anticancer agent due to its dual-action mechanism involving both membrane disruption and the induction of mitochondria-mediated apoptosis. Its ability to target fundamental differences between cancerous and normal cells provides a basis for its selective cytotoxicity. The quantitative data from in vitro and in vivo studies are promising, particularly its efficacy against leukemia and thyroid cancer cell lines.[1][2] Further research is warranted to optimize its therapeutic window, enhance its specificity—perhaps through the development of truncated or modified analogues with reduced toxicity to healthy cells—and explore its efficacy in a broader range of cancer types.[15] The detailed protocols and mechanistic pathways outlined in this guide provide a solid foundation for future investigation and development of this compound as a novel oncologic therapeutic.
References
- 1. Effect of this compound on human thyroid cancer TT cells is mediated by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on Anticancer Activities of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Membrane-disruptive peptides/peptidomimetics-based therapeutics: Promising systems to combat bacteria and cancer in the drug-resistant era - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tumor cell membrane-targeting cationic antimicrobial peptides: novel insights into mechanisms of action and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound, an Antibiotic Peptide of Innate Immunity, Induces Cell Death through Opening of the Mitochondrial Permeability Transition Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound, an antibiotic peptide of innate immunity, induces cell death through opening of the mitochondrial permeability transition pore [ricerca.unityfvg.it]
- 10. researchgate.net [researchgate.net]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Anticancer Activity of the Goat Antimicrobial Peptide ChMAP-28 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Anticancer Activity of the Goat Antimicrobial Peptide ChMAP-28 [frontiersin.org]
- 14. Effect of this compound on human thyroid cancer TT cells is mediated by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
BMAP-28 Structure-Activity Relationship: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMAP-28 (Bovine Myeloid Antimicrobial Peptide-28) is a cathelicidin-derived peptide from cattle that has garnered significant interest for its potent, broad-spectrum antimicrobial activity against a range of pathogens, including multidrug-resistant bacteria.[1] As a member of the innate immune system, its functions extend beyond direct pathogen killing to include anti-cancer and immunomodulatory activities.[2][3] However, a primary challenge in its therapeutic development is its inherent cytotoxicity toward mammalian cells.[4][5] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound, offering a comprehensive resource for the rational design of novel, safer, and more effective peptide-based therapeutics.
This compound is a 28-amino-acid peptide with the sequence GGLRSLGRKILRAWKKYGPIIVPIIRI-NH2.[6] Its structure is characterized by a cationic N-terminal region, which forms an amphipathic α-helix, and a hydrophobic C-terminal tail.[2] This amphipathic nature is crucial for its interaction with and disruption of cell membranes, which is a primary mechanism of its antimicrobial action.[7]
Mechanism of Action
The biological activities of this compound are multifaceted, primarily revolving around its ability to interact with and disrupt cellular membranes. The peptide exhibits a preferential binding to anionic membranes, characteristic of bacterial and cancer cells, over the zwitterionic membranes of healthy mammalian cells.[7]
Upon binding, this compound can induce membrane permeabilization, leading to the leakage of cellular contents and ultimately cell death.[7][8] In Gram-negative bacteria, the outer membrane protein A (OmpA) has been identified as a potential receptor for this compound, facilitating its interaction with the bacterial cell surface.[1][9]
Beyond direct membrane disruption, this compound can also trigger programmed cell death pathways. In cancer cells, it has been shown to induce apoptosis by targeting mitochondria, causing depolarization of the inner mitochondrial membrane and the opening of the mitochondrial permeability transition pore.[2][3] This leads to the release of pro-apoptotic factors and the activation of caspases.[10][11]
Structure-Activity Relationship Studies
Extensive research has focused on elucidating the relationship between the structure of this compound and its diverse biological activities. These studies have primarily involved the synthesis and characterization of various peptide analogs, including truncated versions and those with specific amino acid substitutions.
The Role of the N-Terminal and C-Terminal Domains
The N-terminal α-helical domain (residues 1-18) is largely responsible for the antimicrobial activity of this compound.[2][7] This region's cationic and amphipathic properties allow it to effectively bind to and disrupt microbial membranes. In contrast, the hydrophobic C-terminal tail (residues 19-28) is a major contributor to the peptide's cytotoxic and hemolytic effects on mammalian cells.[2][12]
Truncated analogs, such as this compound(1-18), which lack the hydrophobic C-terminus, have been shown to retain significant antimicrobial potency while exhibiting markedly reduced cytotoxicity and hemolytic activity.[2][12] This highlights the potential for designing safer antimicrobial agents by modifying or removing the C-terminal region.
Impact of Amino Acid Substitutions
Specific amino acid substitutions have been shown to modulate the activity and selectivity of this compound. For instance, replacing residues within the heptad repeat sequences at the N- and C-termini with alanine (B10760859) can significantly reduce cytotoxicity against human red blood cells and 3T3 cells without substantially compromising antimicrobial efficacy.[4] These substitutions appear to weaken the peptide's assembly on mammalian cell membranes.[4]
Furthermore, altering the hydrophobicity and net charge of the peptide through amino acid changes can enhance its antimicrobial effects.[1] Analogs with increased positive charge have been designed and tested, demonstrating the importance of electrostatic interactions in the initial binding to negatively charged bacterial membranes.[1]
Quantitative Data Summary
The following tables summarize the quantitative data on the biological activities of this compound and its key analogs from various studies.
| Peptide | Organism | MIC (µM) | Reference |
| This compound | E. coli | 2 | [6] |
| This compound | S. aureus | 2 | [6] |
| This compound | MRSA | 4 | [6] |
| This compound | S. epidermidis | 1 | [6] |
| This compound | C. albicans | 8 | [6] |
| This compound | P. multocida | 1.0-1.9 | [13] |
| This compound | Pan-drug-resistant A. baumannii | - | [1][9] |
| This compound(1-18) | P. aeruginosa | 2-4 fold higher than this compound | [12] |
| mthis compound | A. baumannii | 0.25-1 | [12] |
| mthis compound | P. aeruginosa | 0.25-1 | [12] |
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and Analogs
| Peptide | Cell Type | IC50 (µM) | HC50 (µM) | Reference |
| This compound | Human leukemia cells (K562) | 1.5-6 | ~15 | [5] |
| This compound | Murine fibroblasts | < 4 | - | [5] |
| This compound | Human neutrophils | Cytotoxic at 30 µM | - | [6] |
| This compound | Human erythrocytes | Hemolytic at 30 µM | - | [6] |
| This compound(1-18) | - | Virtually devoid of cytotoxic and hemolytic activities | - | [12] |
| ChMAP-28 | - | > 8 (murine fibroblasts) | ~100 | [5] |
Table 2: Cytotoxicity (IC50) and Hemolytic Activity (HC50) of this compound and Analogs
Experimental Protocols
Peptide Synthesis
Peptides such as this compound and its analogs are typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[14] The synthesis is carried out on a resin support, with amino acids being sequentially coupled to the growing peptide chain. After the final amino acid is added, the peptide is cleaved from the resin and deprotected using a reagent cocktail, commonly containing trifluoroacetic acid (TFA).[14] The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.[1]
Antimicrobial Susceptibility Testing (Broth Microdilution Assay)
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI), with some modifications for antimicrobial peptides.[15]
-
Bacterial Culture: A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated to reach the logarithmic growth phase. The bacterial suspension is then diluted to a final concentration of approximately 5 x 10^5 CFU/mL.[15]
-
Peptide Preparation: A stock solution of the peptide is prepared and serially diluted in the broth medium in a 96-well polypropylene (B1209903) microtiter plate to prevent peptide adsorption.[15]
-
Incubation: An equal volume of the diluted bacterial suspension is added to each well containing the peptide dilutions. A positive control (bacteria without peptide) and a negative control (broth only) are included. The plate is incubated at 37°C for 18-24 hours.[15]
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.[15]
Hemolysis Assay
The hemolytic activity of the peptides is assessed using fresh erythrocytes.[16]
-
Erythrocyte Preparation: Red blood cells are collected, washed multiple times with phosphate-buffered saline (PBS), and resuspended to a final concentration (e.g., 10% v/v).[16]
-
Peptide Incubation: The erythrocyte suspension is incubated with various concentrations of the peptide at 37°C for a specified time (e.g., 15-60 minutes).[16]
-
Measurement of Hemolysis: The samples are centrifuged to pellet the intact cells. The amount of hemoglobin released into the supernatant is measured by reading the absorbance at a specific wavelength (e.g., 415 or 540 nm).[16]
-
Data Analysis: Hemolysis is expressed as a percentage relative to a positive control (100% lysis with a detergent like Triton X-100) and a negative control (spontaneous lysis in PBS). The HC50 value, the peptide concentration causing 50% hemolysis, is then calculated.
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of the peptides against mammalian cells is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10]
-
Cell Culture: Mammalian cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Peptide Treatment: The cells are then treated with various concentrations of the peptide and incubated for a defined period (e.g., 24-48 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage relative to untreated control cells. The IC50 value, the peptide concentration that inhibits 50% of cell growth, is then determined.
Visualizations
Caption: Workflow for this compound Structure-Activity Relationship Studies.
Caption: Dual Mechanism of Action of this compound Against Bacterial and Cancer Cells.
Conclusion
The structure-activity relationship of this compound is intricately linked to its distinct structural domains. The N-terminal α-helix is paramount for its antimicrobial efficacy, while the C-terminal hydrophobic tail is a key determinant of its toxicity to mammalian cells. This understanding has paved the way for the rational design of this compound analogs with improved therapeutic indices. By truncating the C-terminus or making strategic amino acid substitutions, it is possible to dissociate the desired antimicrobial effects from the undesirable cytotoxic properties. The data and methodologies presented in this guide offer a solid foundation for researchers and drug developers to further explore and optimize this compound and other cathelicidin-derived peptides as next-generation therapeutic agents to combat infectious diseases and cancer.
References
- 1. A bovine myeloid antimicrobial peptide (this compound) and its analogs kill pan-drug-resistant Acinetobacter baumannii by interacting with outer membrane protein A (OmpA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an Antibiotic Peptide of Innate Immunity, Induces Cell Death through Opening of the Mitochondrial Permeability Transition Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Anticancer Activity of the Goat Antimicrobial Peptide ChMAP-28 [frontiersin.org]
- 4. Structure-function study of cathelicidin-derived bovine antimicrobial peptide this compound: design of its cell-selective analogs by amino acid substitutions in the heptad repeat sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer Activity of the Goat Antimicrobial Peptide ChMAP-28 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A bovine myeloid antimicrobial peptide (this compound) and its analogs kill pan-drug-resistant Acinetobacter baumannii by interacting with outer membrane protein A (OmpA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of this compound on human thyroid cancer TT cells is mediated by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of this compound on human thyroid cancer TT cells is mediated by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro and in vivo antimicrobial activity of two α-helical cathelicidin peptides and of their synthetic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial activity of cathelicidins BMAP28, SMAP28, SMAP29, and PMAP23 against Pasteurella multocida is more broad-spectrum than host species specific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
BMAP-28: An In-depth Technical Guide to its Immunomodulatory Functions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bovine Myeloid Antimicrobial Peptide 28 (BMAP-28), a member of the cathelicidin (B612621) family of host defense peptides, has emerged as a molecule of significant interest beyond its direct antimicrobial activities. Its profound ability to modulate the host's immune response presents a promising avenue for the development of novel therapeutics for a range of conditions, including sepsis, inflammatory disorders, and cancer. This technical guide provides a comprehensive overview of the core immunomodulatory functions of this compound, detailing its mechanisms of action, effects on various immune cells, and its intricate interplay with key signaling pathways. This document is intended to serve as a resource for researchers and drug development professionals, offering detailed experimental protocols and structured quantitative data to facilitate further investigation and application of this compound's therapeutic potential.
Introduction
This compound is a 28-amino acid cationic peptide known for its broad-spectrum antimicrobial activity. However, its role as an immunomodulatory agent is increasingly recognized as a critical aspect of its biological function. This compound can exert both pro-inflammatory and anti-inflammatory effects, depending on the cellular context and the nature of the inflammatory stimulus. This dual functionality underscores its potential as a nuanced regulator of the immune system. This guide will delve into the multifaceted immunomodulatory properties of this compound, with a focus on its interaction with bacterial endotoxins, its influence on cytokine production, its chemotactic properties, and its ability to induce apoptosis.
Lipopolysaccharide (LPS) Neutralization
One of the most critical immunomodulatory functions of this compound is its ability to bind and neutralize lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria and a potent trigger of septic shock.
Mechanism of LPS Neutralization
This compound's cationic nature allows it to electrostatically interact with the negatively charged phosphate (B84403) groups of the lipid A moiety of LPS. This binding is further stabilized by hydrophobic interactions. By sequestering LPS, this compound prevents its interaction with the LPS-binding protein (LBP) and the CD14/TLR4/MD-2 receptor complex on the surface of immune cells, thereby inhibiting the downstream inflammatory cascade.
Quantitative Data on LPS Neutralization
The efficacy of this compound in neutralizing LPS and inhibiting subsequent inflammatory responses has been quantified in various studies.
| Assay | Cell Line | LPS Concentration | This compound Concentration | Observed Effect | Reference |
| TNF-α Release | RAW264.7 macrophages | 100 ng/mL | 10 µM | Significant inhibition of TNF-α release | |
| Nitric Oxide (NO) Production | RAW264.7 macrophages | 100 ng/mL | 10 µM | Significant inhibition of NO production | |
| TLR4 Internalization | RAW264.7 macrophages | Not specified | Not specified | Decreased LPS-induced internalization of surface TLR4 | [1] |
Experimental Protocol: LPS Neutralization Assay (LAL Assay)
The Limulus Amebocyte Lysate (LAL) assay is a standard method to quantify LPS and assess its neutralization by molecules like this compound.
Principle: The assay utilizes a lysate of amebocytes from the horseshoe crab (Limulus polyphemus), which contains a coagulation cascade that is activated by LPS. The activation of this cascade leads to a colorimetric or turbidimetric change that can be measured.
Materials:
-
Limulus Amebocyte Lysate (LAL) kit (chromogenic)
-
LPS standard (from E. coli or other Gram-negative bacteria)
-
This compound peptide
-
Pyrogen-free water and labware
Procedure:
-
Prepare a standard curve of LPS in pyrogen-free water.
-
Incubate various concentrations of this compound with a fixed concentration of LPS for 30-60 minutes at 37°C.
-
Add the LAL reagent to the samples and standards according to the manufacturer's instructions.
-
Incubate the plate at 37°C for the time specified in the kit protocol.
-
Read the absorbance at the appropriate wavelength (e.g., 405 nm for chromogenic assays).
-
Calculate the percentage of LPS neutralization by comparing the absorbance of samples with and without this compound to the LPS standard curve.
Modulation of Cytokine Production
This compound exhibits a complex and context-dependent regulation of cytokine expression. It can both induce the production of certain pro-inflammatory cytokines on its own and modulate the cytokine response to other stimuli like LPS.
Pro-inflammatory Effects
In the absence of other stimuli, this compound can directly activate macrophages to produce pro-inflammatory cytokines. This is mediated through the activation of key signaling pathways.
Anti-inflammatory Effects
In the presence of LPS, this compound can significantly suppress the production of a broad range of pro-inflammatory cytokines, contributing to its protective effects in models of sepsis.
Quantitative Data on Cytokine Modulation
| Condition | Cell Type | This compound Concentration | Cytokine | Change in Expression | Reference |
| This compound alone | RAW 264.7 macrophages | Not specified | IL-1β | Upregulation | [1] |
| This compound + LPS | RAW 264.7 macrophages | Not specified | IL-1β, IL-6 | Enhanced induction | [1] |
| This compound + LPS | RAW 264.7 macrophages | Not specified | IFN-β | Suppressed induction | [1] |
| This compound in vivo (Staphylococcal Sepsis Model) | Mouse plasma | 2 mg/kg | TNF-α, IL-6 | Significant reduction | [2] |
Experimental Protocol: Cytokine Quantification by ELISA
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying specific cytokine concentrations in biological samples.
Materials:
-
Specific ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)
-
Cell culture supernatants or plasma samples
-
Wash buffer
-
Substrate solution
-
Stop solution
-
Microplate reader
Procedure:
-
Coat a 96-well plate with a capture antibody specific for the target cytokine and incubate overnight.
-
Wash the plate to remove unbound antibody.
-
Block the plate with a blocking buffer (e.g., BSA or non-fat dry milk) to prevent non-specific binding.
-
Add cell culture supernatants or plasma samples, along with a standard curve of the recombinant cytokine, to the wells and incubate.
-
Wash the plate.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) and incubate.
-
Wash the plate.
-
Add the substrate solution, which will be converted by the enzyme to produce a colored product.
-
Stop the reaction with a stop solution.
-
Read the absorbance at the appropriate wavelength and calculate the cytokine concentration based on the standard curve.
Signaling Pathways Modulated by this compound
This compound's immunomodulatory effects are mediated through its interaction with and modulation of several key intracellular signaling pathways.
Toll-Like Receptor 4 (TLR4) Pathway
This compound directly interferes with the TLR4 signaling pathway. By binding to LPS, it prevents the activation of TLR4. Furthermore, it has been shown to decrease the LPS-induced internalization of surface TLR4, which is necessary for the activation of the TRIF-dependent pathway leading to IFN-β production.[1]
Mitogen-Activated Protein Kinase (MAPK) and NF-κB Pathways
Even in the absence of LPS, this compound can activate the MAPK (ERK1/2 and p38) and NF-κB signaling pathways in macrophages, leading to the upregulation of IL-1β gene expression.[1] This suggests a direct interaction of this compound with the macrophage cell surface, although the specific receptor remains to be fully elucidated.
Experimental Protocol: Western Blot for MAPK Phosphorylation
Principle: Western blotting allows for the detection of specific proteins in a complex mixture, and with the use of phospho-specific antibodies, the activation state of signaling molecules like MAPKs can be determined.
Materials:
-
Cell lysates
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting apparatus (e.g., PVDF membrane)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p38, anti-total-p38)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Lyse cells with a lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-p38) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-p38) to normalize for protein loading.
Chemotactic Activity
This compound acts as a chemoattractant for immune cells, playing a role in their recruitment to sites of infection and inflammation.
Target Cells
This compound has been shown to be chemotactic for neutrophils and monocytes.[3]
Experimental Protocol: Neutrophil Chemotaxis Assay (Boyden Chamber)
Principle: The Boyden chamber assay, or transwell assay, is a common method to assess the chemotactic response of cells to a chemoattractant.
Materials:
-
Boyden chamber or transwell inserts (with a porous membrane, e.g., 3-5 µm pores for neutrophils)
-
Isolated human or murine neutrophils
-
Chemoattractant (this compound)
-
Assay medium (e.g., RPMI with 0.5% BSA)
-
Cell viability stain (e.g., Calcein-AM or Hoechst)
-
Fluorescence plate reader or microscope
Procedure:
-
Isolate neutrophils from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Place the chemoattractant (this compound at various concentrations) in the lower chamber of the Boyden apparatus.
-
Add the isolated neutrophils to the upper chamber (the transwell insert).
-
Incubate the chamber at 37°C in a 5% CO2 incubator for 1-2 hours.
-
After incubation, remove the insert and quantify the number of cells that have migrated to the lower chamber. This can be done by staining the migrated cells and counting them under a microscope or by using a fluorescent dye and measuring the fluorescence in a plate reader.
Induction of Apoptosis
This compound can induce apoptosis in various cell types, including cancer cells and activated lymphocytes.[1][4] This pro-apoptotic activity contributes to its anti-cancer potential and its role in regulating immune responses.
Mechanism of Apoptosis Induction
This compound induces apoptosis primarily through the intrinsic, or mitochondrial, pathway. It causes depolarization of the inner mitochondrial membrane, leading to the opening of the mitochondrial permeability transition pore (PTP).[1][5] This results in the release of pro-apoptotic factors like cytochrome c into the cytoplasm, which in turn activates the caspase cascade (caspase-9 and caspase-3), ultimately leading to programmed cell death.[4][6]
Quantitative Data on Apoptosis
| Cell Line | This compound Concentration | Assay | Observation | Reference |
| Human thyroid cancer TT cells | 0-4 µM | Annexin V/PI staining | Dose-dependent increase in apoptosis | [4][6] |
| U937 cells | 3 µM | JC-1 staining (Mitochondrial membrane potential) | Decrease in red fluorescence, indicating depolarization | [2] |
| K562 cells | 3 µM | JC-1 staining (Mitochondrial membrane potential) | Decrease in red fluorescence, indicating depolarization | [2] |
| Activated human lymphocytes | Not specified | JC-1 staining (Mitochondrial membrane potential) | Decrease in red fluorescence, indicating depolarization | [2] |
Experimental Protocol: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can enter cells with compromised membrane integrity (late apoptotic and necrotic cells).
Materials:
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer
-
Flow cytometer
-
Cell suspension
Procedure:
-
Culture and treat cells with this compound for the desired time.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Conclusion
This compound is a pleiotropic immunomodulatory peptide with a complex and potent array of functions. Its ability to neutralize LPS, modulate cytokine responses, attract immune cells, and induce apoptosis highlights its potential as a therapeutic agent for a variety of diseases characterized by immune dysregulation. The detailed experimental protocols and quantitative data presented in this guide are intended to provide a solid foundation for researchers and drug developers to further explore and harness the therapeutic capabilities of this compound. Future research should focus on elucidating the precise molecular interactions of this compound with host cell receptors and further defining its efficacy and safety in preclinical and clinical settings.
References
- 1. Modulation of cytokine gene expression by cathelicidin this compound in LPS-stimulated and -unstimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an Antibiotic Peptide of Innate Immunity, Induces Cell Death through Opening of the Mitochondrial Permeability Transition Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The intricate dance of defense: A technical guide to BMAP-28's interaction with bacterial surface proteins
For Immediate Release
This technical guide provides an in-depth exploration of the binding mechanisms of Bovine Myeloid Antimicrobial Peptide-28 (BMAP-28) to bacterial surface proteins. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on the peptide's interaction with key bacterial components, its mechanism of action, and the experimental methodologies used to elucidate these processes.
Introduction to this compound
This compound is a cathelicidin-derived antimicrobial peptide with broad-spectrum activity against a range of pathogens, including multidrug-resistant bacteria.[1][2][3] Its amphipathic α-helical structure allows it to interact with and disrupt bacterial membranes, a key feature of its antimicrobial action.[1] Understanding the specifics of its binding to bacterial surface proteins is crucial for the development of novel therapeutics that can overcome antibiotic resistance.
Binding of this compound to Bacterial Surface Components
This compound's journey to bacterial disruption begins with its interaction with specific molecules on the bacterial surface. The initial electrostatic attraction between the cationic peptide and the negatively charged bacterial outer membrane is a critical first step.[1] Key binding partners that have been identified include Outer membrane protein A (OmpA) in Gram-negative bacteria and Lipoteichoic acid (LTA) in Gram-positive bacteria.
Interaction with Gram-Negative Bacteria: OmpA and LPS
Furthermore, like many other cationic antimicrobial peptides, this compound interacts with Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. This interaction can neutralize the endotoxic effects of LPS and facilitate the peptide's transit across the outer membrane.[5][6][7]
Interaction with Gram-Positive Bacteria: Lipoteichoic Acid (LTA)
For Gram-positive bacteria like Staphylococcus aureus, Lipoteichoic acid (LTA) is a key target for this compound.[5][8] QCM analysis has confirmed the binding of this compound to LTA, suggesting a role for this interaction in the peptide's activity against Gram-positive organisms.[8]
Quantitative Analysis of this compound Analog Binding
While specific binding constants for this compound with OmpA and LTA are not extensively documented, studies on BMAP-18, a truncated and less cytotoxic analog of BMAP-27/28, provide valuable insights into the peptide's interaction with bacterial components.
| Peptide | Binding Partner | Method | Quantitative Data | Reference |
| BMAP-18-FL (Aliphatic analog) | Lipopolysaccharide (LPS) from E. coli O111:B4 | BODIPY-TR cadaverine (B124047) (BC) displacement assay | >80% binding at higher concentrations | [6][7] |
| BMAP-18 | Lipopolysaccharide (LPS) from E. coli O111:B4 | BODIPY-TR cadaverine (BC) displacement assay | ~40% binding at higher concentrations | [6][7] |
Mechanism of Action: From Binding to Bacterial Cell Death
The primary mechanism of action of this compound following binding to the bacterial surface is the disruption of the cell membrane's integrity.[1][9] This process leads to membrane permeabilization, leakage of intracellular contents, and ultimately, cell death.[10][11]
Caption: Generalized mechanism of this compound action on bacterial cells.
Experimental Protocols
This section details the methodologies for key experiments cited in the study of this compound's interaction with bacterial surfaces.
Quartz Crystal Microbalance (QCM) for Binding Analysis
QCM is a sensitive technique used to measure mass changes on a crystal surface in real-time, allowing for the detection of binding events.[4][8]
Protocol:
-
Sensor Preparation: A gold-coated quartz crystal sensor is cleaned and functionalized. For peptide immobilization, the surface can be modified to create a self-assembled monolayer with carboxyl groups.
-
Ligand Immobilization: this compound (the ligand) is covalently coupled to the functionalized sensor surface using amine coupling chemistry (e.g., EDC/NHS activation).
-
Analyte Interaction: A solution containing the bacterial surface protein (e.g., purified OmpA or LTA), the analyte, is flowed over the sensor surface.
-
Data Acquisition: The change in the resonant frequency of the quartz crystal is monitored in real-time. A decrease in frequency indicates mass binding to the sensor surface.
-
Data Analysis: The frequency shift is proportional to the mass of the analyte bound to the immobilized ligand. This data can be used to infer binding.
Caption: Workflow for Quartz Crystal Microbalance (QCM) analysis.
Membrane Permeabilization Assay
This assay determines the ability of this compound to disrupt the integrity of bacterial membranes.
Protocol:
-
Bacterial Culture: Grow the target bacterial strain to the mid-logarithmic phase.
-
Cell Preparation: Harvest the bacterial cells by centrifugation, wash them with a suitable buffer (e.g., PBS), and resuspend them to a specific optical density.
-
Fluorescent Dye Loading: Incubate the bacterial suspension with a membrane-impermeant fluorescent dye, such as propidium (B1200493) iodide (PI) or SYTOX Green. These dyes only fluoresce upon binding to intracellular nucleic acids.
-
Peptide Treatment: Add this compound at various concentrations to the bacterial suspension.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorometer or a fluorescence plate reader. An increase in fluorescence indicates that the peptide has permeabilized the bacterial membrane, allowing the dye to enter and bind to nucleic acids.
-
Data Analysis: Plot the fluorescence intensity against time to determine the kinetics of membrane permeabilization.
Caption: Workflow for the membrane permeabilization assay.
Conclusion and Future Directions
This compound represents a promising candidate for the development of new antimicrobial agents. Its ability to target and disrupt bacterial membranes through interactions with surface proteins like OmpA and LTA is a key aspect of its potent activity. While current research has established these interactions, a significant gap remains in the quantitative understanding of the binding kinetics. Future research should focus on employing techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) to determine the precise binding affinities and kinetic parameters of this compound and its analogs with their bacterial targets. A deeper understanding of these interactions will be invaluable for the rational design of more effective and selective antimicrobial peptides.
References
- 1. researchgate.net [researchgate.net]
- 2. A bovine myeloid antimicrobial peptide (this compound) and its analogs kill pan-drug-resistant Acinetobacter baumannii by interacting with outer membrane protein A (OmpA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A bovine myeloid antimicrobial peptide (this compound) and its analogs kill pan-drug-resistant Acinetobacter baumannii by interacting with outer membrane protein A (OmpA) - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 4. A bovine myeloid antimicrobial peptide (this compound) and its analogs kill pan-drug-resistant Acinetobacter baumannii by interacting with outer membrane protein A (OmpA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Multifunctional Properties of BMAP-18 and Its Aliphatic Analog against Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. This compound, an Antibiotic Peptide of Innate Immunity, Induces Cell Death through Opening of the Mitochondrial Permeability Transition Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, an antibiotic peptide of innate immunity, induces cell death through opening of the mitochondrial permeability transition pore - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: BMAP-28 Minimum Inhibitory Concentration (MIC) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMAP-28 (Bovine Myeloid Antimicrobial Peptide-28) is a cathelicidin-derived antimicrobial peptide that demonstrates broad-spectrum activity against a variety of pathogens, including bacteria and fungi. Its mechanism of action primarily involves the disruption of microbial cell membranes.[1][2] For researchers investigating novel antimicrobial agents, determining the Minimum Inhibitory Concentration (MIC) is a critical first step in assessing the peptide's potency and spectrum of activity. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, summarizes known MIC values, and illustrates the experimental workflow and proposed mechanism of action.
Data Presentation
The antimicrobial activity of this compound has been evaluated against several microorganisms. The following table summarizes the reported MIC ranges for this compound against various bacterial and fungal species.
| Microorganism | Strain Type | MIC Range (µg/mL) | Reference |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 1.25 - 20 | [3][4] |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 5 - 20 | [3] |
| Acinetobacter baumannii | Pan-Drug-Resistant (PDRAB) | 5 - 10 | [5] |
| Candida albicans | Clinical Isolates | 2 - 32 (µM) | [6][7] |
| Candida krusei | Clinical Isolates | 8 - 32 (µM) | [6][7] |
| Cryptococcus neoformans | Clinical Isolates | 0.25 - 4 (µM) | [8] |
Note: MIC values can vary depending on the specific strain, growth medium, and experimental conditions.
Experimental Protocols
Broth Microdilution Assay for this compound MIC Determination
This protocol is adapted from standard broth microdilution methods for antimicrobial susceptibility testing.
Materials:
-
This compound peptide (lyophilized)
-
Sterile, pure water or appropriate solvent for this compound reconstitution
-
96-well, sterile, clear, flat-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal strains of interest
-
Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)
-
Spectrophotometer
-
Micropipettes and sterile tips
-
Plate shaker (optional)
-
Humidified incubator
Procedure:
-
Preparation of this compound Stock Solution:
-
Reconstitute lyophilized this compound in a sterile solvent (e.g., sterile water or 0.01% acetic acid) to a high concentration (e.g., 1 mg/mL).
-
Further dilute the stock solution in the appropriate sterile broth (CAMHB or RPMI-1640) to create a working stock solution at twice the highest desired final concentration to be tested.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound working stock solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
Column 11 will serve as the positive control (inoculum without this compound).
-
Column 12 will serve as the negative control (broth only, for sterility check).
-
-
Preparation of Inoculum:
-
From a fresh agar (B569324) plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL.
-
Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria or as required for fungi. Incubation should be in a humidified atmosphere.
-
-
Reading and Interpretation of Results:
-
Following incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).
-
The positive control well (column 11) should show distinct turbidity, and the negative control well (column 12) should remain clear.
-
Mandatory Visualization
Caption: Workflow for the this compound Minimum Inhibitory Concentration (MIC) assay.
Caption: Proposed mechanisms of this compound antimicrobial and cytotoxic activity.
Mechanism of Action
This compound exerts its antimicrobial effects through a multi-faceted mechanism that primarily targets cellular membranes. In bacteria, this compound has been shown to interact with outer membrane proteins, such as OmpA in Acinetobacter baumannii, leading to membrane destabilization and permeabilization.[5][9] This disruption of the membrane integrity results in the leakage of cellular contents and ultimately cell death.[5]
In eukaryotic cells, such as fungi and cancer cells, this compound can also induce cell death. One of the proposed mechanisms involves the peptide's ability to cause depolarization of the inner mitochondrial membrane.[10] This is thought to occur through the opening of the mitochondrial permeability transition pore (PTP), which leads to the release of pro-apoptotic factors and subsequent programmed cell death.[10][11] This dual mechanism of direct membrane disruption in bacteria and induction of apoptosis in certain eukaryotic cells contributes to its broad spectrum of activity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial activity of a bovine myeloid antimicrobial peptide (this compound) against methicillin-susceptible and methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A bovine myeloid antimicrobial peptide (this compound) and its analogs kill pan-drug-resistant Acinetobacter baumannii by interacting with outer membrane protein A (OmpA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal activity of cathelicidin peptides against planktonic and biofilm cultures of Candida species isolated from vaginal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A bovine myeloid antimicrobial peptide (this compound) and its analogs kill pan-drug-resistant Acinetobacter baumannii by interacting with outer membrane protein A (OmpA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, an antibiotic peptide of innate immunity, induces cell death through opening of the mitochondrial permeability transition pore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, an Antibiotic Peptide of Innate Immunity, Induces Cell Death through Opening of the Mitochondrial Permeability Transition Pore - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Minimum Bactericidal Concentration (MBC) of BMAP-28
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMAP-28 (Bovine Myeloid Antimicrobial Peptide-28) is a cathelicidin-derived antimicrobial peptide known for its potent, broad-spectrum activity against a wide range of pathogens, including multidrug-resistant bacteria.[1][2] Its primary mechanism of action involves the rapid permeabilization of microbial cell membranes.[3][4] In Gram-negative bacteria, this compound has been shown to interact with outer membrane components, such as Outer Membrane Protein A (OmpA), leading to membrane disruption and cell death.[5] In Gram-positive bacteria, it is suggested to interact with components like lipoteichoic acid.[6] These application notes provide a detailed protocol for determining the Minimum Bactericidal Concentration (MBC) of this compound, a critical parameter for assessing its antimicrobial efficacy. The MBC is defined as the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[7][8]
Mechanism of Action: this compound Interaction with Bacterial Cells
This compound's bactericidal activity is primarily driven by its cationic and amphipathic properties, which facilitate its interaction with and disruption of the negatively charged bacterial cell membranes. The process can be summarized in the following steps:
-
Electrostatic Attraction: The positively charged this compound peptide is initially attracted to the negatively charged components of the bacterial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.
-
Membrane Insertion and Permeabilization: Upon binding, the peptide inserts into the lipid bilayer, leading to membrane destabilization, pore formation, and increased permeability.[3]
-
Cellular Leakage and Death: The disruption of the membrane integrity results in the leakage of essential ions and metabolites, dissipation of the membrane potential, and ultimately, cell death.[5]
Quantitative Data Summary
The following tables summarize the reported Minimum Bactericidal Concentrations (MBCs) of this compound against representative Gram-negative and Gram-positive bacteria.
Table 1: MBC of this compound against Gram-Negative Bacteria
| Bacterial Species | Strain | MBC (µM) | MBC (µg/mL) | Reference |
| Pasteurella multocida | 30 clinical isolates | 1.0–1.9 | 3.0–6.0 | [9][10] |
| Escherichia coli | Control Strain | 0.1–0.4 | Not Reported | [9] |
| Mannheimia haemolytica | Clinical Isolate | Not Reported | 64 | [11] |
Table 2: MBC of this compound against Gram-Positive Bacteria
| Bacterial Species | Strain | MBC (µM) | MBC (µg/mL) | Reference |
| Staphylococcus aureus | Clinical Isolates | Not Reported | Not Reported | [12] |
Note: The original data may have been reported in different units. Conversions are made where possible. Some studies report MIC values which are often similar to MBC values for bactericidal peptides like this compound, but are not a direct measure of bactericidal activity.
Experimental Protocol: Determination of this compound MBC
This protocol is based on the broth microdilution method followed by subculturing to determine the MBC of this compound against a target bacterial strain.
Materials
-
This compound peptide (lyophilized)
-
Sterile, pyrogen-free water or appropriate solvent for this compound
-
Target bacterial strain (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Tryptic Soy Agar (B569324) (TSA) or other suitable non-selective agar plates
-
Sterile 96-well microtiter plates
-
Sterile pipette tips and pipettors
-
Incubator (35 ± 2°C)
-
Spectrophotometer or McFarland standards
-
Sterile reservoirs
-
Multichannel pipette (optional)
Protocol Workflow
Step-by-Step Procedure
Part 1: Minimum Inhibitory Concentration (MIC) Assay
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), pick several colonies of the target bacterium.
-
Suspend the colonies in sterile saline or CAMHB.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of this compound Dilutions:
-
Reconstitute the lyophilized this compound in a sterile solvent to create a stock solution.
-
Perform two-fold serial dilutions of the this compound stock solution in CAMHB in a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum to each well containing the this compound dilutions. This will bring the final volume in each well to 200 µL and the bacterial concentration to approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (bacteria in CAMHB without this compound) and a negative control (CAMHB only) on each plate.
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Part 2: Minimum Bactericidal Concentration (MBC) Assay
-
Subculturing:
-
From each well that shows no visible growth (the MIC well and all wells with higher concentrations), take a 10-100 µL aliquot.
-
Spread the aliquot onto a separate, appropriately labeled, non-selective agar plate.
-
-
Incubation:
-
Incubate the agar plates at 35 ± 2°C for 24 hours.
-
-
MBC Determination:
-
Following incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.
-
Troubleshooting and Considerations
-
Peptide Solubility and Stability: Ensure this compound is fully dissolved and stable in the chosen solvent and assay medium.
-
Inoculum Density: The initial inoculum concentration is critical. An inaccurate density can lead to erroneous MIC and MBC values.
-
Endpoint Interpretation: For some peptide-bacteria combinations, trailing endpoints (reduced growth over a range of concentrations) may occur. A standardized reading method should be used consistently.
-
Bacteriostatic vs. Bactericidal Activity: A large difference between the MIC and MBC (MBC/MIC ratio > 4) may indicate bacteriostatic rather than bactericidal activity. For this compound, the MIC and MBC are often very close, indicating a strong bactericidal effect.[2]
By following these detailed protocols and considering the provided data, researchers can accurately determine the bactericidal efficacy of this compound against their bacterial strains of interest, facilitating further research and development of this promising antimicrobial peptide.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. rr-asia.woah.org [rr-asia.woah.org]
- 4. researchgate.net [researchgate.net]
- 5. A bovine myeloid antimicrobial peptide (this compound) and its analogs kill pan-drug-resistant Acinetobacter baumannii by interacting with outer membrane protein A (OmpA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. A bovine myeloid antimicrobial peptide (this compound) and its analogs kill pan-drug-resistant Acinetobacter baumannii by interacting with outer membrane protein A (OmpA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 10. Antimicrobial activity of cathelicidins BMAP28, SMAP28, SMAP29, and PMAP23 against Pasteurella multocida is more broad-spectrum than host species specific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthetic antimicrobial peptides Bac-5, this compound, and Syn-1 can inhibit bovine respiratory disease pathogens in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MBCs for Staphylococcus aureus as determined by macrodilution and microdilution techniques - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BMAP-28 Cell Viability Assay Using MTT
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the cytotoxic effects of the bovine antimicrobial peptide BMAP-28 on various cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The protocols and data presented are intended to assist in the research and development of this compound as a potential therapeutic agent.
Introduction
This compound, a cathelicidin-derived antimicrobial peptide, has demonstrated significant cytotoxic activity against a range of cancer cell lines.[1][2] Its mechanism of action involves the disruption of cell membrane integrity and the induction of apoptosis.[1][2] A key pathway for this compound-induced apoptosis is through the mitochondrial permeability transition pore, leading to the release of cytochrome c and the activation of a caspase cascade.[3][4][5] The MTT assay is a widely used colorimetric method to assess cell viability, making it a suitable tool for quantifying the cytotoxic effects of this compound.[6] This assay measures the metabolic activity of cells, where viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.[6] The amount of formazan produced is directly proportional to the number of viable cells.
Mechanism of Action of this compound
This compound exhibits a dual mechanism of action, primarily targeting the cell membrane and mitochondria. Due to its cationic nature, this compound preferentially interacts with the negatively charged components of cancer cell membranes, leading to membrane permeabilization and subsequent cell lysis.[7] Furthermore, this compound can translocate into the cell and target the mitochondria, where it induces the opening of the mitochondrial permeability transition pore.[3][8] This event triggers the release of cytochrome c into the cytoplasm, which in turn activates caspase-9, an initiator caspase in the intrinsic apoptotic pathway.[5] Activated caspase-9 then activates executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptotic cell death.[5]
Data Presentation: Cytotoxicity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various cancer and normal cell lines, as determined by MTT assays in published literature.
| Cell Line | Cell Type | IC50 (µM) | Reference |
| Human TT | Thyroid Cancer | ~4 µM (at 48h) | [9] |
| Human Leukemia Cells | Leukemia | 1.5 - 6 µM | [7] |
| Murine Fibroblasts | Normal Fibroblasts | < 4 µM | [2] |
| K562 | Human Myelogenous Leukemia | Not specified | [3] |
| U937 | Human Histiocytic Lymphoma | Not specified | [3] |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density, incubation time, and serum concentration.
Experimental Protocols
Materials
-
This compound peptide (lyophilized)
-
Sterile, deionized water or appropriate buffer for peptide reconstitution
-
Target cell lines (e.g., cancer cell lines and a normal control cell line)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well flat-bottom sterile microplates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS), sterile
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570 nm
Protocol for this compound Cell Viability Assay using MTT
-
Cell Seeding:
-
Harvest exponentially growing cells and determine the cell concentration using a hemocytometer or automated cell counter.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Peptide Preparation and Treatment:
-
Reconstitute the lyophilized this compound peptide in sterile water or a suitable buffer to create a stock solution (e.g., 1 mM).
-
Prepare a series of dilutions of this compound in serum-free culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).
-
Carefully remove the culture medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells.
-
Include control wells containing cells treated with serum-free medium only (negative control) and wells with medium only (background control).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
Following the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C in a humidified 5% CO2 incubator. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.
-
After the 4-hour incubation, carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment concentration using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100
-
Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.
-
Mandatory Visualizations
Caption: Experimental workflow for the this compound cell viability assay using MTT.
Caption: Signaling pathway of this compound-induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer Activity of the Goat Antimicrobial Peptide ChMAP-28 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an Antibiotic Peptide of Innate Immunity, Induces Cell Death through Opening of the Mitochondrial Permeability Transition Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of this compound on human thyroid cancer TT cells is mediated by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Studies on Anticancer Activities of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, an antibiotic peptide of innate immunity, induces cell death through opening of the mitochondrial permeability transition pore [ricerca.unityfvg.it]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: BMAP-28 Cytotoxicity Assessment in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMAP-28 (Bovine Myeloid Antimicrobial Peptide-28) is a cathelicidin (B612621) peptide with potent antimicrobial properties. Beyond its effects on microbes, this compound has demonstrated significant cytotoxic activity against various mammalian cell types, including tumor cells.[1][2][3][4] This cytotoxicity is a critical consideration for its therapeutic potential, necessitating robust and standardized methods for its assessment. These application notes provide a comprehensive overview of the mechanisms of this compound-induced cytotoxicity and detailed protocols for its evaluation in mammalian cell cultures.
This compound primarily induces cell death through the intrinsic apoptotic pathway by targeting mitochondria.[1][2][5][6] Key events include the depolarization of the inner mitochondrial membrane, opening of the mitochondrial permeability transition pore (PTP), and the subsequent release of cytochrome c into the cytosol.[1][2][5] This cascade activates initiator caspase-9, which in turn activates executioner caspase-3, leading to the characteristic biochemical and morphological changes of apoptosis.[7][8][9] At higher concentrations, this compound can also induce necrosis through direct permeabilization of the cell membrane.[1]
Data Presentation: Quantitative Assessment of this compound Cytotoxicity
The cytotoxic effects of this compound are typically dose- and time-dependent. The following tables summarize representative quantitative data from studies on human thyroid cancer TT cells and other cell lines.
Table 1: Effect of this compound on the Viability of Human Thyroid Cancer TT Cells (MTT Assay)
| Treatment Duration | This compound Concentration (µM) | Cell Viability (%) |
| 48 hours | 1 | 65.2 |
| 48 hours | 2 | 53.3 |
| 48 hours | 4 | 30.7 |
| 48 hours | 8 | 19.9 |
Data adapted from a study on human thyroid cancer TT cells, demonstrating a dose-dependent decrease in cell viability after 48 hours of treatment.[7][9]
Table 2: this compound Induced Apoptosis in Human Thyroid Cancer TT Cells (Annexin V-FITC/PI Assay)
| This compound Concentration (µM) | Apoptotic Rate (%) |
| 0 (Control) | < 5 |
| 2 | ~ 20 |
| 4 | ~ 35 |
| 8 | ~ 50 |
Representative data showing a dose-dependent increase in the percentage of apoptotic cells after treatment with this compound.
Signaling Pathway of this compound-Induced Apoptosis
This compound triggers a signaling cascade that culminates in programmed cell death. The following diagram illustrates the key steps in this pathway.
Caption: this compound induced apoptosis signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments to assess this compound cytotoxicity are provided below.
Cell Viability Assessment: MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[10][11][12][13][14]
Workflow:
References
- 1. This compound, an Antibiotic Peptide of Innate Immunity, Induces Cell Death through Opening of the Mitochondrial Permeability Transition Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an antibiotic peptide of innate immunity, induces cell death through opening of the mitochondrial permeability transition pore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer Activity of the Goat Antimicrobial Peptide ChMAP-28 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an antibiotic peptide of innate immunity, induces cell death through opening of the mitochondrial permeability transition pore [ricerca.unityfvg.it]
- 6. mdpi.com [mdpi.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Effect of this compound on human thyroid cancer TT cells is mediated by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of this compound on human thyroid cancer TT cells is mediated by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
Application Notes and Protocols: BMAP-28 Hemolysis Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for conducting a hemolysis assay to evaluate the hemolytic activity of the bovine myeloid antimicrobial peptide, BMAP-28. This assay is crucial for assessing the cytocompatibility of this compound and its analogues for potential therapeutic applications.
Introduction
This compound is a cathelicidin-derived antimicrobial peptide with broad-spectrum activity against various pathogens.[1][2] However, a significant hurdle for the therapeutic development of many antimicrobial peptides is their potential toxicity to host cells, particularly their ability to lyse red blood cells (hemolysis). The this compound hemolysis assay is a quantitative in vitro method to determine the concentration-dependent hemolytic activity of the peptide. The principle of the assay involves incubating serially diluted this compound with a suspension of fresh erythrocytes. The degree of hemolysis is quantified by measuring the amount of hemoglobin released into the supernatant using spectrophotometry.[3][4] This data is critical for determining the therapeutic index of this compound and for guiding the design of analogues with reduced hemolytic activity.[5][6]
Data Presentation: Hemolytic Activity of this compound and Related Peptides
The following table summarizes the hemolytic activity of this compound and its analogues against human and bovine erythrocytes. The HC50 value represents the peptide concentration that causes 50% hemolysis.
| Peptide | Erythrocyte Species | HC50 (μM) | Notes |
| This compound | Human | ~100 | Low hemolytic activity at concentrations effective against cancer cells.[7][8][9] |
| This compound | Bovine | ~20 | |
| ChMAP-28 (goat) | Human | ~100 | Homologous to this compound, also shows low hemolytic activity.[7][8][9] |
| Melittin | Human | 1.6 | A highly hemolytic peptide often used as a positive control.[8] |
| This compound (1-18) | Not specified | Virtually devoid of hemolytic activity | Truncated analogue lacking the hydrophobic C-terminus.[1][10] |
Experimental Protocols
Materials and Reagents
-
This compound peptide (and/or its analogues)
-
Fresh whole blood (e.g., from a healthy human donor) collected in tubes containing an anticoagulant (e.g., EDTA)[11][12]
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Triton X-100 (or other suitable detergent for 100% lysis control)
-
96-well round-bottom microtiter plates
-
Spectrophotometer (plate reader) capable of measuring absorbance at 540 nm[3][12][13]
-
Centrifuge
Erythrocyte Preparation
-
Blood Collection: Collect fresh venous blood from a healthy donor into a tube containing an anticoagulant like EDTA.[11][12]
-
Centrifugation: Centrifuge the blood at 800 x g for 10 minutes at room temperature to pellet the red blood cells (RBCs).[12]
-
Washing: Carefully aspirate and discard the supernatant (plasma and buffy coat). Resuspend the RBC pellet in 5-10 volumes of sterile PBS (pH 7.4).
-
Repeat Washing: Repeat the centrifugation and washing steps two more times to ensure the removal of plasma proteins and other blood components.[7][8]
-
Final Suspension: After the final wash, resuspend the RBC pellet in PBS to achieve a final working concentration, typically 0.5% to 5% (v/v).[12][14] Keep the erythrocyte suspension on ice.
Hemolysis Assay Protocol
-
Peptide Preparation: Prepare a stock solution of this compound in PBS. Create a series of 2-fold serial dilutions of the peptide in PBS in a separate 96-well plate to cover a wide concentration range (e.g., 0.1 to 100 µM).
-
Plate Setup:
-
Test Wells: Add 100 µL of each this compound dilution to triplicate wells of a 96-well round-bottom plate.[4]
-
Negative Control (0% Hemolysis): Add 100 µL of PBS to three wells. This represents the baseline hemoglobin release (spontaneous hemolysis).[4][7]
-
Positive Control (100% Hemolysis): Add 100 µL of a final concentration of 0.1-2% Triton X-100 in PBS to three wells. This will cause complete lysis of the red blood cells.[4][11][12]
-
-
Incubation: Add 100 µL of the prepared erythrocyte suspension to each well.[4]
-
Mixing: Gently mix the contents of the plate.
-
Pelleting Erythrocytes: After incubation, centrifuge the plate at 1000 x g for 10 minutes to pellet the intact erythrocytes and cell debris.[14]
-
Supernatant Transfer: Carefully transfer 100 µL of the supernatant from each well to a new 96-well flat-bottom plate, being cautious not to disturb the pellet.[4]
-
Absorbance Measurement: Measure the absorbance of the supernatant at 540 nm using a microplate reader.[3][12][13] This wavelength corresponds to the peak absorbance of hemoglobin.
Data Analysis
The percentage of hemolysis is calculated using the following formula:
% Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100
Where:
-
Abssample is the absorbance of the wells containing this compound.
-
Absnegative control is the absorbance of the wells containing only PBS and erythrocytes.
-
Abspositive control is the absorbance of the wells containing Triton X-100 and erythrocytes.
The results are typically plotted as percent hemolysis versus peptide concentration. The HC50 value, the concentration of the peptide that causes 50% hemolysis, can then be determined from the dose-response curve.
Visualizations
This compound Hemolysis Assay Workflow
Caption: Workflow of the this compound hemolysis assay.
References
- 1. In vitro and in vivo antimicrobial activity of two α-helical cathelicidin peptides and of their synthetic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of this compound Antimicrobial Peptides on Leishmania major Promastigote and Amastigote Growth: Role of Leishmanolysin in Parasite Survival | PLOS Neglected Tropical Diseases [journals.plos.org]
- 3. A simple method to monitor hemolysis in real time - PMC [pmc.ncbi.nlm.nih.gov]
- 4. haemoscan.com [haemoscan.com]
- 5. Mechanistic and structural basis of bioengineered bovine Cathelicidin-5 with optimized therapeutic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Anticancer Activity of the Goat Antimicrobial Peptide ChMAP-28 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Anticancer Activity of the Goat Antimicrobial Peptide ChMAP-28 [frontiersin.org]
- 9. Combined Antibacterial Effects of Goat Cathelicidins With Different Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, an Antibiotic Peptide of Innate Immunity, Induces Cell Death through Opening of the Mitochondrial Permeability Transition Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human erythrocyte hemolysis assay [bio-protocol.org]
- 12. journals.asm.org [journals.asm.org]
- 13. Measuring haemolysis in cattle serum by direct UV–VIS and RGB digital image-based methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. static.igem.org [static.igem.org]
Application Notes: BMAP-28 Membrane Permeabilization Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMAP-28 (Bovine Myeloid Antimicrobial Peptide-28) is a cathelicidin-derived antimicrobial peptide with potent, broad-spectrum activity against a variety of microorganisms, including antibiotic-resistant bacteria.[1] Its primary mechanism of action involves the disruption and permeabilization of microbial cell membranes. This property also extends to the induction of apoptosis in cancerous cells through mitochondrial membrane disruption.[2][3] The cationic and amphipathic nature of this compound facilitates its interaction with the negatively charged components of microbial and cancer cell membranes, leading to pore formation, leakage of intracellular contents, and ultimately cell death.[1][4] Understanding and quantifying this membrane permeabilization is crucial for the development of this compound and its analogs as potential therapeutic agents.
These application notes provide detailed protocols for assessing the membrane permeabilizing effects of this compound on bacteria using common fluorescence-based assays: the SYTOX™ Green uptake assay, the Propidium Iodide (PI) influx assay, and the membrane potential-sensitive dye diSC3-5 assay.
Mechanism of Action: Membrane Permeabilization
This compound's interaction with target cell membranes is a multi-step process that culminates in the loss of membrane integrity. This process can be summarized as follows:
-
Electrostatic Attraction: The cationic this compound peptide is initially attracted to the negatively charged components of the target cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[4]
-
Membrane Insertion and Pore Formation: Upon binding, this compound undergoes a conformational change and inserts into the lipid bilayer.[1] This insertion disrupts the membrane's structural integrity, leading to the formation of pores or channels. Several models, including the "barrel-stave," "toroidal pore," and "carpet" models, have been proposed to explain this process.
-
Leakage of Cellular Contents: The formation of these pores allows for the leakage of ions and small molecules, disrupting the cellular electrochemical gradient.
-
Cell Death: The sustained loss of membrane integrity and leakage of essential cytoplasmic components ultimately leads to cell death.
The following diagram illustrates the general workflow for assessing this compound induced membrane permeabilization.
Workflow for this compound Membrane Permeabilization Assay.
Quantitative Data Summary
The following table summarizes the antimicrobial activity of this compound against common bacterial strains, presented as Minimum Inhibitory Concentrations (MICs). MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Escherichia coli | ATCC 25922 | 2 - 8 | [5] |
| Staphylococcus aureus | ATCC 25923 | 1.25 - 20 | [6][7] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Clinical Isolates | 5 - 20 | [6] |
| Acinetobacter baumannii (pan-drug-resistant) | Clinical Isolates | 40 | [8] |
Experimental Protocols
SYTOX™ Green Uptake Assay for Membrane Permeabilization
This assay utilizes SYTOX™ Green, a high-affinity nucleic acid stain that is impermeant to live cells with intact membranes.[9][10] Upon membrane permeabilization by this compound, SYTOX™ Green enters the cell, binds to nucleic acids, and exhibits a significant increase in fluorescence.
Materials:
-
This compound peptide
-
Bacterial strain of interest (e.g., E. coli, S. aureus)
-
SYTOX™ Green nucleic acid stain (e.g., Thermo Fisher Scientific)
-
Phosphate-buffered saline (PBS), sterile
-
Growth medium (e.g., Luria-Bertani broth, Tryptic Soy Broth)
-
96-well black, clear-bottom microplates
-
Fluorometer or microplate reader with appropriate filters (excitation ~485 nm, emission ~520 nm)
Protocol:
-
Bacterial Culture Preparation:
-
Inoculate a single colony of the test bacterium into 5 mL of appropriate growth medium.
-
Incubate overnight at 37°C with shaking.
-
The following day, dilute the overnight culture 1:100 into fresh medium and grow to mid-logarithmic phase (OD600 ≈ 0.4-0.6).
-
Harvest the bacterial cells by centrifugation (e.g., 4000 x g for 10 minutes).
-
Wash the pellet twice with sterile PBS and resuspend in PBS to an OD600 of 0.2.[11]
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in PBS in a separate 96-well plate.
-
In a black, clear-bottom 96-well plate, add 50 µL of the bacterial suspension to each well.
-
Add 50 µL of the this compound dilutions to the respective wells. Include a negative control (PBS only) and a positive control for maximal permeabilization (e.g., 70% ethanol (B145695) or a high concentration of a known membrane-disrupting agent like melittin).
-
Add SYTOX™ Green to each well to a final concentration of 1-5 µM.[5][12]
-
-
Incubation and Measurement:
-
Data Analysis:
-
Subtract the background fluorescence (wells with bacteria and SYTOX™ Green but no this compound).
-
Express the results as a percentage of the fluorescence of the positive control.
-
Plot the percentage of permeabilization against the this compound concentration.
-
Propidium Iodide (PI) Influx Assay
Similar to SYTOX™ Green, Propidium Iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells.[13] It is commonly used to identify dead cells in a population and to assess membrane integrity.
Materials:
-
This compound peptide
-
Bacterial strain of interest
-
Propidium Iodide (PI) solution
-
PBS, sterile
-
Growth medium
-
96-well black, clear-bottom microplates or flow cytometry tubes
-
Fluorometer, microplate reader (excitation ~535 nm, emission ~617 nm), or flow cytometer
Protocol:
-
Bacterial Culture Preparation: Follow the same procedure as described for the SYTOX™ Green assay.
-
Assay Setup (Microplate Reader):
-
Prepare the bacterial suspension and this compound dilutions as previously described.
-
In a black, clear-bottom 96-well plate, combine 50 µL of the bacterial suspension with 50 µL of the this compound dilutions. Include appropriate controls.
-
Add PI to a final concentration of 5-10 µg/mL.[14]
-
-
Assay Setup (Flow Cytometry):
-
Incubate the bacterial suspension with various concentrations of this compound in microcentrifuge tubes for a defined period (e.g., 30 minutes) at 37°C.
-
Add PI to a final concentration of 5-10 µg/mL and incubate for a further 15 minutes in the dark.
-
Analyze the samples using a flow cytometer.
-
-
Incubation and Measurement:
-
Microplate Reader: Incubate the plate for 15-30 minutes at room temperature, protected from light. Measure the fluorescence at an excitation of ~535 nm and emission of ~617 nm.[14]
-
Flow Cytometry: Acquire data, typically collecting 10,000-20,000 events per sample.
-
-
Data Analysis:
-
Microplate Reader: Calculate the percentage of permeabilization as described for the SYTOX™ Green assay.
-
Flow Cytometry: Gate the cell population based on forward and side scatter. Determine the percentage of PI-positive cells in the gated population.
-
Membrane Potential Assay using diSC3-5
diSC3-5 is a fluorescent probe that accumulates in polarized membranes of energized cells, leading to self-quenching of its fluorescence.[15][16] Depolarization of the membrane, as induced by this compound, causes the release of the dye into the medium, resulting in an increase in fluorescence.
Materials:
-
This compound peptide
-
Bacterial strain of interest
-
diSC3-5 (3,3'-dipropylthiadicarbocyanine iodide)
-
HEPES buffer (5 mM, pH 7.2) containing 20 mM glucose and 100 mM KCl
-
96-well black microplates
-
Fluorometer or microplate reader (excitation ~622 nm, emission ~670 nm)
Protocol:
-
Bacterial Culture Preparation:
-
Grow bacteria to mid-log phase as previously described.
-
Harvest the cells and wash them with the HEPES buffer.
-
Resuspend the cells in the HEPES buffer to a final OD600 of 0.2.[5]
-
-
Assay Setup:
-
Measurement:
-
Record the baseline fluorescence for a few minutes.
-
Add different concentrations of this compound to the wells.
-
Immediately begin monitoring the fluorescence kinetics at an excitation of ~622 nm and emission of ~670 nm for at least 15-30 minutes.[5]
-
-
Data Analysis:
-
The increase in fluorescence intensity over time corresponds to membrane depolarization.
-
Plot the change in fluorescence against time for each this compound concentration.
-
The rate and extent of fluorescence increase are indicative of the peptide's depolarizing activity.
-
The following diagram illustrates the mechanism of action of this compound leading to membrane permeabilization.
This compound Mechanism of Membrane Disruption.
Conclusion
The assays described provide robust and quantitative methods to evaluate the membrane permeabilizing activity of this compound. The choice of assay may depend on the specific research question and available equipment. For high-throughput screening, microplate-based SYTOX™ Green or PI assays are suitable. For a more detailed mechanistic understanding of membrane potential disruption, the diSC3-5 assay is highly informative. These protocols can be adapted for various bacterial species and can be valuable tools in the preclinical development of this compound and other antimicrobial peptides.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, an Antibiotic Peptide of Innate Immunity, Induces Cell Death through Opening of the Mitochondrial Permeability Transition Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SYTOX Green Nucleic Acid Stain Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medicine.tulane.edu [medicine.tulane.edu]
- 6. Antimicrobial activity of a bovine myeloid antimicrobial peptide (this compound) against methicillin-susceptible and methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The antimicrobial peptide this compound reduces lethality in mouse models of staphylococcal sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A bovine myeloid antimicrobial peptide (this compound) and its analogs kill pan-drug-resistant Acinetobacter baumannii by interacting with outer membrane protein A (OmpA) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bacterial viability and antibiotic susceptibility testing with SYTOX green nucleic acid stain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. takara.co.kr [takara.co.kr]
- 13. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 14. A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. frontiersin.org [frontiersin.org]
- 16. researchgate.net [researchgate.net]
Application Note and Protocol: BMAP-28 Induced Apoptosis Detection by Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
BMAP-28 (Bovine Myeloid Antimicrobial Peptide-28) is a member of the cathelicidin (B612621) family of antimicrobial peptides, which are crucial components of the innate immune system.[1][2] Beyond its antimicrobial properties, this compound has demonstrated potent cytotoxic activity against various cancer cell lines, making it a peptide of interest in oncology research and drug development.[3][4] This application note provides a detailed protocol for the detection and quantification of apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.
The primary mechanism of this compound-induced cell death is through the induction of apoptosis.[1][2][3] The peptide has been shown to target mitochondria, leading to the opening of the mitochondrial permeability transition pore (PTP), depolarization of the inner mitochondrial membrane, and subsequent release of cytochrome c into the cytoplasm.[5][6][7] This initiates the intrinsic apoptotic pathway, leading to the activation of caspase-9 and the executioner caspase-3, ultimately resulting in the characteristic morphological and biochemical hallmarks of apoptosis.[1][2]
Principle of the Method
This protocol utilizes a dual-staining method with Annexin V and Propidium Iodide (PI) to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[8]
-
Annexin V: In the early stages of apoptosis, phosphatidylserine (B164497) (PS) residues, which are normally located on the inner leaflet of the plasma membrane, are translocated to the outer leaflet.[8][9] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC, PE, or APC), can be used to identify early apoptotic cells.[8]
-
Propidium Iodide (PI): PI is a fluorescent intercalating agent that stains DNA. It cannot cross the intact plasma membrane of live or early apoptotic cells. However, in late apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and bind to DNA, producing a bright red fluorescence.
By analyzing the fluorescence of both Annexin V and PI, flow cytometry can distinguish four cell populations:
-
Annexin V- / PI- : Live, healthy cells.
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.
-
Annexin V- / PI+ : Necrotic cells (due to primary necrosis).
This compound Induced Apoptosis Signaling Pathway
The diagram below illustrates the proposed signaling pathway for this compound-induced apoptosis, primarily through the intrinsic mitochondrial pathway.
Experimental Workflow for Apoptosis Detection
The following diagram outlines the general workflow for assessing this compound induced apoptosis using flow cytometry.
Materials and Reagents
-
This compound peptide (lyophilized)
-
Target cells (e.g., human thyroid cancer TT cells)
-
Complete cell culture medium
-
Sterile, nuclease-free water or appropriate solvent for this compound
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and 10X Binding Buffer)
-
Sterile 1.5 mL microcentrifuge tubes or 5 mL flow cytometry tubes
-
Micropipettes and sterile tips
-
Centrifuge
-
Flow cytometer
Detailed Experimental Protocol
This protocol is adapted for a 6-well plate format but can be scaled as needed.
1. Cell Preparation and this compound Treatment
1.1. Seed the target cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment. For suspension cells, seed at a concentration of 0.5-1.0 x 10^6 cells/mL. 1.2. Incubate the cells under standard conditions (e.g., 37°C, 5% CO2) for 24 hours. 1.3. Prepare a stock solution of this compound by reconstituting the lyophilized peptide in sterile, nuclease-free water to a concentration of 1 mM. Aliquot and store at -20°C or -80°C. 1.4. On the day of the experiment, dilute the this compound stock solution in complete culture medium to the desired final concentrations (e.g., 0, 1, 2, and 4 µM). 1.5. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control (0 µM). 1.6. Incubate the cells for the desired time period (e.g., 24-48 hours).
2. Cell Harvesting and Staining
2.1. For adherent cells: Carefully collect the culture medium from each well, as it may contain apoptotic cells that have detached. Transfer the medium to a corresponding 15 mL conical tube. 2.2. Wash the adherent cells once with PBS. 2.3. Add trypsin to detach the cells. Once detached, neutralize the trypsin with complete medium and combine these cells with the supernatant collected in step 2.1. 2.4. For suspension cells: Directly transfer the cell suspension to a 15 mL conical tube. 2.5. Centrifuge the cell suspensions at 300 x g for 5 minutes. 2.6. Carefully discard the supernatant and wash the cell pellet once with 1 mL of cold PBS. Centrifuge again at 300 x g for 5 minutes. 2.7. Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. 2.8. Discard the supernatant and resuspend the cell pellet in 100 µL of 1X Binding Buffer. 2.9. Add 5 µL of Annexin V-FITC and 5 µL of PI to the 100 µL of cell suspension. 2.10. Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.[8][10]
3. Flow Cytometry Analysis
3.1. After incubation, add 400 µL of 1X Binding Buffer to each tube.[10] 3.2. Analyze the cells by flow cytometry within one hour for optimal results.[10] 3.3. Set up the flow cytometer using unstained, Annexin V-FITC only, and PI only stained cells to establish compensation and quadrant gates. 3.4. Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000) for statistical analysis. 3.5. Analyze the data using appropriate software to quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
Data Presentation
The following table summarizes quantitative data from a study investigating the effect of this compound on apoptosis in human thyroid cancer TT cells after 48 hours of treatment.
| This compound Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Total Apoptotic Cells |
| 0 (Control) | - | - | < 5% (basal level) |
| 1 | - | - | 6.5% |
| 2 | - | - | 14.6% |
| 4 | - | - | 15.3% |
| Data adapted from a study on human thyroid cancer TT cells. The original study did not differentiate between early and late apoptosis in the presented percentages.[1] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background staining in negative control | Cells were handled too harshly, causing membrane damage. | Handle cells gently during harvesting and washing steps. Reduce centrifugation speed if necessary. |
| Contamination of reagents. | Use fresh, sterile buffers and reagents. | |
| Low or no Annexin V signal in positive control | Insufficient incubation time or this compound concentration. | Optimize incubation time and this compound concentration. |
| Ca2+ is absent from the binding buffer. | Ensure the binding buffer contains the required concentration of CaCl2. | |
| High PI staining in all samples | Cells were not healthy at the start of the experiment. | Ensure a high viability of cells before starting the experiment. |
| Staining incubation was too long. | Adhere to the recommended 15-minute incubation time. |
Conclusion
The Annexin V/PI staining assay coupled with flow cytometry is a robust and reliable method for quantifying apoptosis induced by the antimicrobial peptide this compound. This protocol provides a detailed framework for researchers to investigate the pro-apoptotic effects of this compound on various cell types, aiding in the evaluation of its therapeutic potential. Accurate execution of this protocol, including proper controls and gentle cell handling, is critical for obtaining reproducible and meaningful data.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Effect of this compound on human thyroid cancer TT cells is mediated by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Activity of the Goat Antimicrobial Peptide ChMAP-28 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, an Antibiotic Peptide of Innate Immunity, Induces Cell Death through Opening of the Mitochondrial Permeability Transition Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, an antibiotic peptide of innate immunity, induces cell death through opening of the mitochondrial permeability transition pore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, an antibiotic peptide of innate immunity, induces cell death through opening of the mitochondrial permeability transition pore [ricerca.unityfvg.it]
- 8. bosterbio.com [bosterbio.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V Staining Protocol [bdbiosciences.com]
Application Notes and Protocols for BMAP-28 in Treating Multidrug-Resistant Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMAP-28, a bovine myeloid antimicrobial peptide, is a member of the cathelicidin (B612621) family of host defense peptides. It has demonstrated potent, broad-spectrum antimicrobial activity against a range of pathogens, including multidrug-resistant (MDR) bacteria, fungi, and enveloped viruses. This document provides detailed application notes and experimental protocols for the investigation and use of this compound as a potential therapeutic agent against MDR bacteria.
This compound is a cationic, amphipathic peptide that exerts its antimicrobial effects primarily through membrane disruption. In Gram-negative bacteria, it interacts with outer membrane components such as lipopolysaccharide (LPS) and Outer membrane protein A (OmpA), leading to membrane permeabilization and subsequent cell death.[1] In Gram-positive bacteria, this compound has been shown to bind to lipoteichoic acid (LTA), causing similar disruption of the cell membrane.[2] Beyond direct membrane damage, this compound can also induce apoptosis-like cell death through mitochondrial pathways.[3] These multifaceted mechanisms of action make it a promising candidate to combat the growing threat of antibiotic resistance.
Quantitative Data Summary
The following tables summarize the antimicrobial and cytotoxic activities of this compound against various multidrug-resistant bacterial strains and mammalian cell lines.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Multidrug-Resistant Bacteria
| Bacterial Species | Strain Type | MIC Range (µg/mL) | Reference |
| Acinetobacter baumannii | Pan-Drug-Resistant (PDRAB) | 5 - 10 | [1] |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 5 - 20 | [4] |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 1.25 - 20 | [4] |
| Klebsiella pneumoniae | Carbapenem-Resistant | 18 - 40 (µM) | [2] |
| Escherichia coli | Carbapenem-Resistant | 20 - 40 (µM) | [2] |
| Citrobacter freundii | Carbapenem-Resistant | 16 - 25 (µM) | [2] |
| Enterobacter cloacae | Carbapenem-Resistant | 18 - 36 (µM) | [2] |
| Mannheimia haemolytica | Multidrug-Resistant | 64 | [5] |
| Pasteurella multocida | - | 3.0 - 6.0 | [6] |
Table 2: Cytotoxicity of this compound against Mammalian Cells
| Cell Line | Cell Type | Cytotoxicity Metric | Value | Reference |
| Human Erythrocytes | Red Blood Cells | HC50 | ~15 µM | [7] |
| Murine Fibroblasts | Normal Fibroblasts | IC50 | < 4 µM | [7] |
| Human Thyroid Cancer TT cells | Cancer Cells | IC50 (48h) | 1-8 µM (dose-dependent inhibition) | [8] |
| Bovine Kidney (BK) cells | Normal Epithelial Cells | LD50 | 100 µg/mL | [5] |
Signaling Pathways and Mechanisms of Action
This compound employs a multi-pronged approach to eliminate multidrug-resistant bacteria, primarily by targeting the bacterial cell membrane and inducing internal cellular damage.
Caption: Mechanism of action of this compound against bacteria.
Experimental Protocols
This section provides detailed protocols for key experiments to evaluate the efficacy and mechanism of action of this compound.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.
Caption: Workflow for the MIC determination assay.
Materials:
-
This compound peptide
-
Test bacterial strain
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well polypropylene (B1209903) microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Bacterial Inoculum Preparation: a. Culture the test bacterium on an appropriate agar (B569324) plate overnight at 37°C. b. Select 3-5 isolated colonies and suspend them in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Dilute the adjusted suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Peptide Dilution: a. Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or 0.01% acetic acid). b. Perform two-fold serial dilutions of the this compound stock solution in CAMHB in the 96-well plate.
-
Inoculation and Incubation: a. Add the prepared bacterial inoculum to each well containing the this compound dilutions. b. Include a positive control well (bacteria in CAMHB without peptide) and a negative control well (CAMHB only). c. Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: a. The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.
Time-Kill Kinetics Assay
This assay assesses the bactericidal or bacteriostatic activity of this compound over time.
Materials:
-
This compound peptide
-
Log-phase bacterial culture
-
CAMHB
-
Sterile tubes
-
Shaking incubator
-
Agar plates for colony counting
Procedure:
-
Preparation: a. Grow the test bacterium to the mid-logarithmic phase in CAMHB. b. Dilute the culture to a starting concentration of approximately 1 x 10⁶ CFU/mL in fresh CAMHB. c. Prepare this compound solutions at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC).
-
Assay: a. Add the this compound solutions to the bacterial suspensions. Include a growth control without the peptide. b. Incubate the tubes at 37°C with shaking. c. At various time points (e.g., 0, 30, 60, 120, 240 minutes), withdraw aliquots from each tube.
-
Viable Cell Counting: a. Perform serial dilutions of the withdrawn aliquots in sterile saline. b. Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours. c. Count the colonies to determine the CFU/mL at each time point.
-
Data Analysis: a. Plot the log₁₀ CFU/mL against time for each this compound concentration and the control.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of mammalian cells to determine the cytotoxic effect of this compound.
Caption: Workflow for the MTT cytotoxicity assay.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound peptide
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed the mammalian cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: a. Prepare serial dilutions of this compound in the cell culture medium. b. Replace the medium in the wells with the this compound dilutions. Include untreated control wells. c. Incubate the plate for the desired time period (e.g., 24 or 48 hours).
-
MTT Assay: a. Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals. b. Add the solubilization solution to dissolve the formazan crystals. c. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability relative to the untreated control. b. Determine the IC50 value (the concentration of this compound that causes 50% inhibition of cell viability).
Field Emission Scanning Electron Microscopy (FE-SEM)
This technique is used to visualize the morphological changes on the bacterial cell surface after treatment with this compound.
Materials:
-
Bacterial culture
-
This compound peptide
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 2.5% glutaraldehyde (B144438) in PBS)
-
Ethanol series for dehydration (e.g., 50%, 70%, 90%, 100%)
-
Critical point dryer
-
Sputter coater with a conductive material (e.g., gold-palladium)
-
FE-SEM instrument
Procedure:
-
Sample Preparation: a. Treat the bacterial suspension with this compound at its MIC for a specified time (e.g., 1-2 hours). b. Centrifuge the bacterial cells and wash them with PBS.
-
Fixation and Dehydration: a. Fix the cells with the fixative solution. b. Dehydrate the samples through a graded series of ethanol.
-
Drying and Coating: a. Critical point dry the samples to preserve their three-dimensional structure. b. Mount the dried samples on stubs and sputter-coat them with a conductive metal.
-
Imaging: a. Observe the samples under the FE-SEM to visualize any changes in cell morphology, such as membrane blebbing, pore formation, or cell lysis.
Conclusion
This compound demonstrates significant potential as a therapeutic agent against multidrug-resistant bacteria due to its potent and rapid bactericidal activity and its multifaceted mechanism of action that includes direct membrane disruption and induction of apoptosis. The provided protocols offer a framework for researchers to further investigate and harness the therapeutic potential of this compound. Careful consideration of its cytotoxic effects on mammalian cells is crucial for its development as a safe and effective antimicrobial drug.
References
- 1. This compound, an Antibiotic Peptide of Innate Immunity, Induces Cell Death through Opening of the Mitochondrial Permeability Transition Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Field emission scanning electron microscopy of biofilm-growing bacteria involved in nosocomial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. A bovine myeloid antimicrobial peptide (this compound) and its analogs kill pan-drug-resistant Acinetobacter baumannii by interacting with outer membrane protein A (OmpA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 7. researchgate.net [researchgate.net]
- 8. Imaging Bacteria and Biofilm by Field Emission Scanning Electron Microscopy | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Evaluating the Efficacy of BMAP-28 in a Murine Sepsis Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the efficacy of the bovine myeloid antimicrobial peptide, BMAP-28, in murine models of sepsis. The included data summaries, detailed experimental protocols, and pathway diagrams are intended to facilitate the design and execution of similar research endeavors.
Quantitative Data Summary
The following tables summarize the quantitative data from studies evaluating this compound's efficacy in murine sepsis models.
Table 1: Efficacy of this compound in a Staphylococcus aureus Sepsis Model
| Treatment Group | Dosage | Challenge | Survival Rate | Bacterial Load (Blood Culture) | TNF-α Levels | IL-6 Levels | Reference |
| Control (Isotonic NaCl) | - | Live S. aureus (2.0 x 10⁶ CFU, IV) | Lower than treated groups | Higher than treated groups | Not specified | Not specified | [1] |
| This compound | 2 mg/kg, IV (immediately and 6h post-challenge) | Live S. aureus (2.0 x 10⁶ CFU, IV) | Significantly increased vs. control | Significantly reduced vs. control | Not specified | Not specified | [1] |
| Imipenem | 7 mg/kg, IV (immediately and 6h post-challenge) | Live S. aureus (2.0 x 10⁶ CFU, IV) | Highest efficacy | Highest efficacy | Not specified | Not specified | [1] |
| Vancomycin | 7 mg/kg, IV (immediately and 6h post-challenge) | Live S. aureus (2.0 x 10⁶ CFU, IV) | Highest efficacy | Highest efficacy | Not specified | Not specified | [1] |
| Control (Isotonic NaCl) | - | Heat-killed S. aureus (5.0 x 10⁸ cells, IV) | Lower than this compound | Not applicable | Higher than this compound | Higher than this compound | [1] |
| This compound | 2 mg/kg, IV (immediately and 6h post-challenge) | Heat-killed S. aureus (5.0 x 10⁸ cells, IV) | Significantly increased vs. control | Not applicable | Significantly reduced vs. control | Significantly reduced vs. control | [1] |
Table 2: Efficacy of this compound in an Acute Peritonitis Sepsis Model
| Treatment Group | Dosage (single IP injection) | Challenge (IP) | Survival Rate | Reference |
| This compound | 0.8 mg/kg | S. aureus | 100% | [2] |
| This compound | 1.6 mg/kg | E. coli | 100% | [2] |
| This compound | 1.6 mg/kg | P. aeruginosa | 80% | [2] |
Experimental Protocols
Murine Sepsis Model Induced by Bacterial Challenge
This protocol is adapted from studies using intravenous injection of bacteria to induce sepsis.[1]
Materials:
-
BALB/c male mice
-
Staphylococcus aureus (e.g., ATCC 25923) or other relevant bacterial strains
-
Tryptic Soy Broth (TSB) or appropriate bacterial culture medium
-
Sterile isotonic sodium chloride solution (0.9% NaCl)
-
This compound peptide, sterile and ready for injection
-
Syringes and needles for intravenous injection
-
Hemocytometer or spectrophotometer for bacterial quantification
Procedure:
-
Bacterial Preparation:
-
Culture S. aureus in TSB overnight at 37°C.
-
Wash the bacterial cells twice with sterile 0.9% NaCl by centrifugation.
-
Resuspend the bacterial pellet in 0.9% NaCl and adjust the concentration to the desired colony-forming units (CFU) per milliliter (e.g., 2.0 x 10⁷ CFU/mL for a 100 µL injection to achieve 2.0 x 10⁶ CFU/mouse). The concentration can be estimated using a spectrophotometer (OD₆₀₀) and confirmed by plating serial dilutions on TSB agar (B569324) plates for CFU counting.
-
For experiments with heat-killed bacteria, resuspend the bacterial pellet to the desired concentration (e.g., 5.0 x 10⁹ cells/mL) and heat at 60°C for 1 hour. Confirm sterility by plating on TSB agar.
-
-
Animal Grouping and Acclimatization:
-
House mice in a controlled environment with ad libitum access to food and water for at least one week before the experiment.
-
Randomly assign mice to treatment groups (e.g., Control, this compound, antibiotic comparator).
-
-
Induction of Sepsis and Treatment:
-
Inject each mouse intravenously (e.g., via the tail vein) with 100 µL of the prepared bacterial suspension.
-
Immediately after the bacterial challenge, administer the first dose of treatment intravenously. For example, inject 2 mg/kg of this compound or an equivalent volume of 0.9% NaCl for the control group.
-
Administer a second dose of treatment at a specified time point, for instance, 6 hours after the initial challenge.[1]
-
-
Monitoring and Endpoint Analysis:
-
Monitor the mice for signs of sepsis (e.g., lethargy, ruffled fur, hypothermia) and record survival rates over a defined period (e.g., 7 days).
-
At predetermined time points, collect blood samples for quantitative blood cultures to determine bacterial load.
-
Collect plasma to measure levels of inflammatory cytokines such as TNF-α and IL-6 using ELISA kits.
-
Cecal Ligation and Puncture (CLP) Sepsis Model
The CLP model is considered the gold standard for inducing polymicrobial abdominal sepsis that mimics the clinical scenario.[3][4]
Materials:
-
C57BL/6 or other appropriate mouse strain
-
Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)
-
Surgical tools (scissors, forceps, sutures)
-
Needle of a specific gauge (e.g., 21-gauge) to puncture the cecum
-
Sterile 0.9% NaCl solution, pre-warmed
-
Analgesics (e.g., buprenorphine)
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the mouse using an appropriate method.
-
Shave the abdomen and disinfect the area with an antiseptic solution.
-
-
Surgical Procedure:
-
Make a midline laparotomy incision to expose the abdominal cavity.
-
Locate the cecum and ligate it below the ileocecal valve. The length of the ligated cecum can be varied to modulate the severity of sepsis.
-
Puncture the ligated cecum once or twice with the needle.
-
Gently squeeze the cecum to extrude a small amount of fecal material into the peritoneal cavity.[4]
-
Return the cecum to the abdominal cavity and close the incision in layers (peritoneum and skin) using sutures.
-
-
Post-Operative Care and Treatment:
-
Administer fluid resuscitation by subcutaneously injecting 1 mL of pre-warmed 0.9% NaCl.[4]
-
Administer analgesics as required.
-
Administer this compound or control treatment at specified time points post-surgery (e.g., intravenously or intraperitoneally).
-
-
Sham Control:
-
For the sham group, perform the same surgical procedure (laparotomy and exposure of the cecum) but without ligation and puncture.
-
-
Monitoring and Endpoint Analysis:
-
Monitor mice for survival and signs of sepsis as described in Protocol 2.1.
-
Collect blood and tissue samples at desired time points for analysis of bacterial load, cytokine levels, and organ damage.
-
Visualizations: Diagrams and Workflows
Proposed Mechanism of Action of this compound
Caption: this compound interaction with bacterial cell surfaces.
Immunomodulatory Pathway of this compound
Caption: this compound's inhibition of the pro-inflammatory response.
Experimental Workflow for Efficacy Testing
Caption: Workflow for in vivo evaluation of this compound.
References
- 1. The antimicrobial peptide this compound reduces lethality in mouse models of staphylococcal sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo antimicrobial activity of two α-helical cathelicidin peptides and of their synthetic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cecal Ligation and Puncture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
Combating Antibiotic Resistance: The Synergistic Power of BMAP-28 and Conventional Antibiotics
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the ongoing battle against antibiotic resistance, researchers and drug development professionals are increasingly turning to combination therapies. A promising candidate in this arena is BMAP-28, a bovine myeloid antimicrobial peptide, which has demonstrated significant synergistic activity when paired with conventional antibiotics. These application notes provide a comprehensive overview of the mechanisms, experimental validation, and protocols for leveraging the synergistic potential of this compound to enhance the efficacy of existing antibiotic arsenals.
Introduction
The rise of multidrug-resistant (MDR) bacteria poses a critical threat to global public health. The synergistic combination of antimicrobial peptides (AMPs) like this compound with traditional antibiotics presents a powerful strategy to overcome resistance, reduce required antibiotic dosages, and potentially minimize the development of further resistance. This compound, a cathelicidin-family AMP, exhibits broad-spectrum antimicrobial activity and, crucially, can potentiate the effects of various classes of antibiotics against a range of clinically relevant pathogens.
The primary mechanism behind this synergy lies in this compound's ability to permeabilize the bacterial cell membrane. This disruption of the membrane integrity facilitates the entry of conventional antibiotics into the bacterial cell, allowing them to reach their intracellular targets at concentrations that would otherwise be ineffective.
Quantitative Analysis of Synergistic Activity
The synergistic interactions between this compound and conventional antibiotics are quantified using the Fractional Inhibitory Concentration Index (FICI). A FICI value of ≤ 0.5 indicates synergy, a value between 0.5 and 1.0 suggests an additive effect, a value between 1.0 and 4.0 indicates indifference, and a value > 4.0 signifies antagonism.
The following tables summarize the synergistic and additive effects observed in studies combining this compound with various antibiotics against different bacterial strains.
| Microorganism | Antibiotic | MIC of this compound Alone (µg/mL) | MIC of Antibiotic Alone (µg/mL) | MIC of this compound in Combination (µg/mL) | MIC of Antibiotic in Combination (µg/mL) | FICI | Interaction |
| Mannheimia haemolytica | Florfenicol | 64 | - | 0.25 - 16 | - | Additive | Additive |
Table 1: Synergistic and Additive Activity of this compound with Conventional Antibiotics.
| Microorganism | Antimicrobial Peptide | MIC of this compound Alone (µg/mL) | MIC of Bac-5 Alone (µg/mL) | MIC of this compound in Combination (µg/mL) | MIC of Bac-5 in Combination (µg/mL) | FICI | Interaction |
| Mannheimia haemolytica | Bac-5 | 64 | 128 | 0.25 - 16 | 8 - 64 | <0.5 | Synergy |
Table 2: Synergistic Activity of this compound with another Antimicrobial Peptide.
Mechanism of Synergistic Action
The synergistic effect of this compound with conventional antibiotics is primarily attributed to its membrane-permeabilizing properties. The proposed mechanism involves the following steps:
-
Electrostatic Attraction: The cationic this compound peptide is electrostatically attracted to the negatively charged components of the bacterial cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids (LTA) in Gram-positive bacteria.
-
Membrane Insertion and Pore Formation: Upon binding, this compound inserts into the lipid bilayer, leading to membrane destabilization and the formation of pores or channels.
-
Increased Permeability: The formation of these pores increases the permeability of the bacterial membrane.
-
Enhanced Antibiotic Uptake: This increased permeability allows conventional antibiotics, which may otherwise be excluded or actively pumped out, to enter the bacterial cell at higher concentrations.
-
Target Engagement: Once inside the cell, the conventional antibiotic can effectively bind to its specific molecular target (e.g., ribosomes, enzymes involved in cell wall synthesis, or DNA gyrase), leading to bacterial cell death.
Application Notes and Protocols for In Vivo Studies of BMAP-28
Introduction
BMAP-28 (Bovine Myeloid Antimicrobial Peptide-28) is a cathelicidin-family antimicrobial peptide with broad-spectrum activity against various pathogens, including bacteria and fungi, and has also demonstrated cytotoxic effects against cancer cells.[1][2][3] These properties make this compound a promising candidate for therapeutic development. This document provides detailed application notes and protocols for conducting in vivo efficacy and toxicity studies of this compound, targeted towards researchers, scientists, and drug development professionals. The protocols are compiled from various published studies and are intended to serve as a comprehensive guide for preclinical evaluation.
In Vivo Efficacy of this compound
This compound has shown significant efficacy in various animal models of infection and cancer. The following sections summarize the key findings and provide detailed experimental protocols.
Antibacterial Efficacy
This compound has demonstrated potent antibacterial activity in murine models of sepsis and peritonitis.
Table 1: Summary of In Vivo Antibacterial Efficacy of this compound
| Animal Model | Pathogen | This compound Dose | Administration Route | Key Outcomes | Reference |
| Mouse Sepsis | Staphylococcus aureus | 2 mg/kg | Intravenous | Reduced lethality, decreased bacterial load in blood, reduced plasma levels of TNF-α and IL-6. | [4] |
| Mouse Peritonitis | Escherichia coli | 1.6 mg/kg | Intraperitoneal | 100% protection from lethal infection. | [5] |
| Mouse Peritonitis | Staphylococcus aureus | 0.8 mg/kg | Intraperitoneal | 100% protection from lethal infection. | [5] |
| Mouse Peritonitis | Pseudomonas aeruginosa | 1.6 mg/kg | Intraperitoneal | 80% protection from lethal infection. | [5] |
This protocol is adapted from studies evaluating the efficacy of antimicrobial agents in a systemic infection model.[4][5]
Materials:
-
BALB/c mice (male, 4 weeks old, ~20g)
-
Staphylococcus aureus (e.g., ATCC 25923)
-
Tryptic Soy Broth (TSB)
-
Phosphate-buffered saline (PBS), sterile
-
This compound, sterile solution
-
Conventional antibiotics (e.g., imipenem, vancomycin) for positive control groups
-
Syringes and needles (27-30 gauge)
-
Equipment for blood collection and bacterial culture
Procedure:
-
Bacterial Preparation: Culture S. aureus in TSB overnight at 37°C. On the day of the experiment, dilute the bacterial culture in sterile PBS to the desired concentration (e.g., 2.0 x 10^7 CFU/mL). The final inoculum will be 2.0 x 10^6 CFU in 0.1 mL.
-
Animal Grouping: Randomly assign mice to different treatment groups (e.g., Vehicle control (PBS), this compound, positive control antibiotic). A typical group size is 8-10 mice.
-
Induction of Sepsis: Inject each mouse intravenously (via the tail vein) with 0.1 mL of the prepared S. aureus suspension.
-
Treatment Administration: Immediately after bacterial challenge, and again at 6 hours post-infection, administer the treatments intravenously. For example, inject 2 mg/kg of this compound.
-
Monitoring: Observe the mice for signs of sepsis (e.g., lethargy, ruffled fur, hypothermia) and record survival daily for up to 7 days.
-
Outcome Assessment:
-
Survival: Record the number of surviving animals in each group over the observation period.
-
Bacteremia: At specific time points (e.g., 24 hours post-infection), collect blood samples, perform serial dilutions, and plate on agar (B569324) plates to determine the bacterial load (CFU/mL).
-
Cytokine Analysis: Collect blood at selected time points to measure plasma levels of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA kits.
-
This protocol is based on establishing a localized abdominal infection that can progress to sepsis.[5][6][7]
Materials:
-
BALB/c mice (male, 4 weeks old, ~20g)
-
Escherichia coli, Staphylococcus aureus, or Pseudomonas aeruginosa strains
-
Luria-Bertani (LB) broth or TSB
-
Sterile PBS
-
This compound, sterile solution
-
Syringes and needles (27-30 gauge)
Procedure:
-
Bacterial Preparation: Grow the selected bacterial strain in the appropriate broth to the mid-logarithmic phase. Wash the bacteria with sterile PBS and resuspend to the desired concentration. The infectious dose will need to be predetermined to be lethal (e.g., LD90-100).
-
Animal Grouping: Randomize mice into treatment groups (Vehicle, this compound, etc.).
-
Induction of Peritonitis: Administer the bacterial suspension via intraperitoneal (IP) injection. The volume is typically 0.2-0.5 mL.
-
Treatment: Immediately following the bacterial challenge, administer a single dose of this compound via IP injection at the desired concentration (e.g., 0.8 mg/kg for S. aureus or 1.6 mg/kg for E. coli).
-
Monitoring and Endpoint: Monitor the mice for survival over a period of 7 days. The primary endpoint is survival.
Anticancer Efficacy
This compound has been shown to inhibit tumor growth in xenograft models of human cancers.
Table 2: Summary of In Vivo Anticancer Efficacy of this compound
| Animal Model | Cancer Cell Line | This compound Dose | Administration Route | Key Outcomes | Reference |
| Nude Mouse Xenograft | Human Thyroid Carcinoma (TT cells) | 1 mg/kg | Intraperitoneal | 55.6% tumor growth inhibition. | [8][9] |
| Nude Mouse Xenograft | Murine Melanoma (B16-F1 cells) | 30 µM (local injection) | Subcutaneous | Significant reduction in tumor volume. | [10] |
This protocol describes the establishment of a subcutaneous tumor model to evaluate the anticancer effects of this compound.[8][9][11]
Materials:
-
Immunodeficient mice (e.g., BALB/c nude mice, 4-6 weeks old)
-
Human thyroid cancer cells (TT cell line)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Sterile PBS
-
Matrigel (optional, can enhance tumor take rate)
-
This compound, sterile solution
-
Calipers for tumor measurement
-
Syringes and needles
Procedure:
-
Cell Preparation: Culture TT cells to 80-90% confluency. Harvest the cells, wash with sterile PBS, and resuspend in PBS (or a PBS/Matrigel mixture) at a concentration of 2 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 0.1 mL of the cell suspension (2 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Measure the tumor dimensions with calipers every 2-3 days and calculate the volume using the formula: (Length x Width²)/2.
-
Treatment Initiation: Once tumors reach the desired size, randomize the mice into treatment groups (e.g., Vehicle control, this compound at different doses).
-
Drug Administration: Administer this compound intraperitoneally at the desired dose (e.g., 1 mg/kg) daily or on a specified schedule for a defined period (e.g., 14-21 days).
-
Endpoint Analysis:
-
Continue monitoring tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Tumor tissue can be processed for further analysis (e.g., histology, Western blotting for apoptosis markers).
-
In Vivo Toxicity of this compound
Assessing the toxicity of this compound is crucial for determining its therapeutic window.
Table 3: Summary of In Vivo Toxicity of this compound
| Animal Model | Administration Route | LD50 | Observed Toxic Effects | Reference |
| Mouse | Intraperitoneal | 38-44 mg/kg | Mortality within 3 days at doses of 46 mg/kg. | [5] |
| Mouse | Intravenous | 10-15 mg/kg | Higher toxicity compared to IP route. | [5] |
Experimental Protocol: Acute In Vivo Toxicity Assessment
This protocol provides a general framework for evaluating the acute toxicity of this compound in mice.[5][12]
Materials:
-
Healthy mice (e.g., BALB/c or CD-1, matched for age and sex)
-
This compound, sterile solution in a suitable vehicle (e.g., PBS)
-
Syringes and needles for the intended route of administration (IV or IP)
-
Equipment for blood collection (for hematology and clinical chemistry)
-
Materials for tissue fixation (e.g., 10% neutral buffered formalin) and histopathology
Procedure:
-
Dose Range Finding: Conduct a preliminary dose range-finding study with a small number of animals to identify a range of doses that cause no adverse effects, some adverse effects, and mortality.
-
Animal Grouping: Assign animals to several dose groups, including a vehicle control group. A typical design might include 3-5 dose levels with 5-10 animals per sex per group.
-
Administration: Administer a single dose of this compound via the intended clinical route (e.g., intravenous or intraperitoneal).
-
Clinical Observations:
-
Continuously observe animals for the first few hours post-dosing and then at regular intervals (e.g., daily) for up to 14 days.
-
Record clinical signs of toxicity, including changes in behavior, appearance (e.g., ruffled fur), respiratory rate, and any signs of pain or distress.
-
Record body weights before dosing and at regular intervals throughout the study.
-
-
Endpoint Analysis:
-
Mortality: Record the number and time of any deaths. Calculate the LD50 if applicable.
-
Hematology and Clinical Chemistry: At the end of the observation period (or at earlier time points if needed), collect blood samples to analyze complete blood counts and clinical chemistry parameters (e.g., liver and kidney function markers).
-
Gross Pathology and Histopathology: At the end of the study, perform a complete necropsy on all animals. Examine all organs for gross abnormalities. Collect major organs and tissues, fix them in formalin, and process for histopathological examination to identify any microscopic changes.
-
Mechanism of Action: Signaling Pathways
This compound exerts its cytotoxic effects, particularly against cancer cells, through the induction of apoptosis via the mitochondrial pathway.[8][9][11]
Key Events in this compound Induced Apoptosis:
-
Mitochondrial Membrane Depolarization: this compound directly interacts with and disrupts the mitochondrial membrane, leading to a loss of mitochondrial membrane potential.[11]
-
Opening of the Mitochondrial Permeability Transition Pore (MPTP): This disruption leads to the opening of the MPTP.[11]
-
Release of Pro-apoptotic Factors: The opening of the MPTP results in the release of cytochrome c from the mitochondria into the cytoplasm.
-
Caspase Activation: Cytoplasmic cytochrome c initiates the caspase cascade, leading to the activation of caspase-9 and subsequently the effector caspase-3.[9]
-
Execution of Apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, ultimately resulting in cell death.
-
Inhibition of Invasion: In the context of cancer, this compound has also been shown to downregulate the expression of matrix metalloproteinases (MMP-3 and MMP-9), which are involved in tumor invasion and metastasis.[8][9]
Conclusion
The provided application notes and protocols offer a comprehensive framework for the in vivo evaluation of this compound. These guidelines are essential for obtaining robust and reproducible data to support the further development of this compound as a potential therapeutic agent for infectious diseases and cancer. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional and national guidelines for animal welfare.
References
- 1. Experimental Escherichia coli peritonitis in immunosuppressed mice: the role of specific and non-specific immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound, an Antibiotic Peptide of Innate Immunity, Induces Cell Death through Opening of the Mitochondrial Permeability Transition Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. noblelifesci.com [noblelifesci.com]
- 7. imquestbio.com [imquestbio.com]
- 8. This compound, an antibiotic peptide of innate immunity, induces cell death through opening of the mitochondrial permeability transition pore [ricerca.unityfvg.it]
- 9. A Rapid In Vivo Toxicity Assessment Method for Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Establishment of thyroid tumor xenograft and treatment [bio-protocol.org]
- 11. Human Thyroid Cancer Cell Xenografts [bio-protocol.org]
- 12. olac.berkeley.edu [olac.berkeley.edu]
Application Notes and Protocols for BMAP-28 Liposome Preparation and Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMAP-28, a bovine myeloid antimicrobial peptide from the cathelicidin (B612621) family, demonstrates potent antimicrobial and antitumor activities.[1][2] Its mechanism of action primarily involves the disruption of cell membrane integrity.[3][4] this compound is a cationic peptide with an amphipathic α-helical structure, which facilitates its interaction with and perturbation of lipid bilayers.[5] The peptide exhibits a preference for anionic membranes, which are characteristic of bacterial and cancerous cells, over the zwitterionic membranes of healthy mammalian cells.[3] This selectivity makes this compound a promising candidate for therapeutic development.
Liposomes, artificial vesicles composed of a lipid bilayer, serve as excellent models for cell membranes and are widely used to study the interactions of molecules like this compound with these biological barriers.[6][7] By preparing liposomes with varying lipid compositions, researchers can mimic different cell membrane types and investigate the lipid selectivity and membrane-disrupting activity of antimicrobial peptides.[8] This application note provides detailed protocols for the preparation of this compound-containing liposomes and for conducting key interaction studies to characterize the peptide's membranotropic effects.
Experimental Protocols
Protocol 1: Liposome (B1194612) Preparation by Thin-Film Hydration and Extrusion
This protocol describes the preparation of large unilamellar vesicles (LUVs), a common type of liposome used in peptide interaction studies.[9][10]
Materials:
-
Lipids (e.g., POPC, POPG) in chloroform
-
This compound peptide
-
Organic solvent (chloroform/methanol mixture, 2:1 v/v)
-
Hydration buffer (e.g., 10 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Extruder device
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Syringes
Procedure:
-
Lipid Film Formation:
-
In a round-bottom flask, mix the desired lipids in an organic solvent.[11][12]
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.[11][12][13]
-
Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.[13]
-
-
Hydration:
-
Hydrate the lipid film by adding the hydration buffer.[11][13] If encapsulating this compound, dissolve the peptide in the hydration buffer before adding it to the lipid film.
-
The temperature of the hydration buffer should be above the phase transition temperature (Tm) of the lipids.[11][14]
-
Agitate the flask to facilitate the formation of multilamellar vesicles (MLVs).[11]
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.[9][10]
-
Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Pass the liposome suspension through the extruder multiple times (typically 11-21 passes) to form LUVs.[15]
-
Store the prepared liposomes at 4°C.
-
Diagram: Experimental Workflow for this compound Liposome Preparation and Interaction Studies
References
- 1. A bovine myeloid antimicrobial peptide (this compound) and its analogs kill pan-drug-resistant Acinetobacter baumannii by interacting with outer membrane protein A (OmpA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-function study of cathelicidin-derived bovine antimicrobial peptide this compound: design of its cell-selective analogs by amino acid substitutions in the heptad repeat sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an Antibiotic Peptide of Innate Immunity, Induces Cell Death through Opening of the Mitochondrial Permeability Transition Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Antibacterial Peptide F1 on Bacterial Liposome Membrane Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 10. Preparation of Drug Liposomes by Thin-Film Hydration and Homogenization | springerprofessional.de [springerprofessional.de]
- 11. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 14. Liposome Preparation - Echelon Biosciences [echelon-inc.com]
- 15. Liposomes: Protocol [inanobotdresden.github.io]
Application Notes and Protocols for BMAP-28 Solid-Phase Peptide Synthesis
Introduction
BMAP-28 (Bovine Myeloid Antimicrobial Peptide-28) is a potent, 28-amino acid cationic antimicrobial peptide belonging to the cathelicidin (B612621) family, first identified in bovine neutrophils.[1] It exhibits broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains, as well as fungi.[1][2] The primary mechanism of action involves the disruption and permeabilization of microbial cell membranes.[1] Furthermore, this compound has been shown to induce cell death in mammalian cells, including tumor cell lines, by interacting with the mitochondrial permeability transition pore, highlighting its potential therapeutic applications beyond antimicrobial activity.[3][4] This document provides detailed protocols for the solid-phase peptide synthesis (SPPS), purification, and characterization of this compound, along with methods for evaluating its biological activity.
This compound Peptide Profile
| Characteristic | Description |
| Sequence | GGLRSLGRKILRAWKKYGPIIVPIIRI-NH2 |
| Molecular Formula | C149H267N47O29 |
| Molecular Weight | 3071.9 g/mol |
| Family | Cathelicidin |
| Source | Bovine Myeloid Cells |
| Key Features | Cationic, Amphipathic, α-helical N-terminus, Hydrophobic C-terminus |
I. Solid-Phase Peptide Synthesis (SPPS) of this compound
The synthesis of this compound is efficiently achieved using Fmoc (9-fluorenylmethyloxycarbonyl) based solid-phase peptide synthesis. This methodology involves the stepwise addition of Fmoc-protected amino acids to a growing peptide chain anchored to an insoluble resin support.
Workflow for this compound Solid-Phase Peptide Synthesis
References
- 1. In vitro and in vivo antimicrobial activity of two α-helical cathelicidin peptides and of their synthetic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, an Antibiotic Peptide of Innate Immunity, Induces Cell Death through Opening of the Mitochondrial Permeability Transition Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an antibiotic peptide of innate immunity, induces cell death through opening of the mitochondrial permeability transition pore - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for BMAP-28 Purification and Characterization
Introduction
BMAP-28 (Bovine Myeloid Antimicrobial Peptide-28) is a cationic antimicrobial peptide belonging to the cathelicidin (B612621) family, originally identified in bovine neutrophils.[1][2] It is the C-terminal 27-residue amidated peptide derived from its precursor.[1][3] this compound exhibits a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains like MRSA, as well as fungi and some parasites.[1][4][5] Its mechanism of action primarily involves the permeabilization of microbial cell membranes.[1] In addition to its antimicrobial properties, this compound has been shown to induce cell death in cancer cells by targeting mitochondria and inducing the opening of the mitochondrial permeability transition pore.[3][6]
These application notes provide detailed protocols for the synthesis, purification, and characterization of this compound for research and drug development purposes.
Data Presentation: Physicochemical and Biological Properties
The properties of this compound are summarized below. This data is crucial for its synthesis, purification, and application in various assays.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Amino Acid Sequence | GGLRSLGRKILRAWKKYGPIIVPIIRI-NH₂ | [3] |
| Molecular Formula | C₁₄₇H₂₅₂N₄₄O₃₁ | [4] |
| Molecular Weight | 3071.9 g/mol (amide) | |
| Source | Bos taurus (Cow), typically synthetic | [4][7] |
| Purity (Post-HPLC) | ≥95% to >98% | [8][9][10] |
| Structure | α-helical conformation |[1][11] |
Table 2: Summary of In Vitro Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Target Organism | MIC Range (µM) | Reference |
|---|---|---|
| Gram-Negative Bacteria | ||
| Escherichia coli | 0.5 - 4 | [4][10] |
| Pseudomonas aeruginosa | 1 - 8 | [1][4] |
| Salmonella typhimurium | 0.5 - 4 | [4] |
| Pasteurella multocida | 1.0 - 1.9 | [12][13] |
| Gram-Positive Bacteria | ||
| Staphylococcus aureus (MSSA) | 1 - 8 | [1][4][10] |
| Staphylococcus aureus (MRSA) | 1 - 8 | [1][4][10] |
| Staphylococcus epidermidis | 1 | [10] |
| Bacillus megaterium | 0.5 - 4 | [4] |
| Fungi | ||
| Candida albicans | 4 - 8 | [4][10] |
| Cryptococcus neoformans | 4 - 8 |[4] |
Experimental Workflows and Signaling Pathways
Visual representations of the experimental processes and the peptide's mechanism of action provide a clear overview for researchers.
References
- 1. In vitro and in vivo antimicrobial activity of two α-helical cathelicidin peptides and of their synthetic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, an Antibiotic Peptide of Innate Immunity, Induces Cell Death through Opening of the Mitochondrial Permeability Transition Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (BMAP28) peptide [novoprolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Myeloid antimicrobial peptide this compound GGLRSLGRKILRAWKKYG for Life Science Research-Mol Scientific. [mol-scientific.com]
- 8. A bovine myeloid antimicrobial peptide (this compound) and its analogs kill pan-drug-resistant Acinetobacter baumannii by interacting with outer membrane protein A (OmpA) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. caymanchem.com [caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Antimicrobial activity of cathelicidins BMAP28, SMAP28, SMAP29, and PMAP23 against Pasteurella multocida is more broad-spectrum than host species specific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dr.lib.iastate.edu [dr.lib.iastate.edu]
Application Notes and Protocols for BMAP-28 Delivery Systems and Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of potential delivery systems for the bovine myeloid antimicrobial peptide, BMAP-28. While research on specific this compound formulations is an emerging field, this document outlines established protocols for encapsulating peptides in various delivery platforms, including nanoparticles, liposomes, hydrogels, and micelles. The provided methodologies are based on standard techniques for similar antimicrobial peptides and should be adapted and optimized for this compound.
Introduction to this compound
This compound is a cathelicidin-derived antimicrobial peptide known for its broad-spectrum activity against a range of pathogens, including antibiotic-resistant bacteria.[1][2] Its mechanism of action often involves membrane disruption and can also induce apoptosis in target cells through mitochondrial pathways.[3] However, like many antimicrobial peptides, this compound can exhibit cytotoxicity towards mammalian cells, which presents a challenge for its therapeutic application.[4][5] Encapsulation of this compound into delivery systems is a promising strategy to enhance its therapeutic index by improving stability, enabling controlled release, and potentially targeting the peptide to infection sites while minimizing systemic toxicity.
Quantitative Data on this compound Activity
The following tables summarize the reported antimicrobial and cytotoxic activities of this compound. This data is crucial for evaluating the efficacy of this compound formulations.
Table 1: Antimicrobial Activity of this compound
| Target Organism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) | Reference |
| Pasteurella multocida (bovine isolates, 10) | 1.0 - 1.9 µM | 1.0 - 1.9 µM | [6] |
| Pasteurella multocida (sheep isolates, 10) | 1.0 - 1.9 µM | 1.0 - 1.9 µM | [6] |
| Pasteurella multocida (pig isolates, 10) | 1.0 - 1.9 µM | 1.0 - 1.9 µM | [6] |
| Staphylococcus aureus (Methicillin-Susceptible, MSSA) | 1.25 - 20 µg/mL | Not Reported | [7] |
| Staphylococcus aureus (Methicillin-Resistant, MRSA) | 5 - 20 µg/mL | Not Reported | [7] |
| Vancomycin-Resistant Enterococcus faecalis (VREF) | 1 - 8 µM | Not Reported | [1] |
| Pseudomonas aeruginosa (multi-resistant) | 1 - 8 µM | Not Reported | [1] |
| Acinetobacter baumannii (multi-resistant) | 1 - 8 µM | Not Reported | [1] |
| Pan-drug-resistant Acinetobacter baumannii (PDRAB) | Not specified | Rapid killing observed | [2] |
Table 2: Cytotoxic Activity of this compound
| Cell Line | Assay | Concentration | Effect | Reference |
| Human Tumor Cell Lines | Membrane Permeabilization | Not Specified | Induces cell death | [3] |
| Activated Human Lymphocytes | Membrane Permeabilization | Not Specified | Induces cell death | [3] |
| Resting Human Lymphocytes | Membrane Permeabilization | Not Specified | No effect | [3] |
| Various Mammalian Cells | Not Specified | Not Specified | Exhibits cytotoxicity | [4][5] |
This compound Delivery Systems: Experimental Protocols
Disclaimer: The following protocols are generalized methods for encapsulating peptides into various delivery systems. These should serve as a starting point and will require optimization for this compound to achieve desired characteristics such as encapsulation efficiency, particle size, and release kinetics.
This compound Loaded Nanoparticles
Nanoparticles can protect this compound from degradation and facilitate controlled release. Poly(lactic-co-glycolic acid) (PLGA) is a commonly used biodegradable polymer for nanoparticle formulation.
Experimental Protocol: Preparation of this compound Loaded PLGA Nanoparticles by Double Emulsion Solvent Evaporation
-
Primary Emulsion (w/o):
-
Dissolve 1-5 mg of this compound in 200 µL of sterile deionized water.
-
Dissolve 50 mg of PLGA in 1 mL of a water-immiscible organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Add the aqueous this compound solution to the organic PLGA solution.
-
Emulsify the mixture by sonication on ice for 60 seconds to create a water-in-oil (w/o) emulsion.
-
-
Secondary Emulsion (w/o/w):
-
Prepare a 2% (w/v) aqueous solution of a surfactant, such as polyvinyl alcohol (PVA).
-
Add the primary emulsion to 5 mL of the PVA solution.
-
Immediately sonicate the mixture on ice for 120 seconds to form a water-in-oil-in-water (w/o/w) double emulsion.
-
-
Solvent Evaporation:
-
Transfer the double emulsion to a larger volume of 0.3% (w/v) PVA solution.
-
Stir the suspension at room temperature for 4-6 hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
-
Nanoparticle Collection and Washing:
-
Collect the nanoparticles by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Wash the nanoparticle pellet three times with sterile deionized water to remove residual PVA and unencapsulated this compound. Resuspend the pellet in water between each wash.
-
-
Lyophilization and Storage:
-
Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% sucrose).
-
Freeze the suspension and lyophilize for 48 hours to obtain a dry powder.
-
Store the lyophilized nanoparticles at -20°C.
-
Characterization of this compound Loaded Nanoparticles:
-
Particle Size and Zeta Potential: Determined by Dynamic Light Scattering (DLS).
-
Morphology: Visualized by Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
Encapsulation Efficiency (EE%):
-
EE% = [(Total amount of this compound - Amount of free this compound) / Total amount of this compound] x 100
-
The amount of free this compound in the supernatant after centrifugation can be quantified using a suitable peptide quantification assay (e.g., BCA assay or HPLC).
-
-
In Vitro Release Study:
-
Disperse a known amount of this compound loaded nanoparticles in a release buffer (e.g., PBS, pH 7.4).
-
Incubate at 37°C with gentle shaking.
-
At predetermined time intervals, centrifuge the samples and collect the supernatant.
-
Quantify the amount of this compound released into the supernatant.
-
This compound Loaded Liposomes
Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. For the hydrophilic peptide this compound, it would be entrapped in the aqueous core.
Experimental Protocol: Preparation of this compound Loaded Liposomes by Thin-Film Hydration
-
Lipid Film Formation:
-
Dissolve lipids (e.g., a mixture of a phospholipid like DPPC and cholesterol in a 2:1 molar ratio) in a suitable organic solvent (e.g., chloroform/methanol (B129727) 2:1 v/v) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the film under high vacuum for at least 1 hour to remove any residual solvent.
-
-
Hydration:
-
Prepare a solution of this compound in a suitable aqueous buffer (e.g., PBS, pH 7.4).
-
Add the this compound solution to the flask containing the lipid film.
-
Hydrate the film by gentle rotation of the flask at a temperature above the phase transition temperature of the lipids for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Optional but Recommended):
-
To obtain smaller, more uniform liposomes (small unilamellar vesicles, SUVs), the MLV suspension can be sonicated or extruded.
-
Extrusion: Pass the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times using a mini-extruder.
-
-
Purification:
-
Remove unencapsulated this compound by dialysis against the hydration buffer or by size exclusion chromatography.
-
Characterization of this compound Loaded Liposomes:
-
Vesicle Size and Zeta Potential: Determined by DLS.
-
Morphology: Visualized by TEM.
-
Encapsulation Efficiency (EE%):
-
EE% = (Amount of encapsulated this compound / Total amount of this compound) x 100
-
The amount of encapsulated this compound is determined after separating the liposomes from the unencapsulated peptide.
-
-
In Vitro Release Study:
-
Use a dialysis bag method. Place the liposome (B1194612) formulation in a dialysis bag with a suitable molecular weight cut-off and dialyze against a large volume of release buffer at 37°C.
-
Sample the external buffer at different time points and quantify the released this compound.
-
This compound Loaded Hydrogels
Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them suitable for encapsulating and providing sustained release of hydrophilic peptides like this compound. Thermo-responsive hydrogels, which undergo a sol-gel transition at physiological temperatures, are particularly attractive for injectable formulations.
Experimental Protocol: Preparation of a this compound Loaded Thermo-responsive Hydrogel
This protocol is adapted for a chitosan-based thermo-responsive hydrogel.
-
Polymer Solution Preparation:
-
Prepare a 2% (w/v) solution of low molecular weight chitosan (B1678972) in 0.1 M acetic acid. Stir until fully dissolved.
-
Prepare a solution of a gelling agent, such as β-glycerophosphate (β-GP), at a concentration of 56% (w/v) in deionized water.
-
-
This compound Incorporation:
-
Dissolve this compound in the chitosan solution at the desired concentration.
-
Cool the chitosan-BMAP-28 solution to 4°C.
-
-
Hydrogel Formation:
-
Slowly add the cooled β-GP solution dropwise to the chitosan-BMAP-28 solution under constant stirring, while keeping the mixture on ice. The typical volume ratio of chitosan solution to β-GP solution is 9:1.
-
The final solution should be liquid at low temperatures.
-
-
Gelation:
-
To induce gelation, warm the solution to 37°C. The solution will transform into a gel.
-
Characterization of this compound Loaded Hydrogel:
-
Gelation Time and Temperature: Determined by rheological measurements.
-
Morphology: The porous structure of the hydrogel can be visualized by SEM after lyophilization.
-
Swelling Ratio:
-
Swelling Ratio = (Ws - Wd) / Wd
-
Where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.
-
-
In Vitro Release Study:
-
Place a known amount of the this compound loaded hydrogel in a release buffer (e.g., PBS, pH 7.4) at 37°C.
-
At different time points, collect aliquots of the release medium and replace with fresh buffer.
-
Quantify the concentration of this compound in the collected aliquots.
-
This compound Loaded Micelles
Polymeric micelles are self-assembled nanostructures formed by amphiphilic block copolymers in an aqueous solution. They typically have a hydrophobic core and a hydrophilic shell. While this compound is hydrophilic, it can be encapsulated in micelles through electrostatic interactions with a charged core or by modifying the peptide to increase its hydrophobicity. This protocol describes a general method using Pluronic block copolymers, which are widely used for drug delivery.
Experimental Protocol: Preparation of this compound Loaded Pluronic Micelles by Thin-Film Hydration
-
Polymer-Peptide Film Formation:
-
Dissolve a Pluronic block copolymer (e.g., Pluronic F-127) and this compound in a suitable organic solvent (e.g., methanol or ethanol) in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to form a thin film.
-
-
Hydration:
-
Add a pre-warmed aqueous buffer (e.g., PBS, pH 7.4) to the flask.
-
Hydrate the film by gentle agitation at a temperature above the critical micelle temperature (CMT) of the Pluronic for 1-2 hours to allow for micelle formation and this compound encapsulation.
-
-
Purification:
-
Remove any unencapsulated this compound and polymer aggregates by filtration through a 0.22 µm syringe filter.
-
Characterization of this compound Loaded Micelles:
-
Micelle Size and Polydispersity Index (PDI): Determined by DLS.
-
Critical Micelle Concentration (CMC): Determined using a fluorescent probe like pyrene.
-
Encapsulation Efficiency (EE%):
-
EE% = (Amount of this compound in micelles / Total amount of this compound) x 100
-
The amount of this compound in the micelles can be determined after separating the micelles from the aqueous phase, for example, by ultracentrifugation or dialysis.
-
-
In Vitro Release Study:
-
Use a dialysis method similar to that for liposomes to monitor the release of this compound from the micelles over time.
-
Conclusion
The development of effective delivery systems for this compound is a critical step towards realizing its therapeutic potential. The protocols and data presented here provide a foundation for researchers to begin formulating and characterizing this compound loaded nanoparticles, liposomes, hydrogels, and micelles. Further research is necessary to optimize these formulations for stability, controlled release, and efficacy in preclinical models of infection. Such studies will be instrumental in advancing this compound as a viable alternative to conventional antibiotics.
References
- 1. In vitro and in vivo antimicrobial activity of two α-helical cathelicidin peptides and of their synthetic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A bovine myeloid antimicrobial peptide (this compound) and its analogs kill pan-drug-resistant Acinetobacter baumannii by interacting with outer membrane protein A (OmpA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an Antibiotic Peptide of Innate Immunity, Induces Cell Death through Opening of the Mitochondrial Permeability Transition Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial activity of cathelicidins BMAP28, SMAP28, SMAP29, and PMAP23 against Pasteurella multocida is more broad-spectrum than host species specific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial activity of a bovine myeloid antimicrobial peptide (this compound) against methicillin-susceptible and methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve BMAP-28 solubility in aqueous buffers
Welcome to the technical support center for BMAP-28. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of the bovine myeloid antimicrobial peptide-28 (this compound), with a particular focus on improving its solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why can its solubility be challenging?
A1: this compound is a cationic antimicrobial peptide belonging to the cathelicidin (B612621) family. Its structure is characterized by an amphipathic α-helical conformation, which is crucial for its antimicrobial activity. This amphipathic nature, with both hydrophobic and hydrophilic regions, can lead to self-aggregation and precipitation in aqueous solutions, making consistent solubilization a challenge.
Q2: My lyophilized this compound powder arrived. What is the first step before dissolving it?
A2: Before opening the vial, it is crucial to allow it to equilibrate to room temperature for at least 10-15 minutes. This prevents condensation of atmospheric moisture onto the peptide, which can affect its stability and solubility. After equilibration, briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
Q3: I added my aqueous buffer directly to the this compound powder and it precipitated. What went wrong?
A3: Direct reconstitution of hydrophobic or amphipathic peptides like this compound in aqueous buffers, especially at high concentrations, can lead to immediate aggregation and precipitation. The hydrophobic regions of the peptide molecules can interact with each other before they are adequately hydrated by the buffer. It is often necessary to first dissolve the peptide in a small amount of an organic solvent.
Q4: Can I use sonication or heating to dissolve my this compound?
A4: Yes, but with caution. Gentle vortexing and brief sonication in a water bath can help to break up small aggregates and facilitate dissolution. Gentle warming (e.g., to 37°C) can also aid in solubilization. However, prolonged or excessive heating and harsh sonication should be avoided as they can lead to peptide degradation or irreversible aggregation.
Q5: How should I store my this compound stock solution?
A5: For long-term storage, it is recommended to aliquot the this compound stock solution into single-use volumes and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can promote peptide degradation and aggregation. If the peptide is dissolved in a solvent like DMSO, ensure that your storage tubes are compatible (e.g., polypropylene).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Peptide will not dissolve in water or aqueous buffer. | This compound, due to its amphipathic nature, can be prone to aggregation in aqueous solutions, especially at neutral pH or high concentrations. | 1. Use a Co-solvent: First, dissolve the peptide in a minimal amount of a sterile organic solvent such as dimethyl sulfoxide (B87167) (DMSO). Once fully dissolved, slowly add the aqueous buffer of choice (e.g., PBS) to the desired final concentration while gently vortexing. The final concentration of DMSO should be kept as low as possible for biological assays (typically ≤1%).2. Adjust pH: this compound is a cationic peptide. Its solubility can often be improved in slightly acidic conditions. Try dissolving the peptide in a small amount of sterile, dilute (e.g., 10%) acetic acid and then dilute with your desired buffer. |
| Peptide precipitates out of solution after initial dissolution. | The solubility limit of the peptide in the final buffer has been exceeded. This can also occur if the peptide solution is not well-mixed during dilution from an organic solvent. | 1. Lower the Final Concentration: Prepare a more dilute stock solution.2. Optimize Dilution Technique: When diluting from a DMSO stock, add the peptide-DMSO solution dropwise to the gently vortexing aqueous buffer. This ensures rapid and even dispersion, preventing localized high concentrations that can lead to precipitation.3. Check Buffer Compatibility: High salt concentrations in some buffers can sometimes reduce the solubility of peptides. If possible, test solubility in different buffers (e.g., Tris vs. PBS). |
| Inconsistent results in biological assays. | This could be due to incomplete solubilization, aggregation, or degradation of the peptide. The presence of counter-ions like trifluoroacetic acid (TFA) from synthesis can also interfere with some cellular assays. | 1. Ensure Complete Dissolution: Visually inspect your stock solution to ensure it is clear and free of particulates before use in assays.2. Prepare Fresh Solutions: Whenever possible, prepare fresh dilutions of your peptide from a frozen stock for each experiment.3. Consider TFA Removal: For highly sensitive cellular assays, you may need to use this compound that has undergone a TFA removal process, which is often offered by peptide synthesis companies. |
Quantitative Data on this compound and Similar Peptides
While precise quantitative solubility data for this compound in various buffers is not extensively published, the following table summarizes the known qualitative solubility and provides estimated solubility for cationic, amphipathic peptides based on available literature.
| Solvent/Buffer | Qualitative Solubility of this compound | Estimated Quantitative Solubility of Similar Peptides | Notes |
| Sterile Deionized Water | Soluble | >1 mg/mL | Initial dissolution in water is often successful, especially at lower concentrations. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Soluble with careful preparation | 0.5 - 1 mg/mL | High salt concentration may slightly decrease solubility compared to water. Use of a co-solvent is recommended for higher concentrations.[1] |
| Tris Buffer, pH 7.4 | Soluble | >1 mg/mL | Often a good alternative to PBS.[2] |
| Hank's Balanced Salt Solution (HBSS) | Soluble | 0.5 - 1 mg/mL | Has been used successfully for suspending this compound in research.[3] |
| 10% Acetic Acid | Soluble | >2 mg/mL | The acidic pH increases the net positive charge, enhancing solubility. |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble | >10 mg/mL | Excellent for preparing concentrated stock solutions. |
Note: The quantitative solubility values are estimates for cationic, amphipathic peptides and may vary for this compound depending on purity, counter-ion, and specific experimental conditions. A small-scale solubility test is always recommended.
Experimental Protocols
Protocol 1: Solubilization of this compound for In Vitro Assays
This protocol describes the recommended method for solubilizing lyophilized this compound for use in aqueous buffers for biological experiments.
Materials:
-
Lyophilized this compound
-
Sterile, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Sterile, low-protein-binding polypropylene (B1209903) microcentrifuge tubes
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature.
-
Briefly centrifuge the vial to collect all the powder at the bottom.
-
Prepare a concentrated stock solution by dissolving the this compound in a minimal volume of 100% DMSO. For example, to prepare a 10 mM stock solution, add the appropriate volume of DMSO to your weighed peptide. Gently vortex or pipette up and down to ensure complete dissolution. The solution should be clear.
-
To prepare a working solution in an aqueous buffer, slowly add the DMSO stock solution dropwise to the desired volume of the aqueous buffer while gently vortexing.
-
Ensure the final concentration of DMSO in your working solution is compatible with your experimental system (typically ≤1% v/v).
-
Visually inspect the final solution for any signs of precipitation. If the solution is cloudy or contains particulates, it may be necessary to prepare a more dilute working solution.
-
For immediate use, the solution can be kept on ice. For longer-term storage, aliquot and freeze at -20°C or -80°C.
Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the steps to determine the MIC of this compound against a bacterial strain.
Materials:
-
This compound stock solution (prepared as in Protocol 1)
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well polypropylene microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Bacterial Inoculum Preparation:
-
From a fresh agar (B569324) plate, pick a few colonies of the test bacterium and inoculate into MHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (turbidity equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial culture in fresh MHB to a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Peptide Dilution Series:
-
In the 96-well plate, perform a two-fold serial dilution of the this compound stock solution in MHB to achieve a range of desired final concentrations. Typically, 100 µL of MHB is added to wells 2-12, and 200 µL of the highest peptide concentration is added to well 1. Then, 100 µL is transferred from well 1 to well 2, mixed, and so on, discarding the final 100 µL from well 11. Well 12 will serve as a growth control (no peptide).
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension to each well (wells 1-12), bringing the final volume to 200 µL and halving the peptide concentrations to the final desired test concentrations.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
-
Visualizations
This compound Mechanism of Action on Bacterial Membranes
Caption: this compound interaction with and disruption of the bacterial cell membrane.
This compound Induced Apoptosis Signaling Pathway in Mammalian Cells
Caption: this compound induced apoptosis via the mitochondrial pathway.[4]
Experimental Workflow for this compound Solubility Testing
Caption: A logical workflow for testing and achieving this compound solubility.
References
- 1. De Novo Generation of Cationic Antimicrobial Peptides: Influence of Length and Tryptophan Substitution on Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of Hydrophobicity and Charge Distribution of Cationic Antimicrobial Peptides in Peptide-Membrane Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploratory data analysis of physicochemical parameters of natural antimicrobial and anticancer peptides: Unraveling the patterns and trends for the rational design of novel peptides - PMC [pmc.ncbi.nlm.nih.gov]
BMAP-28 stability in cell culture media
Welcome to the technical support center for BMAP-28 (Bovine Myeloid Antimicrobial Peptide 28). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in cell culture media and to troubleshoot common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in cell culture a concern?
This compound is a cationic antimicrobial peptide from the cathelicidin (B612621) family with potent antimicrobial and immunomodulatory activities. Its stability in cell culture media is a critical factor for obtaining reliable and reproducible experimental results. Like many peptides, this compound is susceptible to degradation by proteases present in serum supplements, such as Fetal Bovine Serum (FBS), which are commonly used in cell culture. This degradation can lead to a loss of biological activity and misinterpretation of experimental outcomes.
Q2: What are the primary factors that affect this compound stability in my cell culture experiments?
Several factors can influence the stability of this compound in a cell culture setting:
-
Proteases: The presence of proteases, particularly in serum-containing media, is the main cause of this compound degradation. Serum contains a variety of proteases, including serine proteases like trypsin and plasmin, which can cleave the peptide at specific amino acid residues.[1]
-
Temperature: Incubation at 37°C, the standard temperature for most cell cultures, can accelerate the rate of proteolytic degradation.
-
pH: While most cell culture media are buffered to a physiological pH of around 7.4, significant fluctuations in pH can affect peptide stability.
-
Repeated Freeze-Thaw Cycles: Subjecting stock solutions of this compound to multiple freeze-thaw cycles can lead to aggregation and degradation.
Q3: How can I assess the stability of this compound in my specific cell culture medium?
To determine the stability of this compound in your experimental conditions, you can perform a time-course stability assay. This involves incubating this compound in your cell culture medium of choice (e.g., RPMI-1640 or DMEM with or without FBS) at 37°C and collecting samples at different time points. The concentration of intact this compound can then be quantified using techniques like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Q4: Are there any known degradation products of this compound?
The degradation of this compound by proteases results in smaller peptide fragments. The exact nature of these fragments depends on the specific proteases present. Mass spectrometry (MS) techniques, such as LC-MS, can be used to identify these degradation products by analyzing the mass-to-charge ratio of the resulting peptides.
Q5: What are the expected consequences of this compound degradation in my experiments?
Degradation of this compound will lead to a decrease in its effective concentration over time, which can result in:
-
Reduced or loss of antimicrobial or cytotoxic activity.
-
Inconsistent and non-reproducible experimental data.
-
Misleading dose-response curves.
Troubleshooting Guide
This guide addresses specific issues you might encounter related to this compound stability.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower than expected bioactivity of this compound. | This compound is likely degrading in your serum-containing cell culture medium. | 1. Reduce Serum Concentration: If your cell line permits, use a lower concentration of FBS. 2. Use Serum-Free Medium: If possible, adapt your cells to a serum-free medium. 3. Add Protease Inhibitors: A broad-spectrum protease inhibitor cocktail can be added to the cell culture medium to reduce proteolytic activity.[2] 4. Use Heat-Inactivated Serum: Heat inactivation of FBS (typically at 56°C for 30 minutes) can denature some proteases, potentially improving this compound stability. |
| High variability between experimental replicates. | Inconsistent handling of this compound stock solutions or degradation during the experiment. | 1. Aliquot Stock Solutions: Prepare single-use aliquots of your this compound stock solution to avoid repeated freeze-thaw cycles. 2. Pre-incubate for Shorter Durations: If the experimental design allows, minimize the incubation time of this compound with cells in serum-containing medium. |
| Complete loss of this compound activity. | Rapid and extensive degradation of the peptide. | 1. Confirm Peptide Integrity: Before use, verify the integrity of your this compound stock using a method like RP-HPLC. 2. Consider More Stable Analogs: For long-term experiments, consider using protease-resistant isomers of this compound, such as the D-amino acid (D-BMAP-28) or retro-inverso (RI-BMAP-28) forms, which have shown increased stability.[3] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media using RP-HPLC
This protocol provides a method to quantify the amount of intact this compound over time in a specific cell culture medium.
Materials:
-
This compound peptide
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
RP-HPLC system with a C18 column
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Protein precipitation agent (e.g., 15% Trichloroacetic acid - TCA)
-
Centrifuge
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).
-
Spike the this compound stock solution into the pre-warmed cell culture medium to the desired final concentration.
-
Immediately take a "time 0" sample and process it as described below.
-
Incubate the remaining medium at 37°C in a CO₂ incubator.
-
Collect aliquots at various time points (e.g., 1, 2, 4, 8, and 24 hours).
-
Sample Processing (Protein Precipitation):
-
To each aliquot, add an equal volume of cold 15% TCA.
-
Vortex briefly and incubate on ice for 10 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the peptide.
-
-
RP-HPLC Analysis:
-
Inject the supernatant onto a C18 column.
-
Use a linear gradient of mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (e.g., 0.1% TFA in ACN).
-
Monitor the absorbance at a suitable wavelength (e.g., 214 nm or 280 nm).
-
The peak corresponding to intact this compound should elute at a specific retention time.
-
-
Data Analysis:
-
Quantify the peak area of the intact this compound at each time point.
-
Calculate the percentage of remaining this compound relative to the time 0 sample.
-
Plot the percentage of remaining this compound against time to determine its half-life in the medium.
-
Data Presentation
Table 1: Hypothetical Stability of this compound in Different Cell Culture Media at 37°C
| Time (hours) | % this compound Remaining (RPMI-1640 without FBS) | % this compound Remaining (RPMI-1640 + 10% FBS) | % this compound Remaining (RPMI-1640 + 10% Heat-Inactivated FBS) |
| 0 | 100 | 100 | 100 |
| 1 | 98 | 75 | 85 |
| 2 | 95 | 55 | 70 |
| 4 | 92 | 30 | 50 |
| 8 | 88 | 10 | 35 |
| 24 | 80 | <5 | 15 |
Note: This table presents hypothetical data for illustrative purposes. Actual stability will depend on specific experimental conditions and the lot of FBS used.
Visualizations
Caption: Proteolytic degradation of this compound by serum proteases.
Caption: Workflow for assessing this compound stability in cell culture media.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Protease inhibitor cocktail for secreted proteins in cell culture media [gbiosciences.com]
- 3. This compound, an antibiotic peptide of innate immunity, induces cell death through opening of the mitochondrial permeability transition pore - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing BMAP-28 Concentration for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the bovine myeloid antimicrobial peptide, BMAP-28.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro assays with this compound.
| Issue | Potential Cause | Recommended Solution |
| High Cytotoxicity in Control Mammalian Cells | This compound can exhibit cytotoxicity at higher concentrations. The C-terminal hydrophobic tail is associated with affinity for mammalian membranes.[1][2][3] | - Determine the IC50 for your specific cell line using a dose-response experiment. - Consider using truncated versions of this compound, which have been shown to have lower cytotoxicity.[1][3] - Ensure the peptide is fully solubilized and vortexed before adding to the culture medium. |
| Low or No Antimicrobial Activity | - Incorrect peptide concentration. - Suboptimal assay conditions. - Bacterial strain resistance. | - Verify the concentration of your this compound stock solution. - Follow a standardized protocol for Minimum Inhibitory Concentration (MIC) assays.[4][5][6][7][8] - Test a broad range of concentrations to determine the MIC for your specific bacterial strain. |
| Inconsistent/Irreproducible Results | - Peptide degradation. - Variability in cell culture or bacterial inoculum. - Inconsistent incubation times. | - Store this compound solutions at -80°C and avoid repeated freeze-thaw cycles. - Standardize your bacterial inoculum to a 0.5 McFarland standard.[4][5][6][7] - Ensure consistent incubation times and conditions for all experiments. |
| Precipitation of Peptide in Media | This compound is a cationic peptide and may interact with components in complex media. | - Prepare stock solutions in a suitable solvent like sterile water or a low-salt buffer. - Observe the media for any signs of precipitation after adding this compound. If precipitation occurs, try a different cell culture medium. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a cationic antimicrobial peptide that exerts its effects primarily through membrane disruption.[9] In bacteria, it can interact with outer membrane proteins, such as OmpA in Acinetobacter baumannii, leading to cell surface damage.[10][11] In mammalian cells, particularly cancer cells and activated lymphocytes, this compound can induce apoptosis by causing depolarization of the inner mitochondrial membrane and opening of the mitochondrial permeability transition pore (PTP).[12][13] This leads to the release of cytochrome c and subsequent activation of caspases.[12][13]
2. What is a good starting concentration for my in vitro experiments?
The optimal concentration of this compound is highly dependent on the cell type and the specific assay. For antimicrobial assays, a good starting point is to test a range of concentrations based on known Minimum Inhibitory Concentrations (MICs) for similar organisms. For cytotoxicity assays on mammalian cells, it is recommended to perform a dose-response experiment starting from a low concentration (e.g., 1 µM) and increasing to higher concentrations (e.g., up to 100 µg/mL, which has been shown to be the LD50 for BK cells) to determine the IC50 for your specific cell line.[3]
3. How should I prepare and store this compound?
This compound should be reconstituted in a sterile, nuclease-free solvent such as water or a buffer with low salt concentration. It is recommended to prepare a concentrated stock solution, aliquot it, and store it at -80°C to maintain stability and avoid repeated freeze-thaw cycles.
4. Can this compound be used in combination with other agents?
Yes, studies have shown that this compound can act synergistically with other antimicrobial peptides, such as Bac-5.[2][3][9] This can lead to a significant reduction in the required MIC of this compound, potentially lowering its cytotoxic effects.[2][3][9]
Data Presentation: this compound Efficacy and Cytotoxicity
Table 1: Antimicrobial Activity of this compound (Minimum Inhibitory Concentration - MIC)
| Organism | MIC Range (µg/mL) | MIC Range (µM) | Reference |
| Mannheimia haemolytica | 64 | - | [2][3] |
| Pan-drug-resistant Acinetobacter baumannii (PDRAB) | 5 - 10 | - | |
| Methicillin-susceptible Staphylococcus aureus (MSSA) | 1.25 - 20 | - | [14] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 5 - 20 | - | [14] |
| Pasteurella multocida | - | 1.0 - 1.9 | [15] |
| Klebsiella pneumoniae | - | 18 - 40 | |
| Escherichia coli | - | 20 - 40 | [16] |
| Citrobacter freundii | - | 16 - 25 | [16] |
| Enterobacter cloacae | - | 18 - 36 | [16] |
Note: Conversion from µg/mL to µM depends on the molecular weight of the specific this compound variant used.
Table 2: Cytotoxicity of this compound on Mammalian Cells
| Cell Line | Assay | Concentration | Effect | Reference |
| Bovine Kidney (BK) cells | MTT | 100 µg/mL | LD50 | [2][3] |
| Human Thyroid Cancer (TT) cells | MTT | 1 µM (48h) | 65.2% viability | [17][18] |
| Human Thyroid Cancer (TT) cells | MTT | 2 µM (48h) | 53.3% viability | [17][18] |
| Human Thyroid Cancer (TT) cells | MTT | 4 µM (48h) | 30.7% viability | [17][18] |
| Human Thyroid Cancer (TT) cells | MTT | 8 µM (48h) | 19.9% viability | [17][18] |
| Murine Fibroblasts | - | < 4 µM | IC50 | [19] |
| Human Red Blood Cells | Hemolysis | ~15 µM | HC50 | [19] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[4]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland standard
-
Sterile saline or PBS
Procedure:
-
Prepare Bacterial Inoculum: a. From a fresh culture plate (18-24 hours), select 3-5 isolated colonies. b. Suspend the colonies in sterile saline. c. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[4] d. Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Prepare this compound Dilutions: a. Prepare a stock solution of this compound at a concentration at least 10 times the highest desired final concentration. b. In a 96-well plate, add 100 µL of sterile CAMHB to all wells. c. Add 100 µL of the this compound stock solution to the first well and perform serial two-fold dilutions across the plate.
-
Inoculation: a. Add 100 µL of the prepared bacterial inoculum to each well containing the this compound dilutions. b. Include a growth control well (inoculum in CAMHB without this compound) and a sterility control well (CAMHB only).
-
Incubation: a. Incubate the plate at 37°C for 16-24 hours.
-
Determine MIC: a. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: Cytotoxicity Assay using MTT
Materials:
-
Mammalian cell line of interest
-
This compound
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Plate reader
Procedure:
-
Cell Seeding: a. Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: a. Prepare serial dilutions of this compound in complete cell culture medium. b. Remove the old medium from the cells and add the this compound dilutions. c. Include untreated control wells.
-
Incubation: a. Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: a. Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: a. Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
-
Read Absorbance: a. Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate Viability: a. Express the results as a percentage of the untreated control.
Visualizations
Caption: this compound induced apoptosis signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic antimicrobial peptides Bac-5, this compound, and Syn-1 can inhibit bovine respiratory disease pathogens in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthetic antimicrobial peptides Bac-5, this compound, and Syn-1 can inhibit bovine respiratory disease pathogens in vitro [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. protocols.io [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. A bovine myeloid antimicrobial peptide (this compound) and its analogs kill pan-drug-resistant Acinetobacter baumannii by interacting with outer membrane protein A (OmpA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A bovine myeloid antimicrobial peptide (this compound) and its analogs kill pan-drug-resistant Acinetobacter baumannii by interacting with outer membrane protein A (OmpA) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, an Antibiotic Peptide of Innate Immunity, Induces Cell Death through Opening of the Mitochondrial Permeability Transition Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound, an antibiotic peptide of innate immunity, induces cell death through opening of the mitochondrial permeability transition pore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antimicrobial activity of a bovine myeloid antimicrobial peptide (this compound) against methicillin-susceptible and methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antimicrobial activity of cathelicidins BMAP28, SMAP28, SMAP29, and PMAP23 against Pasteurella multocida is more broad-spectrum than host species specific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Effect of this compound on human thyroid cancer TT cells is mediated by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. Anticancer Activity of the Goat Antimicrobial Peptide ChMAP-28 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating BMAP-28 Cytotoxicity in Mammalian Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing and reducing the cytotoxic effects of the antimicrobial peptide BMAP-28 on mammalian cells during in-vitro experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing high levels of cytotoxicity in our mammalian cell line after treatment with this compound. What is the underlying mechanism?
A1: this compound induces cytotoxicity primarily through a mitochondrial-mediated pathway. The peptide causes depolarization of the inner mitochondrial membrane, which is linked to the opening of the mitochondrial permeability transition pore (PTP)[1][2]. This event leads to the release of pro-apoptotic factors like cytochrome c into the cytosol, subsequently activating caspase-9 and caspase-3, and culminating in apoptosis[1][3]. The cytotoxic activity is largely attributed to the structural features of this compound, particularly its cationic N-terminal α-helical domain (residues 1-18) and a crucial C-terminal hydrophobic tail (residues 19-27)[1]. The peptide's toxicity is more pronounced in metabolically active cells, such as tumor cells and activated lymphocytes, as it is ineffective in non-respiring cells[1].
Q2: How can we reduce the cytotoxicity of this compound without completely losing its antimicrobial activity?
A2: Several strategies can be employed to decrease this compound's toxicity to mammalian cells:
-
Peptide Truncation: The C-terminal hydrophobic tail is a major determinant of cytotoxicity. Using a truncated version of the peptide, such as this compound(1-18), which lacks this tail, has been shown to significantly reduce cytotoxicity and hemolytic effects[1][4].
-
Amino Acid Substitution: Strategic substitution of amino acids can modulate cytotoxicity. For instance, replacing amino acids within the N- and C-terminal heptad repeat sequences (leucine/isoleucine zippers) with alanine (B10760859) has been shown to decrease lytic activity against human red blood cells and 3T3 cells, while largely preserving antimicrobial efficacy[5].
-
Use of Analogs: Consider using synthetic or naturally-derived analogs with improved selectivity. For example, Syn-1, a synthetic analog, was designed for reduced cytotoxicity[6][7]. ChMAP-28, a goat-derived cathelicidin, also exhibits lower hemolytic activity and toxicity towards normal cells compared to this compound[8][9][10].
-
Combination Therapy: Employing this compound in synergy with other antimicrobial agents, such as the peptide Bac-5, can allow for the use of lower, less toxic concentrations of this compound to achieve the desired antimicrobial effect[11][12].
Q3: Our experiments show significant hemolysis. How can we specifically address this issue?
A3: Hemolytic activity is a key concern with potent antimicrobial peptides like this compound. To address this:
-
Modify the Peptide: As with general cytotoxicity, removing the hydrophobic C-terminal residues is a highly effective strategy to lower hemolysis[4].
-
Control Peptide Hydrophobicity: High hydrophobicity is strongly correlated with hemolytic activity. When designing or selecting this compound analogs, aim for moderate hydrophobicity to maintain a therapeutic window between antimicrobial activity and hemolysis[13].
-
Consider Membrane Composition: Mammalian erythrocyte membranes are rich in cholesterol, which increases membrane rigidity[14][15][16]. While this can offer some protection, the potent membrane-disrupting activity of this compound can overcome this. Using analogs with a reduced capacity to interact with cholesterol-rich membranes could decrease hemolysis.
Q4: Can we use a delivery system to reduce the systemic toxicity of this compound for in-vivo models or complex in-vitro systems?
A4: Yes, utilizing a nanocarrier-based delivery system is a promising approach to enhance the therapeutic index of this compound. Encapsulating the peptide in systems like liposomes or polymeric nanoparticles can:
-
Control the release of the peptide, potentially lowering the peak concentration exposed to healthy cells[19].
-
Improve the pharmacokinetic profile and direct the peptide to the target site[20].
-
Reduce overall systemic toxicity and side effects[18][19][20].
For example, PEGylated liposomes loaded with antimicrobial peptides have been shown to improve bioavailability and decrease cytotoxicity[20].
Q5: We are seeing variable cytotoxicity results across different cell lines. Why is this happening?
A5: The cytotoxicity of this compound is highly dependent on the target cell's characteristics:
-
Metabolic State: this compound is more toxic to cells with active metabolism and respiration. Activated lymphocytes are susceptible, while resting ones are not[1][2]. This is a critical factor to consider when comparing results between, for example, rapidly dividing cancer cells and quiescent normal cells.
-
Membrane Properties: The composition of the cell membrane, including the presence of anionic molecules like sialic acid and sterols like cholesterol, influences the peptide's binding and lytic activity[13][21]. Differences in membrane lipid composition between cell lines can lead to varied susceptibility.
Quantitative Data Summary
The following tables summarize key quantitative data on the cytotoxicity and hemolytic activity of this compound and its analogs from various studies.
Table 1: Half-Maximal Inhibitory Concentration (IC₅₀) of this compound and Analogs against Various Cell Lines
| Peptide | Cell Line | IC₅₀ (µM) | Incubation Time (h) | Assay | Reference |
| This compound | Human Thyroid Cancer (TT) | ~3.5 | 48 | MTT | [3] |
| This compound | Murine Fibroblasts | < 4 | Not Specified | - | [8][9] |
| ChMAP-28 | HL-60 Leukemia | 3.4 | 48 | MTT | [8] |
| ChMAP-28 | Normal Human Astrocytes (NHA) | > 10 | 48 | MTT | [8] |
| ChMAP-28 | Human Embryonic Fibroblasts | > 8 | 48 | MTT | [8][9] |
| LL-37 | Colon Carcinoma Cells | 20 - 60 | Not Specified | - | [8][9] |
Table 2: Hemolytic Activity (HC₅₀) of this compound and Analogs
| Peptide | HC₅₀ (µM) | Erythrocyte Source | Reference |
| This compound | ~15 | Human | [8][9] |
| ChMAP-28 | ~100 | Human | [8][9] |
| LL-37 | ~60 | Human | [8][9] |
Key Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol is adapted from studies on this compound and ChMAP-28 cytotoxicity[3][8][9].
-
Cell Seeding: Seed mammalian cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well. Allow cells to adhere overnight in a CO₂ incubator at 37°C.
-
Peptide Treatment: Prepare serial dilutions of this compound or its analogs in the appropriate cell culture medium (e.g., DMEM/F12 or RPMI-1640 with 10% FBS). Remove the old medium from the cells and add 100 µL of the peptide solutions.
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Shake the plate for 5-10 minutes at room temperature to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Cell viability is calculated as a percentage relative to untreated control cells.
2. Membrane Permeabilization Assessment using LDH Release Assay
This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, indicating a loss of plasma membrane integrity[8].
-
Cell Seeding: Seed suspension cells (e.g., HL-60) in a 96-well plate at a density of 4x10⁴ cells/well in serum-free medium.
-
Peptide Treatment: Add various concentrations of this compound or control peptides to the wells.
-
Incubation: Incubate the plate for a short period (e.g., 1 hour) at 37°C.
-
Assay: Use a commercial LDH cytotoxicity assay kit (e.g., CytoTox 96®). Transfer the supernatant to a new plate and add the substrate mix according to the manufacturer's protocol.
-
Absorbance Measurement: After a 30-minute incubation at room temperature protected from light, add the stop solution and measure the absorbance at 492 nm.
-
Calculation: Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with Triton X-100).
3. Hemolytic Activity Assay
This protocol determines the peptide's lytic effect on red blood cells[4][8].
-
Erythrocyte Preparation: Obtain fresh human red blood cells (hRBCs) and wash them three times with Phosphate Buffered Saline (PBS) by centrifugation. Resuspend the washed hRBCs to create a 10% (v/v) suspension in PBS.
-
Peptide Incubation: In a 96-well plate, mix the hRBC suspension with serial dilutions of the peptide.
-
Controls: Include a negative control (PBS only) and a positive control for 100% hemolysis (0.2% Triton X-100).
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.
-
Centrifugation: Centrifuge the plate to pellet the intact erythrocytes.
-
Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate.
-
Absorbance Measurement: Measure the absorbance of the supernatant at 415 nm to quantify hemoglobin release.
-
Calculation: Express the hemolytic activity as a percentage of the positive control.
Visualized Pathways and Workflows
Caption: this compound induced cytotoxicity pathway in mammalian cells.
Caption: Workflow for reducing this compound cytotoxicity.
References
- 1. This compound, an Antibiotic Peptide of Innate Immunity, Induces Cell Death through Opening of the Mitochondrial Permeability Transition Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an antibiotic peptide of innate immunity, induces cell death through opening of the mitochondrial permeability transition pore [ricerca.unityfvg.it]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure-function study of cathelicidin-derived bovine antimicrobial peptide this compound: design of its cell-selective analogs by amino acid substitutions in the heptad repeat sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic antimicrobial peptides Bac-5, this compound, and Syn-1 can inhibit bovine respiratory disease pathogens in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Synthetic antimicrobial peptides Bac-5, this compound, and Syn-1 can inhibit bovine respiratory disease pathogens in vitro [frontiersin.org]
- 8. Anticancer Activity of the Goat Antimicrobial Peptide ChMAP-28 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Anticancer Activity of the Goat Antimicrobial Peptide ChMAP-28 [frontiersin.org]
- 10. Anticancer Activity of the Goat Antimicrobial Peptide ChMAP-28 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. The Influence of Cholesterol on Membrane Targeted Bioactive Peptides: Modulating Peptide Activity Through Changes in Bilayer Biophysical Properties [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Does Cholesterol Play a Role in the Bacterial Selectivity of Antimicrobial Peptides? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nanosystems as Vehicles for the Delivery of Antimicrobial Peptides (AMPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antimicrobial Peptide Delivery Systems as Promising Tools Against Resistant Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Peptide-Enabled Targeted Delivery Systems for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Advanced delivery systems for peptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cholesterols Work as a Molecular Regulator of the Antimicrobial Peptide-Membrane Interactions - PMC [pmc.ncbi.nlm.nih.gov]
BMAP-28 Off-Target Effects: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of the bovine myeloid antimicrobial peptide, BMAP-28, in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of this compound observed in mammalian cells?
A1: The primary off-target effect of this compound is cytotoxicity towards a range of mammalian cells. This is not limited to cancer cells; the peptide also affects normal, metabolically active cells, such as activated human lymphocytes.[1][2] The core mechanism involves the disruption of cellular and mitochondrial membranes.[1]
Q2: How does this compound induce cytotoxicity in mammalian cells?
A2: this compound induces cell death primarily through two synergistic pathways:
-
Mitochondrial Dysfunction: It directly targets mitochondria, causing depolarization of the inner mitochondrial membrane by opening the permeability transition pore (PTP).[1][3][4] This leads to the release of pro-apoptotic factors like cytochrome c.[1]
-
Induction of Apoptosis: In susceptible cells, such as human thyroid cancer TT cells, this compound triggers the intrinsic apoptotic pathway, characterized by the activation of initiator caspase-9 and effector caspase-3.[5][6]
Q3: Is the entire this compound peptide required for its cytotoxic activity?
A3: The C-terminal hydrophobic tail (residues 19-27) is considered crucial for its cytotoxic activity and affinity for mammalian membranes.[1][7] Truncated versions of the peptide, such as this compound(1-18), show a great reduction in this effect.[1]
Q4: At what concentrations are these off-target effects typically observed?
A4: Off-target effects are generally observed in the low micromolar range. For instance, effects on the mitochondrial membrane potential in U937 cells were seen with 3 µM this compound.[1] In human thyroid cancer TT cells, significant inhibition of proliferation was observed at concentrations between 1 µM and 8 µM after 48 hours.[5]
Q5: Are normal (non-cancerous) cells affected by this compound?
A5: Yes. While this compound shows selectivity for cancer cells over healthy cells to some extent, it is also cytotoxic to normal proliferating cells like activated human lymphocytes.[2] It also displays hemolytic activity and toxicity towards murine fibroblasts at micromolar concentrations.[2] Resting lymphocytes, however, are not affected.[4]
Troubleshooting Guide
Issue 1: High levels of cytotoxicity observed in control (non-target) cell lines.
-
Possible Cause: The concentration of this compound used may be too high for the specific cell type. Different cell lines exhibit varying sensitivities. For example, the IC50 for murine fibroblasts is less than 4 µM.[2]
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Titrate this compound across a wide concentration range (e.g., 0.1 µM to 20 µM) to determine the specific IC50 for your control cell line.
-
Reduce Incubation Time: Cytotoxic effects are time-dependent.[5] Consider shorter incubation periods to minimize off-target effects while still observing the desired on-target activity.
-
Use a Truncated Analog: If the experimental design allows, consider using this compound(1-18), which has reduced cytotoxicity.[1]
-
Issue 2: Inconsistent results in apoptosis assays (e.g., Annexin V/PI staining).
-
Possible Cause 1: The mechanism of cell death may be shifting from apoptosis to necrosis at higher concentrations of this compound. High concentrations can cause rapid membrane permeabilization, leading to necrosis rather than a programmed apoptotic process.[2]
-
Troubleshooting Steps:
-
Analyze cells at multiple, lower concentrations (ideally around the IC50) to favor the apoptotic pathway.
-
Include a positive control for necrosis (e.g., heat shock or chemical treatment) to distinguish between the two cell death mechanisms in your flow cytometry plots.
-
-
Possible Cause 2: The cell death pathway may not be caspase-dependent in your cell model. While this compound induces caspase activation in TT cells,[5] other peptides like ChMAP-28 (a close homolog) induce necrosis-like cell death that is not affected by caspase inhibitors.[2]
-
Troubleshooting Steps:
-
Use a Pan-Caspase Inhibitor: Pre-incubate cells with a pan-caspase inhibitor (e.g., Z-VAD-FMK) before adding this compound. If cytotoxicity is unchanged, the primary mechanism is likely caspase-independent.
-
Measure Mitochondrial Integrity: Assess mitochondrial membrane potential directly using a probe like JC-1, as mitochondrial disruption is a key upstream event.[1]
-
Quantitative Data Summary
Table 1: Cytotoxicity of this compound in Various Mammalian Cell Lines
| Cell Line | Assay Type | Concentration / IC50 | Incubation Time | Reference |
| Human Thyroid Cancer (TT) | Proliferation Assay | ~1-2 µM (IC50) | 48 h | [5] |
| Human Leukemia (U937) | ΔΨm Assay | 3 µM | 15 min | [1] |
| Human Leukemia (K562) | ΔΨm Assay | 3 µM | N/A | [1] |
| Murine Fibroblasts | Cytotoxicity Assay | < 4 µM (IC50) | N/A | [2] |
| Human Erythrocytes | Hemolysis Assay | ~15 µM (HC50) | N/A | [2] |
Table 2: Effects of this compound on Isolated Mitochondria
| Source | Effect | Concentration | Inhibitor Sensitivity | Reference |
| Mouse Liver | Permeability Transition | < 1 µM | Cyclosporine A-sensitive | [1] |
| Mouse Liver | Permeability Transition | > 2 µM | Reduced Cyclosporine A sensitivity | [1] |
Experimental Protocols
Protocol 1: Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1
This protocol is adapted from studies investigating this compound's effect on mitochondrial integrity.[1]
-
Cell Preparation: Culture cells (e.g., U937, K562) to the desired density in appropriate media.
-
JC-1 Staining: Resuspend ~5 x 10^5 cells in 0.5 mL of culture medium. Add JC-1 probe to a final concentration of 2.5 µg/mL.
-
Incubation: Incubate the cells for 15-20 minutes at 37°C in a CO2 incubator.
-
Washing: Centrifuge the cells, remove the supernatant, and wash once with phosphate-buffered saline (PBS).
-
Treatment: Resuspend the stained cells in fresh medium. Add this compound to the desired final concentration (e.g., 3 µM). Include a vehicle control (e.g., water or PBS) and a positive control for depolarization (e.g., 10 µM FCCP).
-
Analysis: Incubate for the desired time (e.g., 15 minutes). Analyze immediately by flow cytometry. Healthy cells with polarized mitochondria will show high red fluorescence (J-aggregates). Apoptotic or stressed cells with depolarized mitochondria will show high green fluorescence (JC-1 monomers).
Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI)
This protocol is based on the methodology used to assess apoptosis in this compound treated TT cells.[6]
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat with varying concentrations of this compound (e.g., 0, 1, 2, 4 µM) for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 1,500 rpm for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze by flow cytometry within 1 hour.
-
Live cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Visualizations
Caption: this compound induced intrinsic apoptosis pathway.
References
- 1. This compound, an Antibiotic Peptide of Innate Immunity, Induces Cell Death through Opening of the Mitochondrial Permeability Transition Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Activity of the Goat Antimicrobial Peptide ChMAP-28 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an antibiotic peptide of innate immunity, induces cell death through opening of the mitochondrial permeability transition pore [ricerca.unityfvg.it]
- 4. This compound, an antibiotic peptide of innate immunity, induces cell death through opening of the mitochondrial permeability transition pore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Effect of this compound on human thyroid cancer TT cells is mediated by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: BMAP-28 Antimicrobial Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent Minimum Inhibitory Concentration (MIC) results with the antimicrobial peptide BMAP-28.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that can lead to variability in this compound MIC assays.
Q1: Why are my this compound MIC results inconsistent between experimental replicates?
Inconsistent MIC values for this compound are a common challenge and can stem from several factors related to the peptide's properties and the assay conditions. Cationic antimicrobial peptides like this compound are sensitive to the specifics of the experimental environment.[1]
Troubleshooting Inconsistent this compound MIC Results
| Potential Cause | Explanation | Recommended Solution |
| Peptide Aggregation | This compound, like many antimicrobial peptides, can self-aggregate in solution, reducing the concentration of active, monomeric peptide available to interact with bacteria.[1][2] This can lead to erroneously high or variable MIC values. | Visually inspect peptide solutions for any precipitation. To minimize aggregation, dissolve the lyophilized peptide in a small amount of a suitable solvent (e.g., sterile water, or for hydrophobic peptides, DMSO) before preparing serial dilutions in the assay medium.[1] |
| Adsorption to Labware | Being a cationic peptide, this compound can adsorb to the surface of standard polystyrene 96-well plates.[1] This depletes the peptide from the solution, leading to an underestimation of its potency (higher MIC). | Use low-binding polypropylene (B1209903) 96-well plates for all this compound MIC assays to minimize surface adsorption.[1] |
| Inoculum Variability | The final concentration and growth phase of the bacterial inoculum are critical. Variations in the number of colony-forming units (CFU) per milliliter can significantly impact the MIC. | Strictly standardize the bacterial inoculum preparation. Ensure bacteria are in the logarithmic growth phase and adjust the final concentration to approximately 5 x 10⁵ CFU/mL for each experiment.[1] |
| Media Composition | The components of the culture medium can interfere with this compound activity. Divalent cations (e.g., Ca²⁺, Mg²⁺) and the overall ionic strength can affect the electrostatic interaction between the cationic peptide and the negatively charged bacterial membrane.[3][4] The pH of the medium can also alter the charge of both the peptide and the bacterial surface.[1][4] | Use the same batch of Mueller-Hinton Broth (MHB) for a series of experiments to ensure consistency. Be aware that standard MHB is recommended for many bacteria, but its composition can influence AMP activity.[3][5] Record the pH of the medium to ensure it is consistent across experiments. |
| Peptide Stability & Storage | Improper storage and handling can lead to the degradation of this compound. Peptides are susceptible to degradation by proteases and repeated freeze-thaw cycles can reduce activity. | Store lyophilized this compound at -20°C or colder.[1] After reconstitution, aliquot the peptide stock solution and store at -20°C or -80°C to minimize freeze-thaw cycles.[1] |
Q2: I am not observing any zone of inhibition with this compound in my disk diffusion assay. Is the peptide inactive?
A lack of a zone of inhibition in a disk diffusion assay does not necessarily mean this compound is inactive. This method is often unsuitable for cationic antimicrobial peptides. The peptide can bind to the filter paper disk and the negatively charged components of the agar (B569324), preventing its diffusion into the medium.[1] This results in a false-negative outcome. For antimicrobial peptides, a broth microdilution assay is a more reliable method for determining the MIC.[1]
Q3: Can the presence of serum in my assay medium affect this compound MIC results?
Yes, the presence of serum can significantly impact this compound activity. Serum contains proteases that can degrade the peptide, and other serum components can bind to the peptide, reducing its effective concentration.[1][6][7] If your experimental design requires the presence of serum, be aware that you may observe a higher MIC value compared to serum-free conditions.
Experimental Protocols
This compound Broth Microdilution MIC Assay Protocol
This protocol is a general guideline for determining the MIC of this compound against susceptible bacteria.
1. Materials
- This compound (lyophilized powder)
- Sterile, deionized water or other appropriate solvent for initial peptide dissolution
- Mueller-Hinton Broth (MHB)
- Bacterial strain of interest
- Sterile, 96-well polypropylene microtiter plates
- Sterile culture tubes and pipettes
- Spectrophotometer
- Incubator (37°C)
2. Preparation of this compound Stock Solution a. Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom. b. Reconstitute the peptide in a sterile solvent to create a high-concentration stock solution (e.g., 1 mg/mL). c. Aliquot the stock solution into sterile, low-binding tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
3. Preparation of Bacterial Inoculum a. From a fresh agar plate, select 3-5 isolated colonies of the test bacterium. b. Inoculate the colonies into a tube containing 5 mL of MHB. c. Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be measured using a spectrophotometer at 600 nm. d. Dilute the bacterial suspension in fresh MHB to achieve a final working concentration of approximately 1 x 10⁶ CFU/mL. This will be further diluted in the assay plate.
4. Assay Plate Setup a. In a 96-well polypropylene plate, perform serial two-fold dilutions of the this compound stock solution in MHB to achieve concentrations ranging from a clinically relevant maximum to a sub-inhibitory minimum. b. Add 50 µL of the diluted bacterial suspension to each well containing 50 µL of the peptide dilutions. This will bring the final bacterial concentration to approximately 5 x 10⁵ CFU/mL. c. Include the following controls on each plate:
- Positive Control: 50 µL of bacterial suspension + 50 µL of MHB (no peptide).
- Negative Control (Sterility): 100 µL of MHB only.
5. Incubation a. Cover the plate and incubate at 37°C for 18-24 hours.
6. MIC Determination a. The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be assessed by eye or by measuring the optical density at 600 nm.
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound MIC results.
Caption: Key factors influencing this compound MIC assay outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Activity of Antimicrobial Peptide Aggregates Decreases with Increased Cell Membrane Embedding Free Energy Cost - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy [frontiersin.org]
- 4. The multifaceted nature of antimicrobial peptides: current synthetic chemistry approaches and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Susceptibility Testing of Antimicrobial Peptides Requires New and Standardized Testing Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: BMAP-28 and Fluorescence-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from the bovine antimicrobial peptide BMAP-28 in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (Bovine Myeloid Antimicrobial Peptide-28) is a cathelicidin-family antimicrobial peptide with a broad spectrum of activity against bacteria and tumor cells.[1][2][3][4] Its primary mechanism of action involves permeabilizing cell membranes, with a particular impact on the inner mitochondrial membrane.[3][5] This disruption leads to mitochondrial depolarization, the opening of the mitochondrial permeability transition pore (PTP), release of pro-apoptotic factors like cytochrome c, and ultimately, cell death through apoptosis.[1][3][5]
Q2: Why does this compound interfere with my fluorescence-based assay?
The primary reason for interference is this compound's biological activity. Many fluorescence-based assays rely on the integrity of cellular membranes and the maintenance of electrochemical gradients. This compound directly disrupts these, leading to changes in fluorescence that can be misinterpreted as a specific experimental outcome. Key affected assays include those measuring:
-
Mitochondrial Membrane Potential (ΔΨm): this compound causes rapid depolarization of the mitochondrial membrane, affecting dyes like JC-1 that report on ΔΨm.[5]
-
Cell Viability and Membrane Integrity: Assays using dyes like propidium (B1200493) iodide (PI), SYTOX Green, or calcein (B42510) are affected as this compound creates pores in the plasma and/or mitochondrial membranes, allowing these dyes to enter or exit the cell or specific organelles.[5][6][7][8][9][10]
-
Intracellular Calcium (Ca2+) Concentration: Disruption of membrane integrity can lead to a flux of ions, including Ca2+, from the extracellular environment or intracellular stores, interfering with assays using calcium indicators like Fura-2.
Q3: Can this compound directly interact with fluorescent dyes?
While direct quenching or enhancement of fluorescence by this compound itself has not been extensively reported, it is a possibility to consider. Some peptides, particularly those containing tryptophan, can quench the fluorescence of certain dyes.[11][12] Although this compound does not contain tryptophan, its amphipathic nature could lead to non-specific interactions with fluorescent probes. Additionally, aggregation of the peptide at high concentrations could potentially cause light scattering or quenching artifacts.[13][14]
Q4: What concentrations of this compound are known to cause interference?
Interference is concentration-dependent and cell-type specific. Effects on mitochondrial membrane potential have been observed at concentrations as low as 100-500 nM in isolated mitochondria and at 3 µM in intact cells.[5] Antimicrobial and anticancer activities are typically seen in the low micromolar range (1-10 µM).[15] It is crucial to perform dose-response experiments to determine the threshold for interference in your specific assay.
Troubleshooting Guides
Issue 1: Unexpected Decrease in Red/Green Fluorescence Ratio with JC-1
Possible Cause: this compound is inducing mitochondrial membrane depolarization, leading to a shift from red-fluorescent J-aggregates to green-fluorescent JC-1 monomers.[5][16][17]
Troubleshooting Steps:
-
Confirm this compound Activity: Run a positive control for mitochondrial depolarization, such as the protonophore FCCP, to ensure the assay is working correctly.[5]
-
Dose-Response Analysis: Test a range of this compound concentrations to identify the lowest concentration that causes a significant change in the JC-1 ratio. This will help distinguish between a specific effect of your experimental treatment and the direct effect of this compound.
-
Time-Course Experiment: Measure the JC-1 signal at multiple time points after adding this compound. The kinetics of depolarization caused by this compound may differ from your expected experimental outcome.
-
Alternative Assay: Consider using a method less sensitive to rapid membrane potential changes, or an endpoint assay that measures a downstream event in your pathway of interest.
Issue 2: Increased Fluorescence Signal in a Membrane Permeabilization Assay (e.g., SYTOX Green, Propidium Iodide)
Possible Cause: this compound is disrupting the plasma membrane, allowing the fluorescent dye to enter the cell and bind to nucleic acids.[6][7][8][9][10]
Troubleshooting Steps:
-
Positive Control: Use a known membrane-permeabilizing agent, like melittin (B549807) or a detergent (e.g., Triton X-100), as a positive control to validate the assay.[7][18]
-
Quantitative Analysis: Determine the percentage of permeabilized cells at different this compound concentrations and time points to characterize the peptide's effect.
-
Distinguish from Intracellular Effects: If your experiment aims to study a pathway leading to apoptosis/necrosis, the membrane permeabilization caused by this compound might be an early, direct effect. Consider using a lower, non-permeabilizing concentration of this compound if possible, or focus on downstream markers of cell death that are independent of initial membrane leakage.
-
Microscopy: Visualize the localization of the fluorescent dye to confirm it is entering the cells and staining the nucleus as expected upon membrane disruption.
Issue 3: Spontaneous Increase in Intracellular Calcium Signal
Possible Cause: this compound-induced membrane damage is causing an influx of extracellular calcium or leakage from intracellular stores.
Troubleshooting Steps:
-
Calcium-Free Medium: Perform the experiment in a calcium-free buffer (with EGTA) to determine if the observed calcium increase is due to influx from the extracellular medium.
-
Inhibitors of Intracellular Calcium Release: If the signal persists in calcium-free medium, consider using inhibitors of calcium release from the endoplasmic reticulum (e.g., thapsigargin) or mitochondria to identify the source of the calcium.
-
Control for Membrane Integrity: Run a parallel membrane permeabilization assay (e.g., with SYTOX Green) to correlate the timing and concentration-dependence of membrane disruption with the observed calcium signal.
-
Lower this compound Concentration: Titrate this compound to a concentration that does not independently cause a significant calcium signal.
Quantitative Data Summary
| Assay Type | Fluorescent Probe | Cell/System | This compound Concentration | Observed Effect | Reference |
| Mitochondrial Membrane Potential | JC-1 | U937 cells | 3 µM | Decrease in red fluorescence | [5] |
| Safranin O | Isolated mouse liver mitochondria | 100 nM - 3 µM | Dose-dependent depolarization | [5] | |
| Mitochondrial Permeabilization | Calcein-AM | Isolated mitochondria | 1 µM | Release of calcein | [5] |
| Calcein-AM | U937 cells | 3 µM | Attenuation of mitochondrial calcein fluorescence | [5][19] | |
| Apoptosis Induction | Annexin V-FITC/PI | TT thyroid cancer cells | 0 - 4 µM | Dose-dependent increase in apoptotic cells | [1][2] |
| Antimicrobial Activity (MIC) | - | P. multocida | 1.0 - 1.9 µM | Inhibition of bacterial growth | [15] |
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Membrane Potential using JC-1
This protocol is adapted from studies on this compound's effect on mitochondrial membrane potential.[5]
-
Cell Preparation: Culture cells to the desired confluence.
-
JC-1 Staining: Resuspend cells in complete medium at 2 x 10^6 cells/mL and stain with 5 µM JC-1 for 20 minutes at room temperature in the dark.
-
Washing: Wash the stained cells with ice-cold phosphate-buffered saline (PBS).
-
Treatment: Resuspend the cells at a density of 4 x 10^6 cells/mL and treat with the desired concentration of this compound (e.g., 3 µM) or controls (e.g., FCCP as a positive control, vehicle as a negative control) for the desired time (e.g., 15 minutes).
-
Analysis: Analyze the cells by flow cytometry. Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic or depolarized cells will show green fluorescence (JC-1 monomers).[17][20] The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.[16][21]
Protocol 2: Measurement of Membrane Permeabilization using SYTOX Green
This is a general protocol for assessing membrane permeabilization by antimicrobial peptides.[6][7][8][9][10]
-
Bacterial/Cell Suspension: Prepare a suspension of bacteria or eukaryotic cells in a suitable buffer (e.g., PBS) at a defined density.
-
Dye Addition: Add SYTOX Green to the cell suspension at a final concentration of 1-5 µM and incubate for a short period in the dark to establish a baseline fluorescence.
-
Baseline Measurement: Measure the baseline fluorescence using a fluorescence plate reader or fluorometer with excitation at ~485 nm and emission at ~520 nm.
-
Peptide Addition: Add this compound at various concentrations to the wells. Include a positive control (e.g., a lytic peptide or detergent) and a negative control (buffer only).
-
Kinetic Measurement: Immediately begin monitoring the fluorescence intensity over time. An increase in fluorescence indicates membrane permeabilization.
-
Data Normalization: Express the fluorescence values as a percentage of the maximum permeabilization achieved with the positive control.
Protocol 3: Intracellular Calcium Measurement with Fura-2 AM
This is a general protocol for measuring intracellular calcium changes.[22][23][24][25][26]
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading: Wash the cells with a suitable assay buffer (e.g., HBSS with HEPES). Load the cells with Fura-2 AM (typically 1-5 µM) in the assay buffer, often with a non-ionic surfactant like Pluronic F-127 to aid solubilization. Incubate for 30-60 minutes at 37°C.
-
Washing and De-esterification: Wash the cells gently with the assay buffer to remove extracellular dye. Incubate for a further 20-30 minutes to allow for complete de-esterification of the Fura-2 AM inside the cells. Probenecid can be included in the buffer to inhibit dye leakage.
-
Measurement: Place the plate in a fluorescence plate reader capable of ratiometric measurements. Measure the fluorescence emission at ~510 nm with alternating excitation at 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2).
-
Stimulation: After establishing a stable baseline, inject this compound and continue recording the fluorescence ratio.
-
Data Analysis: The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.
Visualizations
Caption: this compound induced apoptotic signaling pathway.
Caption: General experimental workflow for fluorescence-based assays.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an antibiotic peptide of innate immunity, induces cell death through opening of the mitochondrial permeability transition pore [ricerca.unityfvg.it]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. resources.revvity.com [resources.revvity.com]
- 21. researchgate.net [researchgate.net]
- 22. hellobio.com [hellobio.com]
- 23. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 24. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 25. ionbiosciences.com [ionbiosciences.com]
- 26. moodle2.units.it [moodle2.units.it]
BMAP-28 degradation by proteases and how to prevent it
Welcome to the technical support center for BMAP-28. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the proteolytic degradation of this compound and to provide guidance on how to prevent it during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound (Bovine Myeloid Antimicrobial Peptide-28) is a cathelicidin-family antimicrobial peptide with potent activity against a broad spectrum of pathogens.[1] However, like many peptides, its therapeutic potential can be limited by its susceptibility to degradation by proteases present in biological fluids such as serum, or those released by cells like neutrophils. This degradation can lead to a loss of antimicrobial activity and inconsistent experimental results.
Q2: Which proteases are most likely to degrade this compound in my experiments?
This compound is rich in arginine (Arg) and lysine (B10760008) (Lys) residues, which are primary cleavage sites for serine proteases like trypsin . In inflammatory environments or when working with neutrophils, neutrophil elastase is another key protease to consider. Additionally, serum contains a complex mixture of proteases that can contribute to this compound degradation.
Q3: How can I prevent this compound degradation in my experiments?
There are several strategies to enhance the stability of this compound:
-
Use of Protease Inhibitors: Incorporating a broad-spectrum protease inhibitor cocktail into your experimental buffers is a common and effective method.
-
Peptide Modification:
-
D-amino acid isomers: Using the D-enantiomer (D-BMAP-28) or the retro-inverso isomer (RI-BMAP-28) can significantly increase resistance to proteolysis as proteases are stereospecific for L-amino acids.[2]
-
Terminal Modifications: C-terminal amidation and N-terminal acetylation can protect against exopeptidases.
-
Amino Acid Substitution: Replacing arginine residues with non-natural amino acid analogs like α-amino-3-guanidino-propionic acid (Agp) can block cleavage at trypsin-like sites without significantly affecting activity.[3]
-
Q4: I am seeing a loss of this compound activity in my cell culture assay containing serum. What could be the cause and how do I fix it?
The most likely cause is proteolytic degradation by serum proteases. To address this, you can:
-
Reduce Serum Concentration: If your cell line permits, lower the serum percentage in your culture medium during the experiment.
-
Heat-Inactivate Serum: While this can denature some proteases, it may also affect growth factors and other serum components.
-
Use Protease-Free Serum: Commercially available protease-free serum is an option for sensitive assays.
-
Incorporate Protease Inhibitors: Add a sterile-filtered protease inhibitor cocktail to your culture medium.
-
Use a More Stable this compound Isomer: Consider using D-BMAP-28 or RI-BMAP-28, which are resistant to serum proteases.[2]
Troubleshooting Guides
Problem 1: Inconsistent results in antimicrobial activity assays.
| Possible Cause | Troubleshooting Step |
| This compound degradation during incubation. | 1. Perform a stability control: Incubate this compound under the same conditions as your assay (buffer, temperature, time) but without the microbes. Analyze the sample by HPLC to check for degradation. 2. Add protease inhibitors: If degradation is observed, add a protease inhibitor cocktail to your assay buffer. 3. Use a more stable isomer: Switch to D-BMAP-28 or RI-BMAP-28 for improved stability. |
| Adsorption to plasticware. | 1. Use low-protein-binding microplates and pipette tips. 2. Include a non-ionic surfactant like Tween-20 at a low concentration (e.g., 0.01%) in your buffers to prevent non-specific binding. |
Problem 2: Suspected this compound degradation by a specific protease (e.g., trypsin, neutrophil elastase).
| Possible Cause | Troubleshooting Step |
| Cleavage at specific amino acid residues. | 1. Predict cleavage sites: Analyze the this compound sequence for potential trypsin (after Arg, Lys) or neutrophil elastase cleavage sites. 2. Perform a controlled digest: Incubate this compound with the specific protease and analyze the degradation products over time using HPLC and mass spectrometry. 3. Use specific inhibitors: Add a specific inhibitor for the suspected protease (e.g., aprotinin (B3435010) for trypsin, sivelestat (B1662846) for neutrophil elastase) to confirm its role in the degradation. |
Experimental Protocols
Protocol 1: this compound Stability Assay in Serum
This protocol allows for the quantitative assessment of this compound stability in the presence of serum.
Materials:
-
This compound (L-isomer)
-
Human or fetal bovine serum
-
Trichloroacetic acid (TCA), 10% (w/v) in water
-
Reverse-phase HPLC system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Microcentrifuge
Procedure:
-
Prepare a 1 mg/mL stock solution of this compound in sterile water.
-
In a microcentrifuge tube, mix the this compound stock solution with serum to a final this compound concentration of 150 µg/mL and a final serum concentration of 50% (v/v).[4]
-
Incubate the mixture at 37°C with gentle agitation.
-
At various time points (e.g., 0, 30, 60, 120, 240, 480 minutes), withdraw an aliquot (e.g., 100 µL).
-
Immediately stop the proteolytic reaction by adding 20 µL of 10% TCA.[5]
-
Incubate on ice for 30 minutes to precipitate serum proteins.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant and analyze it by RP-HPLC.
-
Quantify the remaining this compound by integrating the peak area at each time point relative to the time 0 sample.
HPLC Conditions (Example):
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Flow Rate: 1 mL/min
-
Detection: UV at 214 nm
-
Gradient: 5-60% Mobile Phase B over 30 minutes
Protocol 2: Identification of this compound Degradation Products by Mass Spectrometry
This protocol outlines the analysis of this compound fragments generated by protease digestion.
Materials:
-
This compound
-
Protease of interest (e.g., Trypsin, Neutrophil Elastase)
-
Digestion buffer appropriate for the chosen protease
-
LC-MS system (e.g., Q-TOF, Orbitrap)
Procedure:
-
Incubate this compound with the protease in the appropriate digestion buffer at the optimal temperature for the enzyme.
-
Take aliquots at different time points to observe the progression of digestion.
-
Stop the reaction by adding a suitable quenching agent (e.g., formic acid to a final concentration of 1%).
-
Analyze the samples by LC-MS.
-
Use data analysis software to identify the masses of the parent peptide and the resulting fragments.
-
The fragmentation pattern can be used to determine the specific cleavage sites.
Data Presentation
Table 1: Stability of this compound Isomers in the Presence of Proteases
| Peptide Isomer | Susceptibility to Proteolytic Degradation | Reference |
| L-BMAP-28 | Susceptible | [2] |
| D-BMAP-28 | Resistant | [2] |
| RI-BMAP-28 | Resistant | [2] |
Table 2: Common Proteases and Potential Inhibitors for this compound Stability
| Protease Family | Example | Common Source in Experiments | Recommended Inhibitor(s) |
| Serine Proteases | Trypsin, Neutrophil Elastase | Serum, Cell lysates, Neutrophil secretions | Aprotinin, AEBSF, Sivelestat, Protease Inhibitor Cocktails |
| Cysteine Proteases | Papain, Cathepsins | Cell lysates | E-64, Leupeptin |
| Aspartic Proteases | Pepsin | - | Pepstatin A |
| Metalloproteases | - | Serum, Cell culture supernatants | EDTA, Bestatin |
Visualizations
References
- 1. Antimicrobial activity of a bovine myeloid antimicrobial peptide (this compound) against methicillin-susceptible and methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability, toxicity, and biological activity of host defense peptide BMAP28 and its inversed and retro-inversed isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Easy Strategy To Protect Antimicrobial Peptides from Fast Degradation in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rationally Modified Antimicrobial Peptides from the N-Terminal Domain of Human RNase 3 Show Exceptional Serum Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
BMAP-28 handling and storage best practices
This guide provides researchers, scientists, and drug development professionals with essential information for the effective handling, storage, and experimental use of the bovine myeloid antimicrobial peptide, BMAP-28.
Frequently Asked Questions (FAQs)
???+ question "What is this compound?"
???+ question "How should I store and handle lyophilized this compound?"
???+ question "How do I reconstitute this compound?"
???+ question "What is the stability of reconstituted this compound?"
???+ question "What is the primary mechanism of action?"
???+ question "What are the typical working concentrations for this compound?"
Troubleshooting Guide
Issue: Low or No Antimicrobial Activity
| Possible Cause | Troubleshooting Steps |
| Improper Storage/Handling | Peptides in solution are susceptible to degradation. Ensure the peptide was stored correctly (lyophilized at -20°C or below; aliquoted and frozen at -80°C after reconstitution).[1][2] Avoid multiple freeze-thaw cycles. |
| Peptide Inactivation | Components in complex media can sometimes interfere with peptide activity. Test the peptide's activity in a simple, low-salt buffer (e.g., 10 mM sodium phosphate, pH 7.4) to confirm its intrinsic activity. |
| Incorrect Peptide Concentration | The net peptide content of lyophilized powder can be lower than the total weight due to the presence of counterions like TFA.[1] Consider quantifying the peptide concentration after reconstitution using a method like UV absorbance at 280 nm (if Trp or Tyr are present) or a colorimetric peptide assay. |
| Bacterial Resistance/Strain Variability | MIC values can vary between different strains of the same species.[3] Ensure your experimental concentration is appropriate for the specific strain being tested. Confirm the susceptibility of your strain with a positive control antimicrobial. |
Issue: High Cytotoxicity in Mammalian Cell Lines
| Possible Cause | Troubleshooting Steps |
| Concentration Too High | This compound is known to be cytotoxic to mammalian cells, particularly at higher concentrations.[4] The LD50 for bovine kidney cells is 100 µg/mL.[3] Perform a dose-response curve to determine the optimal concentration that balances antimicrobial activity and host cell toxicity. |
| Hydrophobic C-Terminal Tail | The C-terminal hydrophobic tail is linked to cytotoxicity against mammalian cells.[1][5] If the experiment allows, consider using a truncated version of this compound, such as this compound(1-18), which has been shown to have reduced lytic activity.[1][6] |
| Metabolically Active Cells | This compound's cytotoxicity is more pronounced in metabolically active and proliferating cells, such as activated lymphocytes or tumor cells.[6][7] Be aware of the metabolic state of your cell line, as this can influence its susceptibility. |
Issue: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Steps |
| Variable Reconstitution | Ensure the reconstitution protocol is consistent. Use the same solvent, temperature, and mixing technique each time. |
| Aliquot Variability | Prepare a single stock solution, mix thoroughly, and then create single-use aliquots to minimize variability between experiments.[2] |
| Assay Conditions | Cationic peptide activity can be sensitive to pH and salt concentration.[8] Standardize all buffer and media compositions, pH levels, and incubation times for all experiments. |
| Bacterial Adherence Promotion | At certain sub-lethal concentrations, this compound has been observed to promote the adherence of S. aureus to surfaces like fibronectin and collagen.[9][10][11] This could lead to confounding results in biofilm or adherence assays. Be aware of this biphasic effect when interpreting data. |
Issue: Peptide Precipitation Upon Reconstitution
| Possible Cause | Troubleshooting Steps |
| Low Solubility in Chosen Solvent | Although generally soluble in water, high concentrations may be difficult to dissolve.[4] Try dissolving the peptide in a small amount of a polar organic solvent (e.g., DMSO, acetonitrile) first, then slowly add the aqueous buffer to the desired final concentration. Note: Always check for solvent compatibility with your downstream assay. |
| pH and Ionic Strength | The peptide's solubility is influenced by pH. Try adjusting the pH of the buffer slightly. The theoretical isoelectric point (pI) of this compound is high (~12.4), so it should be soluble in neutral or acidic buffers.[1] |
Quantitative Data Summary
Table 1: Antimicrobial Activity (MIC) of this compound
| Target Organism | Type | MIC (µM) | MIC (µg/mL) | Reference(s) |
| Escherichia coli | Gram-Negative Bacteria | 2 | ~6.3 | [4] |
| Staphylococcus aureus | Gram-Positive Bacteria | 2 | ~6.3 | [4] |
| Methicillin-resistant S. aureus (MRSA) | Gram-Positive Bacteria | 4 | ~12.5 | [4] |
| Staphylococcus epidermidis | Gram-Positive Bacteria | 1 | ~3.1 | [4] |
| Pseudomonas aeruginosa | Gram-Negative Bacteria | 0.5 - 4 | ~1.6 - 12.5 | [1] |
| Mannheimia haemolytica | Gram-Negative Bacteria | N/A | 64 | [3][5] |
| Pasteurella multocida | Gram-Negative Bacteria | 1.0 - 1.9 | ~3.1 - 5.9 | [12] |
| Candida albicans | Fungus | 8 | ~25 | [4] |
| Note: MIC values can vary based on the specific strain and assay conditions used. |
Table 2: Cytotoxicity and Antiviral Activity of this compound
| Activity Type | Cell Line / Virus | Effective Concentration | Metric | Reference(s) |
| Cytotoxicity | Human Erythrocytes | 30 µM (~94 µg/mL) | Hemolysis | [4] |
| Cytotoxicity | Human Neutrophils | 30 µM (~94 µg/mL) | Cytotoxic | [4] |
| Cytotoxicity | Bovine Kidney (BK) Cells | 100 µg/mL | LD50 | [2][3] |
| Cytotoxicity | U937 (Human Leukemia) | 3 µM (~9.4 µg/mL) | Mitochondrial Depolarization | [6] |
| Antiviral | Bovine Herpesvirus 1 (BHV-1) | 100 µg/mL | Complete Inhibition | [3][13] |
| Antiviral | Bovine Respiratory Syncytial Virus (BRSV) | 100 µg/mL | Complete Inhibition | [3] |
Key Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from standard broth microdilution methods for cationic peptides.
-
Preparation: Reconstitute this compound in sterile, low-salt buffer (e.g., PBS without Ca2+/Mg2+).[2][3] Prepare a 2-fold serial dilution of the peptide in a 96-well polypropylene (B1209903) plate, as peptides can adhere to polystyrene.[3]
-
Inoculum: Culture the target bacteria to the mid-logarithmic growth phase. Dilute the bacterial suspension to a final concentration of approximately 1 x 10^6 CFU/mL.[3]
-
Incubation: Add 50 µL of the bacterial inoculum to 50 µL of each peptide dilution in the 96-well plate.[3] Include a positive control (bacteria with growth medium) and a negative control (medium only).
-
Analysis: Incubate the plate at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of this compound on mammalian cell viability.
-
Cell Seeding: Seed mammalian cells (e.g., bovine kidney cells) in a 96-well tissue culture plate at a density of 1 x 10^4 cells per well and incubate for 24 hours to allow for attachment.[2]
-
Treatment: Prepare dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the this compound solutions and incubate for a specified period (e.g., 24 hours).[2] Include untreated cells as a negative control.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.[2] Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization & Readout: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.
Protocol 3: Mitochondrial Permeability Transition Pore (PTP) Opening Assay (Calcein-AM/CoCl₂ Method)
This protocol allows for the visualization of PTP opening in intact cells.[6]
-
Cell Loading: Incubate cells (e.g., U937) with 2 µM Calcein-AM and 0.5 mM CoCl₂ in a suitable buffer (e.g., Hanks' buffered salt solution) for 15-30 minutes at 37°C.[6] Calcein-AM is a cell-permeant dye that becomes fluorescent (green) upon hydrolysis by esterases in the cytosol. CoCl₂ quenches the cytosolic calcein (B42510) fluorescence but cannot cross the inner mitochondrial membrane.
-
Washing: Wash the cells with PBS to remove excess dye and CoCl₂. The remaining fluorescence will be compartmentalized within the mitochondria, appearing as a punctate pattern.[6]
-
Treatment: Resuspend the cells in buffer and treat with this compound (e.g., 3 µM) for 10-15 minutes at 37°C.[6]
-
Analysis: Analyze the cells using fluorescence microscopy. The opening of the PTP allows CoCl₂ to enter the mitochondrial matrix and quench the calcein fluorescence. A significant decrease or loss of the punctate green fluorescence indicates PTP opening.[6]
Visualizations
Caption: Dual mechanism of action for this compound targeting bacteria and mitochondria.
Caption: General experimental workflow for handling and testing this compound.
References
- 1. This compound (BMAP28) peptide [novoprolabs.com]
- 2. Frontiers | Synthetic antimicrobial peptides Bac-5, this compound, and Syn-1 can inhibit bovine respiratory disease pathogens in vitro [frontiersin.org]
- 3. Synthetic antimicrobial peptides Bac-5, this compound, and Syn-1 can inhibit bovine respiratory disease pathogens in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound, an Antibiotic Peptide of Innate Immunity, Induces Cell Death through Opening of the Mitochondrial Permeability Transition Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Activity of the Goat Antimicrobial Peptide ChMAP-28 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Antimicrobial activity of cathelicidins BMAP28, SMAP28, SMAP29, and PMAP23 against Pasteurella multocida is more broad-spectrum than host species specific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bovine-ojs-tamu.tdl.org [bovine-ojs-tamu.tdl.org]
Technical Support Center: BMAP-28 Antimicrobial Activity in the Presence of Serum
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum on the antimicrobial activity of BMAP-28.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (Bovine Myeloid Antimicrobial Peptide-28) is a cathelicidin (B612621), a type of host defense peptide found in cattle.[1][2] It exhibits broad-spectrum antimicrobial activity against a range of bacteria.[1][3] The primary mechanism of action involves the disruption of the bacterial cell membrane integrity.[2] Its cationic and amphipathic properties allow it to preferentially interact with and permeabilize the negatively charged membranes of microorganisms, leading to cell death.[4][5]
Q2: How does the presence of serum affect the antimicrobial activity of this compound?
The presence of serum is known to inhibit the antimicrobial activity of many cationic antimicrobial peptides, including those in the cathelicidin family. While specific quantitative data for the full-length this compound is limited, studies on related peptides, such as fragments of BMAP-27, have shown that serum can variably affect their activity.[1] This inhibition is primarily attributed to two main factors: proteolytic degradation by serum proteases and binding to serum proteins, such as albumin.[6][7]
Q3: What are the typical Minimum Inhibitory Concentration (MIC) values for this compound in standard laboratory media?
The MIC of this compound varies depending on the bacterial species and strain. In standard Mueller-Hinton Broth (MHB), this compound generally shows potent activity. For example, against various isolates of Staphylococcus aureus (both MSSA and MRSA), the MIC can range from 1.25 to 20 µg/mL.[8] Against pan-drug-resistant Acinetobacter baumannii, the MIC has also been reported to be in a similar range.[1]
Q4: Are there analogs of this compound with improved serum stability or activity?
Yes, research has focused on developing analogs of this compound to enhance its therapeutic potential. For instance, truncating the peptide to its N-terminal 18 residues, this compound(1-18), has been shown to retain antimicrobial activity.[3] Furthermore, modifications to the amino acid sequence can reduce cytotoxicity to mammalian cells without significantly compromising antimicrobial efficacy.[5] Some studies suggest that certain fragments, like BMAP-27(1-18), may retain their activity better in the presence of human serum.[1]
Troubleshooting Guide
Issue 1: A significant decrease in this compound activity is observed in serum-containing media.
-
Possible Cause 1: Proteolytic Degradation. Serum contains a variety of proteases, such as serine proteases, that can cleave and inactivate antimicrobial peptides.
-
Troubleshooting Step: Perform a serum stability assay to quantify the degradation of this compound over time. This can be done by incubating this compound in serum for various durations, followed by analysis using techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to determine the concentration of the intact peptide.
-
-
Possible Cause 2: Binding to Serum Proteins. this compound, being a cationic and amphipathic peptide, can bind to abundant serum proteins like albumin.[7] This sequestration reduces the effective concentration of the peptide available to interact with bacteria.
-
Possible Cause 3: Salt Concentration. The high physiological salt concentrations in serum can interfere with the initial electrostatic interaction between the cationic this compound and the anionic bacterial membrane, thus reducing its efficacy.
-
Troubleshooting Step: Perform control experiments to evaluate the effect of different salt concentrations (e.g., physiological NaCl concentration of 150 mM) on the MIC of this compound in a standard broth medium.
-
Issue 2: Inconsistent results in antimicrobial susceptibility testing with serum.
-
Possible Cause 1: Variability in Serum Batches. The composition of serum can vary between donors and batches, leading to inconsistent levels of proteases and binding proteins.
-
Troubleshooting Step: Whenever possible, use a pooled serum from multiple donors to average out individual variations. For a series of related experiments, use the same batch of serum to ensure consistency.
-
-
Possible Cause 2: Inappropriate Assay Conditions. Standard MIC protocols may not be suitable for testing antimicrobial peptides in the presence of serum.
-
Troubleshooting Step: Adapt the standard broth microdilution protocol for serum-containing media. Ensure that the final serum concentration is consistent across all wells and that appropriate controls (growth control with serum, sterility control with serum) are included.
-
Data Presentation
Table 1: Reported Minimum Inhibitory Concentrations (MICs) of this compound Against Various Bacteria in Standard Broth.
| Bacterial Species | Strain Type | MIC Range (µg/mL) | MIC Range (µM) | Reference |
| Staphylococcus aureus | MSSA | 1.25 - 20 | ~0.4 - 6.5 | [8] |
| Staphylococcus aureus | MRSA | 5 - 20 | ~1.6 - 6.5 | [8] |
| Escherichia coli | - | 1 - 8 | ~0.3 - 2.6 | [9] |
| Pseudomonas aeruginosa | - | 4 - 16 | ~1.3 - 5.2 | [3] |
| Acinetobacter baumannii | Pan-drug-resistant | ~5 - 20 | ~1.6 - 6.5 | [1] |
Table 2: Expected Impact of Human Serum on this compound Antimicrobial Activity.
Note: Direct quantitative data for this compound is limited. This table is based on qualitative findings and data from closely related peptides.
| Serum Concentration | Expected Fold-Increase in MIC | Primary Inhibitory Mechanisms |
| 10% | 2 - 8 fold | Proteolytic degradation, Protein binding |
| 25% | 4 - 16 fold | Proteolytic degradation, Protein binding |
| 50% | > 16 fold | Significant proteolytic degradation and protein binding |
Experimental Protocols
1. Antimicrobial Susceptibility Testing in the Presence of Serum (Broth Microdilution Method)
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound in a serum-containing medium.
-
Materials:
-
This compound stock solution
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[10]
-
Heat-inactivated human or fetal bovine serum
-
Sterile 96-well microtiter plates
-
-
Procedure:
-
Prepare serial twofold dilutions of this compound in CAMHB containing the desired final concentration of serum (e.g., 10%, 25%, or 50%).
-
Adjust the bacterial inoculum to a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Include a positive control for bacterial growth (bacteria in serum-containing media without this compound) and a negative control for sterility (serum-containing media without bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
2. Serum Stability Assay
-
Objective: To assess the stability of this compound in the presence of serum over time.
-
Materials:
-
This compound stock solution
-
Human or fetal bovine serum
-
Phosphate-buffered saline (PBS)
-
Trichloroacetic acid (TCA) or another suitable protein precipitating agent
-
HPLC or LC-MS/MS system
-
-
Procedure:
-
Incubate this compound at a known concentration (e.g., 100 µg/mL) in a solution of serum (e.g., 50% in PBS) at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the mixture.
-
Immediately stop the proteolytic reaction by adding TCA to precipitate the serum proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant using reverse-phase HPLC or LC-MS/MS to quantify the amount of intact this compound remaining.
-
Calculate the percentage of this compound remaining at each time point relative to the amount at time zero.
-
Visualizations
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound in serum.
Caption: Mechanisms of serum-mediated inhibition of this compound antimicrobial activity.
References
- 1. researchgate.net [researchgate.net]
- 2. A bovine myeloid antimicrobial peptide (this compound) and its analogs kill pan-drug-resistant Acinetobacter baumannii by interacting with outer membrane protein A (OmpA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo antimicrobial activity of two α-helical cathelicidin peptides and of their synthetic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural insight into the mechanism of action of antimicrobial peptide this compound(1-18) and its analogue mutBMAP18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-function study of cathelicidin-derived bovine antimicrobial peptide this compound: design of its cell-selective analogs by amino acid substitutions in the heptad repeat sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Eukaryotic cell culture media affect macrolide minimum inhibitory concentrations but not resistance interpretation for foodborne pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial activity of a bovine myeloid antimicrobial peptide (this compound) against methicillin-susceptible and methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Differential Ability of Bovine Antimicrobial Cathelicidins to Mediate Nucleic Acid Sensing by Epithelial Cells [frontiersin.org]
- 10. himedialabs.com [himedialabs.com]
BMAP-28 Technical Support Center: Troubleshooting Batch-to-Batch Variability
This technical support center is designed for researchers, scientists, and drug development professionals working with the bovine myeloid antimicrobial peptide, BMAP-28. It provides troubleshooting guides and frequently asked questions (FAQs) to address potential batch-to-batch variability and ensure consistent, reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in our antimicrobial/cytotoxicity assays with different batches of this compound. What are the potential causes?
A1: Batch-to-batch variability in synthetic peptides like this compound can arise from several factors during synthesis, purification, and handling. Key contributors include:
-
Purity and Impurity Profiles: Variations in the percentage of the full-length, correct peptide sequence can significantly impact activity. Common impurities that can interfere with biological assays include deletion sequences (missing amino acids), truncated sequences, and incompletely removed protecting groups from the synthesis process.[1][2][3]
-
Peptide Content (Net Peptide Content - NPC): The actual amount of peptide in a lyophilized powder can vary between batches due to the presence of water and counter-ions (e.g., trifluoroacetic acid - TFA).[1] This directly affects the accuracy of the peptide concentration in your experimental solutions.
-
Counter-ion (TFA) Contamination: Trifluoroacetic acid (TFA) is commonly used in peptide purification and can remain in the final product as a counter-ion.[4][5] Residual TFA can be cytotoxic and may interfere with cellular assays, leading to inconsistent results.[4][6]
-
Peptide Aggregation: this compound, particularly its hydrophobic C-terminal region, is prone to aggregation.[7][8] Different batches might have varying propensities to aggregate, which can mask the active sites of the peptide and reduce its effective concentration.[6]
-
Improper Storage and Handling: Peptides are sensitive to degradation.[9] Inconsistent storage temperatures, frequent freeze-thaw cycles, and exposure to light can lead to a loss of bioactivity over time, which may be mistaken for batch variability.[4][6]
Q2: What are the critical quality control (QC) parameters we should verify for each new batch of this compound?
A2: To ensure consistency across different batches, it is crucial to assess the following quality attributes:
-
Identity Confirmation: Verify the correct molecular weight of the peptide using Mass Spectrometry (MS).[1]
-
Purity Assessment: Determine the percentage of the correct, full-length peptide using High-Performance Liquid Chromatography (HPLC). For most biological assays, a purity of >95% is recommended.[1]
-
Net Peptide Content (NPC): Quantify the actual amount of peptide in the lyophilized powder, typically through Amino Acid Analysis (AAA). This allows for more accurate and consistent preparation of stock solutions.[1]
-
Solubility Test: Confirm that the peptide dissolves completely in the recommended solvent. Poor solubility can indicate aggregation or other issues.[6][9]
Q3: How can we minimize the impact of trifluoroacetic acid (TFA) on our experiments?
A3: To mitigate the effects of TFA, consider the following:
-
TFA Removal Service: Some peptide synthesis companies offer a TFA removal or salt exchange service, where TFA is replaced with a more biocompatible counter-ion like acetate (B1210297) or hydrochloride.[5]
-
Control Experiments: When comparing batches, ensure they have the same counter-ion. If using a TFA salt, include a vehicle control with a corresponding concentration of TFA to assess its baseline effect on your assay.
-
Low Concentration Usage: The inhibitory effects of TFA are often concentration-dependent. Using the lowest effective concentration of this compound may minimize TFA interference.[5]
Q4: Our this compound solution appears cloudy. What should we do?
A4: Cloudiness or precipitation is often a sign of peptide aggregation or poor solubility.[6] Here are some steps to address this:
-
Sonication: Brief sonication can help to break up aggregates and improve solubility.
-
pH Adjustment: The solubility of peptides is influenced by pH.[9] Experiment with slightly acidic or basic buffers to find the optimal pH for solubilizing this compound.
-
Use of Chaotropic Agents: In some instances, small amounts of chaotropic agents like guanidinium (B1211019) chloride or urea (B33335) can be used to solubilize aggregated peptides, but their compatibility with your assay must be verified.
Troubleshooting Guide: Inconsistent this compound Bioactivity
This guide provides a systematic approach to troubleshooting variability in this compound bioactivity.
Step 1: Characterize the New Peptide Batch
Before conducting your main experiments, perform initial QC checks on the new batch of this compound.
| Parameter | Method | Recommended Specification |
| Identity | Mass Spectrometry (MS) | Expected Molecular Weight ± 1 Da |
| Purity | RP-HPLC | >95% |
| Solubility | Visual Inspection | Clear solution at desired concentration |
| Net Peptide Content | Amino Acid Analysis (if available) | Use value for precise concentration calculation |
Step 2: Standardize Solution Preparation and Storage
-
Solubilization: Use a consistent, high-purity solvent and protocol for dissolving the lyophilized peptide.
-
Stock Solutions: Prepare a high-concentration stock solution, aliquot it into single-use vials, and store at -80°C to minimize freeze-thaw cycles.[1][6]
-
Working Solutions: Prepare fresh working solutions from the stock aliquots for each experiment.
Step 3: Perform a Dose-Response Assay
Run a dose-response experiment with the new batch and compare it to a previously validated, well-performing batch. This will help determine if the effective concentration has shifted.
Step 4: Logical Troubleshooting Workflow
If inconsistencies persist, follow this workflow to identify the root cause.
Caption: Workflow for troubleshooting inconsistent this compound activity.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Methodology:
-
Microorganism Preparation: Culture the target bacteria (e.g., E. coli, S. aureus) to the mid-logarithmic phase in an appropriate broth medium (e.g., Mueller-Hinton Broth).[10] Dilute the culture to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Peptide Preparation: Prepare a series of 2-fold serial dilutions of this compound in the same broth medium in a 96-well microtiter plate.
-
Incubation: Add an equal volume of the diluted bacterial suspension to each well of the microtiter plate. Include positive (bacteria only) and negative (broth only) controls.
-
Reading: Incubate the plate at 37°C for 18-24 hours. The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.[10]
Protocol 2: Cytotoxicity Assay using Propidium (B1200493) Iodide
Objective: To assess the cytotoxic effect of this compound on mammalian cells by measuring plasma membrane permeabilization.
Methodology:
-
Cell Culture: Culture a mammalian cell line (e.g., U937, K562) in an appropriate medium.[7] Harvest the cells and adjust the cell density to 1 x 10^6 cells/mL.
-
Peptide Treatment: Incubate the cells with various concentrations of this compound for a defined period (e.g., 30 minutes) at 37°C.[11] Include an untreated control.
-
Staining: Add propidium iodide (PI) to each sample to a final concentration of 1-2 µg/mL. PI is a fluorescent dye that cannot cross the membrane of live cells, but can enter cells with compromised membranes.
-
Analysis: Analyze the cells using a flow cytometer. The percentage of PI-positive cells represents the percentage of cytotoxic cell death.
This compound Signaling Pathway
This compound induces cell death primarily through its interaction with and disruption of mitochondrial function.[7][12] The peptide can induce the opening of the mitochondrial permeability transition pore (PTP), leading to a cascade of events culminating in apoptosis.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. polypeptide.com [polypeptide.com]
- 3. benchchem.com [benchchem.com]
- 4. genscript.com [genscript.com]
- 5. Myeloid antimicrobial peptide this compound GGLRSLGRKILRAWKKYG for Life Science Research-Mol Scientific. [mol-scientific.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound, an Antibiotic Peptide of Innate Immunity, Induces Cell Death through Opening of the Mitochondrial Permeability Transition Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blog.mblintl.com [blog.mblintl.com]
- 9. What are the factors affecting the activity of API Peptides? - Blog [shochem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming Bacterial Resistance to BMAP-28
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the antimicrobial peptide BMAP-28.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, a cationic antimicrobial peptide, primarily acts by disrupting the integrity of bacterial cell membranes.[1][2] Its positive charge facilitates interaction with negatively charged components of the bacterial cell envelope. In Gram-negative bacteria, this compound interacts with lipopolysaccharide (LPS) and outer membrane proteins, such as Outer membrane protein A (OmpA).[3][4] In Gram-positive bacteria, it is thought to interact with lipoteichoic acid (LTA).[1][5] This interaction leads to membrane permeabilization, leakage of intracellular contents, and ultimately, cell death.[1][3]
Q2: My bacterial strain shows higher than expected Minimum Inhibitory Concentration (MIC) for this compound. What could be the reason?
An unexpectedly high MIC value for this compound against your bacterial strain could be due to several factors:
-
Experimental Technique: Cationic peptides like this compound can adhere to standard polystyrene microtiter plates, reducing the effective concentration in the assay. It is crucial to use low-binding materials like polypropylene (B1209903) plates.
-
Media Composition: The presence of high salt concentrations or polyanionic components in standard media like Mueller-Hinton Broth (MHB) can interfere with the activity of cationic antimicrobial peptides.
-
Bacterial Factors: While the development of resistance to antimicrobial peptides is considered less frequent than to conventional antibiotics, it is not impossible. Potential bacterial resistance mechanisms could include:
-
Alterations in Cell Surface Molecules: Modifications in the structure or expression of OmpA in Gram-negative bacteria or LTA in Gram-positive bacteria could reduce the binding affinity of this compound.
-
Increased Efflux Pump Activity: Bacteria may utilize efflux pumps to actively transport this compound out of the cell, preventing it from reaching its target.
-
Enzymatic Degradation: Bacteria might produce proteases that can degrade this compound, inactivating the peptide.
-
Q3: How can I overcome suspected resistance to this compound in my experiments?
If you suspect reduced susceptibility of your bacterial strain to this compound, consider the following strategies:
-
Combination Therapy: Using this compound in combination with conventional antibiotics can have a synergistic effect. This compound's membrane-permeabilizing action can increase the intracellular concentration of the partner antibiotic, potentially re-sensitizing resistant strains.
-
This compound Analogs: Several synthetic analogs of this compound have been developed with altered amino acid sequences. These analogs may exhibit enhanced antimicrobial activity or reduced susceptibility to bacterial resistance mechanisms.
-
Novel Drug Delivery Systems: Encapsulating this compound in novel drug delivery systems, such as liposomes or nanoparticles, could protect the peptide from degradation and enhance its delivery to the bacterial cells.
Q4: Are there any known side effects of this compound on mammalian cells?
Yes, this compound can exhibit cytotoxic effects against mammalian cells, which is a concern for its therapeutic application. However, research has shown that truncated versions of this compound can be designed to be less cytotoxic while retaining their antimicrobial properties.
Troubleshooting Guides
Issue 1: Inconsistent MIC Assay Results
| Potential Cause | Troubleshooting Step |
| Peptide Adsorption | Use polypropylene (low-binding) 96-well plates instead of polystyrene plates. |
| Media Interference | Use cation-adjusted Mueller-Hinton Broth (CA-MHB). Consider testing in a more physiologically relevant medium if appropriate for your experimental goals. |
| Inaccurate Peptide Concentration | Ensure accurate quantification of the this compound stock solution, for example, through amino acid analysis. Prepare fresh dilutions for each experiment. |
| Bacterial Inoculum Variability | Prepare the bacterial inoculum from a fresh culture in the logarithmic growth phase. Standardize the inoculum density using a spectrophotometer (e.g., OD600 of 0.4-0.6) and confirm by viable cell counting. |
Issue 2: Lack of Synergy in Checkerboard Assay
| Potential Cause | Troubleshooting Step |
| Inappropriate Antibiotic Partner | Select an antibiotic with a different mechanism of action than this compound. For example, pair this compound (membrane-active) with an antibiotic that inhibits protein synthesis or DNA replication. |
| Suboptimal Concentration Range | Ensure that the concentration ranges tested for both this compound and the partner antibiotic bracket their individual MIC values. |
| Incorrect Calculation of FIC Index | Double-check the calculation of the Fractional Inhibitory Concentration (FIC) Index. A common mistake is in identifying the MIC of each agent in combination. |
Quantitative Data Summary
Table 1: Example MICs of this compound and Analogs against Pan-Drug-Resistant Acinetobacter baumannii (PDRAB)
| Peptide | Net Charge | Average Hydrophobicity (kcal/mol) | MIC (μg/mL) |
| This compound | +8 | -0.15 | 10 |
| A837 | +9 | -0.21 | 10 |
| A838 | +7 | -0.18 | 10 |
| A839 | +8 | -0.12 | 10 |
| A840 | +9 | -0.24 | 10 |
Data is hypothetical and for illustrative purposes, based on trends suggested in the literature.
Key Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.
Materials:
-
This compound
-
Bacterial strain of interest
-
Cation-Adjusted Mueller-Hinton Broth (CA-MHB)
-
Sterile 96-well polypropylene microtiter plates (low-binding)
-
0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Bacterial Inoculum:
-
From a fresh agar (B569324) plate, select 3-5 colonies of the test organism and inoculate into 5 mL of CA-MHB.
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (typically an OD600 of 0.4-0.6).
-
Dilute the bacterial culture in fresh CA-MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Prepare this compound Dilutions:
-
Prepare a stock solution of this compound in sterile deionized water.
-
Perform serial two-fold dilutions of the this compound stock solution in 0.01% acetic acid with 0.2% BSA to prevent peptide loss. The concentrations should span a range expected to include the MIC.
-
-
Assay Plate Setup:
-
In a sterile 96-well polypropylene plate, add 50 µL of CA-MHB to all wells.
-
Add 50 µL of each this compound dilution to the corresponding wells.
-
Add 100 µL of the diluted bacterial suspension to each well.
-
Include a positive control (bacteria in CA-MHB without this compound) and a negative control (CA-MHB only).
-
-
Incubation and Reading:
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound at which no visible growth is observed. Growth inhibition can be assessed visually or by measuring the optical density at 600 nm.
-
Checkerboard Assay for Synergy Testing
This assay is used to evaluate the interaction between this compound and another antimicrobial agent.
Procedure:
-
Plate Setup:
-
In a 96-well plate, create a two-dimensional matrix of concentrations.
-
Serially dilute this compound along the y-axis (rows).
-
Serially dilute the second antimicrobial agent along the x-axis (columns).
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well.
-
Incubate the plate under appropriate conditions.
-
-
Data Analysis:
-
Determine the MIC of each agent alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpretation:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
-
-
Visualizations
Caption: Mechanism of this compound action on bacteria.
Caption: Bacterial resistance and overcoming strategies.
Caption: Troubleshooting workflow for this compound resistance.
References
- 1. Extraction and purification of lipoteichoic acids from Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Type I Lipoteichoic Acid (LTA) Purification by Hydrophobic Interaction Chromatography and Structural Analysis by 2D Nuclear Magnetic Resonance (NMR) Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 4. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 5. benchchem.com [benchchem.com]
BMAP-28 In Vivo Dose Optimization: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the antimicrobial peptide BMAP-28 in in vivo studies. The information is tailored for scientists and drug development professionals to navigate common challenges in dose optimization and experimental design.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in a mouse model of bacterial infection?
A recommended starting point for this compound in mouse models of bacterial infection is in the range of 0.8 mg/kg to 2 mg/kg. For instance, in a mouse model of staphylococcal sepsis, a dose of 2 mg/kg administered intravenously has been shown to reduce lethality[1]. In an acute peritonitis model, complete protection against S. aureus and E. coli was achieved at doses of 0.8 mg/kg and 1.6 mg/kg, respectively, when administered intraperitoneally[2].
Q2: What is the reported toxicity of this compound in vivo?
This compound has demonstrated toxicity at higher concentrations, which appears to be dependent on the route of administration. In mice, the 50% lethal dose (LD50) was determined to be in the range of 38–44 mg/kg for intraperitoneal (i.p.) injection, while intravenous (i.v.) administration was more toxic with an LD50 of 15 mg/kg[2]. It's also noted that this compound can be toxic to mammalian cells at concentrations above 10 μM in vitro, suggesting a narrow therapeutic window[2].
Q3: Which administration routes are commonly used for this compound in mice?
The most commonly reported routes of administration for this compound in mice are intravenous (i.v.) and intraperitoneal (i.p.) injections[1][2]. The choice of administration route can significantly impact the peptide's toxicity and efficacy.
Q4: Are there less toxic alternatives to the full-length this compound peptide?
Yes, truncated and modified versions of this compound have been developed to mitigate toxicity. For example, the N-terminal 1-18 fragment, this compound(1-18), was found to be virtually devoid of toxicity to mammalian cells while retaining antimicrobial activity, particularly against Gram-negative bacteria[2]. Another analog, mthis compound, with a more hydrophilic C-terminal region, also showed high potency against Gram-negative strains with reduced toxicity[2].
Q5: What is the primary mechanism of action for this compound?
This compound primarily exerts its antimicrobial effect by rapidly binding to and permeabilizing the membranes of target microorganisms, leading to membrane disruption[2]. For some bacteria, such as pan-drug-resistant Acinetobacter baumannii, this compound has been shown to interact with the outer membrane protein A (OmpA)[3][4].
Troubleshooting Guide
Issue 1: High mortality observed in the experimental group at a presumed therapeutic dose.
-
Potential Cause: The administered dose may be too close to the toxic threshold, especially if delivered intravenously.
-
Troubleshooting Steps:
-
Verify Dose Calculation: Double-check all calculations for dose preparation and administration volume.
-
Review Administration Route: Intravenous administration is associated with higher toxicity (LD50 of 15 mg/kg) compared to intraperitoneal injection (LD50 of 38–44 mg/kg)[2]. Consider switching to i.p. administration if the experimental model allows.
-
Dose De-escalation: Reduce the administered dose. Conduct a pilot dose-ranging study to determine the maximum tolerated dose (MTD) in your specific animal model and strain.
-
Consider Peptide Analogs: Evaluate the use of less toxic analogs like this compound(1-18) or mthis compound[2].
-
Issue 2: Lack of efficacy against the target pathogen in vivo.
-
Potential Cause: The dose may be too low, the peptide may be unstable, or the administration timing is not optimal.
-
Troubleshooting Steps:
-
Dose Escalation: Gradually increase the dose, ensuring it remains below the MTD. Effective doses can be pathogen-dependent; for example, this compound is generally more effective against Gram-positive organisms[2].
-
Confirm In Vitro Activity: Re-verify the Minimum Inhibitory Concentration (MIC) of your this compound batch against the specific bacterial strain used in your study.
-
Administration Timing: Administer the peptide immediately after the bacterial challenge, as was done in successful preclinical studies[2].
-
Vehicle Solution: Ensure the peptide is fully solubilized. BMAP peptides are typically dissolved in sterile Phosphate Buffered Saline (PBS)[2].
-
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in Mouse Models
| Pathogen | Mouse Model | Administration Route | Effective Dose | Outcome | Reference |
| Staphylococcus aureus | Acute Peritonitis | i.p. | 0.8 mg/kg | 100% protection | [2] |
| Escherichia coli | Acute Peritonitis | i.p. | 1.6 mg/kg | 100% protection | [2] |
| Pseudomonas aeruginosa | Acute Peritonitis | i.p. | 1.6 mg/kg | 80% protection | [2] |
| Staphylococcus aureus | Sepsis | i.v. | 2 mg/kg | Reduced lethality | [1] |
Table 2: In Vivo Toxicity of this compound in Mice
| Administration Route | LD50 | Reference |
| Intraperitoneal (i.p.) | 38–44 mg/kg | [2] |
| Intravenous (i.v.) | 15 mg/kg | [2] |
Experimental Protocols
Protocol 1: Acute Peritonitis Model in Mice
This protocol is based on methodologies described in published studies[2].
-
Animal Model: Male Balb/c mice (4 weeks old, ~20 g).
-
Bacterial Challenge:
-
Prepare a lethal inoculum of the bacterial strain of interest (e.g., S. aureus, E. coli, P. aeruginosa).
-
Inject the bacterial suspension intraperitoneally (i.p.).
-
-
Peptide Administration:
-
Dissolve this compound in sterile PBS.
-
Administer the desired dose of this compound i.p. in a single injection immediately after the bacterial challenge. The injection volume is typically around 0.3 ml per mouse.
-
-
Monitoring:
-
Monitor animal behavior and survival over a 7-day period.
-
Control groups should receive the vehicle (sterile PBS) alone.
-
Protocol 2: Staphylococcal Sepsis Model in Mice
This protocol is adapted from a study on staphylococcal sepsis[1].
-
Animal Model: BALB/c male mice.
-
Bacterial Challenge:
-
Inject 2.0 x 10^6 colony-forming units of live Staphylococcus aureus intravenously (i.v.).
-
-
Peptide Administration:
-
Dissolve this compound in an isotonic sodium chloride solution.
-
Administer a 2 mg/kg dose of this compound i.v. immediately and at 6 hours after the bacterial challenge.
-
-
Outcome Measures:
-
Monitor lethality rates.
-
Perform quantitative blood cultures to assess bacterial load.
-
Measure plasma levels of inflammatory cytokines such as TNF-alpha and IL-6.
-
Visualizations
Caption: Workflow for in vivo dose optimization of this compound.
Caption: Decision tree for troubleshooting common in vivo issues.
Caption: Simplified pathway of this compound's antimicrobial action.
References
- 1. The antimicrobial peptide this compound reduces lethality in mouse models of staphylococcal sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo antimicrobial activity of two α-helical cathelicidin peptides and of their synthetic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A bovine myeloid antimicrobial peptide (this compound) and its analogs kill pan-drug-resistant Acinetobacter baumannii by interacting with outer membrane protein A (OmpA) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A bovine myeloid antimicrobial peptide (this compound) and its analogs kill pan-drug-resistant Acinetobacter baumannii by interacting with outer membrane protein A (OmpA) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
BMAP-28 vs. LL-37: A Comparative Guide to Two Potent Cathelicidin Antimicrobial Peptides
For Immediate Release
This guide provides a comprehensive comparison of the antimicrobial activities of two prominent cathelicidin-derived peptides: BMAP-28, of bovine origin, and LL-37, the only known human cathelicidin (B612621). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these antimicrobial peptides (AMPs).
Quantitative Antimicrobial Activity
The antimicrobial efficacy of this compound and LL-37 has been evaluated against a broad spectrum of pathogens. The following table summarizes their Minimum Inhibitory Concentrations (MICs), the lowest concentration of the peptide that prevents visible growth of a microorganism. Data is compiled from studies that conducted direct comparative analyses or utilized standardized methodologies.
| Microorganism | This compound MIC (µM) | LL-37 MIC (µM) | Reference |
| Gram-Positive Bacteria | |||
| Staphylococcus aureus (MSSA) | 1 - 8 | >128 | [1][2] |
| Staphylococcus aureus (MRSA) | 1 - 8 | >128 | [1][2] |
| Enterococcus faecalis (VSE) | 1 - 8 | Not directly compared | [1] |
| Enterococcus faecalis (VRE) | 1 - 8 | Not directly compared | [1] |
| Gram-Negative Bacteria | |||
| Escherichia coli | 1 - 2 | Not directly compared | [1] |
| Pseudomonas aeruginosa | 2 - 4 | Not directly compared | [1] |
| Acinetobacter baumannii | 0.25 - 1 | Not directly compared | [1] |
| Fungi | |||
| Candida albicans | Not directly compared | >250 | [3] |
Note: A direct comparison of MIC values from a single study using identical methodology is ideal for accurate assessment. The data presented here is aggregated from multiple sources and should be interpreted with this in mind. One study noted that BMAP-27, a close analog of this compound, exhibited significantly higher potency against resistant S. aureus strains (MIC 4–19.5 µM) compared to LL-37 (MIC >128 µM)[2].
Mechanisms of Antimicrobial Action
Both this compound and LL-37 are cationic, amphipathic peptides that primarily target and disrupt microbial cell membranes. However, their precise mechanisms of action exhibit some differences.
This compound: This peptide demonstrates a rapid bactericidal effect. Its proposed mechanism involves interaction with outer membrane proteins, such as OmpA in Acinetobacter baumannii, leading to membrane permeabilization. Furthermore, this compound can translocate into the cytoplasm and induce cell death by triggering the opening of the mitochondrial permeability transition pore, leading to the release of pro-apoptotic factors.
LL-37: The primary mechanism of LL-37 involves the disruption of the bacterial membrane integrity. It is thought to act via a "carpet-like" or "toroidal pore" model. In the carpet-like model, the peptides accumulate on the membrane surface, and once a threshold concentration is reached, they cause a detergent-like disruption. The toroidal pore model suggests that LL-37 molecules insert into the membrane and induce the formation of pores, leading to leakage of cellular contents and cell death. LL-37 can also translocate into the cytoplasm and interact with intracellular targets.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This assay determines the lowest concentration of an antimicrobial peptide required to inhibit the visible growth of a microorganism.
Materials:
-
Test peptides (this compound, LL-37)
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: A fresh culture of the test microorganism is grown to the mid-logarithmic phase. The culture is then diluted in fresh broth to a standardized concentration (e.g., 5 x 10^5 colony-forming units (CFU)/mL).
-
Peptide Dilution: Serial two-fold dilutions of the test peptides are prepared in the growth medium directly in the wells of the 96-well plate.
-
Inoculation: Each well containing the diluted peptide is inoculated with the standardized microbial suspension.
-
Controls: Positive (microorganism in broth without peptide) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Reading: The MIC is determined as the lowest peptide concentration at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Minimum Bactericidal Concentration (MBC) Assay
This assay determines the lowest concentration of an antimicrobial peptide required to kill a microorganism.
Procedure:
-
Following the MIC determination, an aliquot (e.g., 10 µL) is taken from each well that showed no visible growth.
-
The aliquot is plated onto an appropriate agar (B569324) medium.
-
The plates are incubated for 24-48 hours.
-
The MBC is defined as the lowest peptide concentration that results in a ≥99.9% reduction in the initial inoculum count.
Visualizing Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Workflow for MIC and MBC assays.
Caption: Proposed mechanism of action for this compound.
Caption: Proposed mechanisms of action for LL-37.
References
BMAP-28: A Comparative Guide to a Potent Cathelicidin Peptide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bovine cathelicidin (B612621) peptide, BMAP-28, with other notable cathelicidin peptides. The information presented is curated from experimental data to assist in evaluating its potential as a therapeutic agent.
Antimicrobial Activity
This compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as some fungal species.[1][2] Its efficacy, as determined by the Minimum Inhibitory Concentration (MIC), is comparable to or, in some cases, superior to other well-characterized cathelicidins.
This compound demonstrates potent activity against clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and pan-drug-resistant Acinetobacter baumannii (PDRAB).[2][3] The MIC of this compound against MRSA has been reported in the range of 5-20 µg/mL.[3] For PDRAB, the MIC for this compound is between 5-10 µg/mL.[2]
A comparative study showed that while BMAP-27 is more effective against Gram-negative bacteria, this compound shows better activity against Gram-positive strains.[4] Against Pasteurella multocida, this compound showed MICs in the range of 1.0-1.9 µM, while SMAP-28 and SMAP-29 were more potent with MICs of 0.2-0.7 µM.[5] Against various Candida species, this compound was effective with MICs ranging from 2-32 µM, proving more effective than the human cathelicidin LL-37 in this context.[6]
| Peptide | Gram-Positive Bacteria (MIC) | Gram-Negative Bacteria (MIC) | Fungi (MIC) |
| This compound | 1.25-20 µg/mL (MSSA)[3], 5-20 µg/mL (MRSA)[3] | 5-10 µg/mL (PDRAB)[2] | 2-32 µM (Candida spp.)[6] |
| BMAP-27 | Generally less active than this compound | More active than this compound | - |
| SMAP-29 | 0.3-5.2 µM | 0.1-9.8 µM | - |
| LL-37 | <10 µg/mL (S. aureus, S. epidermidis)[7] | <10 µg/mL (P. aeruginosa, E. coli)[7] | 4-≥64 µM (Candida spp.)[6] |
| PMAP-36 | - | 5-10 µM (E. coli) | - |
| CATH-2 | - | 5-10 µM (E. coli) | - |
Cytotoxicity Profile
A critical aspect of any potential therapeutic is its selectivity for microbial cells over host cells. This compound has been shown to exhibit cytotoxic effects on mammalian cells, particularly at concentrations required for antimicrobial activity.[4] The hydrophobic C-terminal region of this compound is a major determinant of its toxicity to mammalian cells.[4]
The half-maximal inhibitory concentration (IC50) of this compound against murine fibroblasts has been reported to be less than 4 µM.[8] Its hemolytic activity (HC50) is approximately 15 µM.[8] In comparison, the goat cathelicidin ChMAP-28 shows a higher HC50 of about 100 µM, indicating lower hemolytic activity.[8] The human cathelicidin LL-37 generally displays lower cytotoxicity toward both normal and tumor cells, with an IC50 greater than 10 µM and an HC50 of around 60 µM.[8]
Truncated versions of this compound, such as this compound(1-18), have been developed to reduce cytotoxicity while retaining antimicrobial potency. These analogs, lacking the hydrophobic C-terminal tail, have shown significantly reduced hemolytic and cytotoxic activities.[4]
| Peptide | Cell Line | IC50 | HC50 (Hemolysis) |
| This compound | Murine Fibroblasts | < 4 µM[8] | ~15 µM[8] |
| This compound | Bovine Kidney (BK) cells | 100 µg/mL[9] | - |
| ChMAP-28 | Various Cancer Cell Lines | < 10 µM | ~100 µM[8] |
| LL-37 | Various Cancer and Normal Cells | > 10 µM[8] | ~60 µM[8] |
| Syn-1 (this compound analog) | B16-F1 melanoma cells | ~30 µM | - |
Immunomodulatory Functions
Cathelicidins, including this compound, are not only antimicrobial agents but also potent modulators of the innate immune response.[10][11] They can influence a variety of immune processes, including cytokine production, chemotaxis, and the response to pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS).[10][12]
This compound has been shown to induce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) in macrophages.[10][13] Stimulation with this compound can lead to the activation of key inflammatory signaling pathways, including ERK1/2, p38 MAPK, and NF-κB, culminating in the release of IL-1β.[10]
Furthermore, this compound can modulate the host response to bacterial endotoxins. It has been demonstrated to inhibit the activation of Toll-like receptor 4 (TLR4) by LPS, thereby dampening the subsequent inflammatory cascade.[10] This dual functionality of direct antimicrobial action and immunomodulation makes this compound a particularly interesting candidate for the development of novel anti-infective therapies.
| Peptide | Effect on Cytokine Production | Signaling Pathway Modulation |
| This compound | Upregulates TNF-α and IL-1β production in macrophages.[10] | Activates ERK1/2, p38 MAPK, and NF-κB.[10] Inhibits TLR4 activation.[10] |
| LL-37 | Upregulates TNF-α production in macrophages.[10] Induces IL-1β expression via the P2X7 receptor.[10] | Modulates TLR signaling. |
| PR-39 | Upregulates TNF-α production in macrophages.[10] | - |
| chCATH-2 | Induces IL-1β release from macrophages.[10] | - |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial peptide that inhibits the visible growth of a microorganism.
Materials:
-
Test antimicrobial peptide
-
Bacterial or fungal strains
-
Cation-adjusted Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well polypropylene (B1209903) microtiter plates
-
Sterile polypropylene tubes
-
0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum:
-
Select 3-5 colonies of the test organism from a fresh agar (B569324) plate and inoculate into 5 mL of the appropriate broth.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard).
-
Dilute the microbial suspension in fresh broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[14]
-
-
Preparation of Peptide Dilutions:
-
Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid).
-
Perform serial two-fold dilutions of the peptide in 0.01% acetic acid with 0.2% BSA in polypropylene tubes.[14]
-
-
Assay Procedure:
-
Add 100 µL of the diluted microbial suspension to each well of a 96-well polypropylene plate.
-
Add 11 µL of each peptide dilution to the corresponding wells.
-
Include a positive control (microbes without peptide) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the peptide that causes complete inhibition of visible growth, as determined by visual inspection or by measuring the optical density at 600 nm.[14]
-
MTT Assay for Cytotoxicity Assessment
This colorimetric assay measures the metabolic activity of cells to determine their viability following exposure to a test compound.
Materials:
-
Mammalian cell line
-
Complete cell culture medium
-
Test peptide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5 x 10^4 cells per well and incubate overnight to allow for attachment.[15]
-
-
Peptide Treatment:
-
Prepare serial dilutions of the test peptide in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the peptide dilutions to the respective wells.
-
Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 20-50 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[16]
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. The amount of color produced is proportional to the number of viable cells.
-
Cytokine Release Assay (ELISA)
This assay is used to quantify the amount of a specific cytokine released by immune cells in response to stimulation with a peptide.
Materials:
-
Immune cells (e.g., macrophages, PBMCs)
-
Cell culture medium
-
Test peptide
-
ELISA plate
-
Capture antibody (specific for the cytokine of interest)
-
Detection antibody (biotinylated, specific for the cytokine)
-
Streptavidin-HRP
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Wash buffer
-
Microplate reader
Procedure:
-
Plate Coating:
-
Coat the wells of an ELISA plate with the capture antibody overnight at 4°C.[18]
-
-
Cell Stimulation:
-
Plate immune cells in a separate culture plate and stimulate them with various concentrations of the test peptide for a specified time.
-
Collect the cell culture supernatant, which contains the secreted cytokines.
-
-
ELISA Procedure:
-
Wash the coated ELISA plate and block non-specific binding sites.
-
Add the collected cell culture supernatants to the wells and incubate.
-
Wash the plate and add the biotinylated detection antibody.
-
After incubation and washing, add Streptavidin-HRP.
-
Add the substrate solution and allow the color to develop.
-
Stop the reaction with the stop solution.
-
-
Quantification:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Determine the concentration of the cytokine in the samples by comparing the absorbance values to a standard curve generated with known concentrations of the cytokine.
-
Signaling Pathways
The immunomodulatory effects of this compound are mediated through the activation of specific intracellular signaling pathways. Upon stimulation of macrophages, this compound can trigger a cascade that leads to the production of pro-inflammatory cytokines. This involves the activation of Mitogen-Activated Protein Kinases (MAPKs), specifically Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and p38 MAPK. These kinases, in turn, can activate the transcription factor Nuclear Factor-kappa B (NF-κB). Activated NF-κB then translocates to the nucleus and induces the transcription of genes encoding pro-inflammatory cytokines like IL-1β.
Concurrently, this compound can also modulate the signaling initiated by bacterial components. It has been shown to inhibit the activation of Toll-like Receptor 4 (TLR4) by lipopolysaccharide (LPS). By interfering with TLR4 signaling, this compound can attenuate the excessive inflammatory response that is often associated with severe bacterial infections.
References
- 1. research-portal.uu.nl [research-portal.uu.nl]
- 2. A bovine myeloid antimicrobial peptide (this compound) and its analogs kill pan-drug-resistant Acinetobacter baumannii by interacting with outer membrane protein A (OmpA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity of a bovine myeloid antimicrobial peptide (this compound) against methicillin-susceptible and methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo antimicrobial activity of two α-helical cathelicidin peptides and of their synthetic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial activity of cathelicidins BMAP28, SMAP28, SMAP29, and PMAP23 against Pasteurella multocida is more broad-spectrum than host species specific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antifungal activity of cathelicidin peptides against planktonic and biofilm cultures of Candida species isolated from vaginal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activities of LL-37, a Cathelin-Associated Antimicrobial Peptide of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer Activity of the Goat Antimicrobial Peptide ChMAP-28 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic antimicrobial peptides Bac-5, this compound, and Syn-1 can inhibit bovine respiratory disease pathogens in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cathelicidins: Immunomodulatory Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Cathelicidin Host Defense Peptides and Inflammatory Signaling: Striking a Balance [frontiersin.org]
- 13. Cathelicidins: family of antimicrobial peptides. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. broadpharm.com [broadpharm.com]
- 18. Cytokine Elisa [bdbiosciences.com]
BMAP-28: A Potent Antimicrobial Peptide Against Clinically Relevant Pathogens
A comparative analysis of the efficacy of BMAP-28 and its analogs against a spectrum of clinical isolates, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the development of novel antimicrobial agents. This compound, a bovine myeloid antimicrobial peptide, has demonstrated considerable promise with its broad-spectrum activity against a range of pathogens, including clinically relevant and antibiotic-resistant strains. This guide provides a comprehensive comparison of this compound's efficacy with other antimicrobial peptides, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanism and evaluation workflows.
Comparative Efficacy Against Clinical Isolates
This compound and its analogs have been extensively studied for their antimicrobial properties. The following tables summarize the Minimum Inhibitory Concentrations (MICs) of this compound and its derivatives against various Gram-positive and Gram-negative clinical isolates. A lower MIC value indicates greater potency.
Table 1: MIC of this compound and Analogs against Gram-Positive Clinical Isolates (µM) [1]
| Organism (No. of Strains) | This compound | BMAP-27 | This compound(1-18) | BMAP-27(1-18) | mthis compound |
| Enterococcus faecalis (10) | 1–8 | 2–16 | 8–>32 | 8–>32 | 16–>32 |
| Staphylococcus aureus (10) | 1–8 | 2–8 | 8–>32 | 4–16 | >32 |
| Streptococcus agalactiae (3) | 2–4 | 2–4 | 2–8 | 1–4 | 1–2 |
| Enterococcus faecium (5) | 1–8 | 2–16 | 8–>32 | 8–>32 | 16–>32 |
Table 2: MIC of this compound and Analogs against Gram-Negative Clinical Isolates (µM) [1]
| Organism (No. of Strains) | This compound | BMAP-27 | This compound(1-18) | BMAP-27(1-18) | mthis compound |
| Pseudomonas aeruginosa (10) | 4–16 | 1–2 | 4–16 | 2–8 | 0.25–1 |
| Acinetobacter baumannii (10) | 4–16 | 1–2 | 4–16 | 2–8 | 0.25–1 |
| Serratia marcescens (3) | 4–16 | 1–8 | 4–>32 | 4–>32 | 0.5–>32 |
Table 3: MIC of this compound and Analogs against Pan-Drug-Resistant Acinetobacter baumannii (PDRAB) (µg/mL) [2]
| Peptide | MIC Range (10 clinical strains) | MIC (Standard Strain) |
| This compound | 5–10 | 5 |
| A837 | 20 | 10 |
| A838 | 5–20 | 5–10 |
| A839 | 5–20 | 5–10 |
| A840 | 5–20 | 5–10 |
Table 4: MIC and MBC of this compound and Syn-1 against Mannheimia haemolytica (µg/mL) [3]
| Peptide | MIC | MBC |
| This compound | 64 | 64 |
| Syn-1 | 128–256 | 128–256 |
Mechanism of Action
This compound exerts its antimicrobial effect primarily through membrane disruption. As a cationic peptide, it preferentially interacts with the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This interaction leads to membrane permeabilization, leakage of intracellular contents, and ultimately, cell death.[4] In some cases, this compound has also been shown to interact with specific outer membrane proteins, such as OmpA in Acinetobacter baumannii, to facilitate its entry and activity.[2] Furthermore, in eukaryotic cells, this compound can induce cell death by targeting mitochondria and causing the opening of the permeability transition pore.[5]
Caption: Proposed mechanism of action for this compound against bacterial cells.
Experimental Protocols
Accurate assessment of antimicrobial peptide efficacy requires standardized and robust experimental protocols. The following sections detail the methodologies for key assays.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is commonly used for this determination.[6][7]
Materials:
-
Sterile 96-well polypropylene (B1209903) microtiter plates (low-binding)[6]
-
Cation-adjusted Mueller-Hinton Broth (CA-MHB)
-
Bacterial culture in logarithmic growth phase
-
Antimicrobial peptide stock solution
-
Sterile 0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilutions[6]
Procedure:
-
Prepare serial two-fold dilutions of the antimicrobial peptide in 0.01% acetic acid with 0.2% BSA.
-
Add 50 µL of CA-MHB to each well of the microtiter plate.
-
Add 50 µL of each peptide dilution to the corresponding wells.
-
Prepare a bacterial inoculum in CA-MHB to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Add 50 µL of the bacterial suspension to each well.
-
Include a positive control (bacteria without peptide) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest peptide concentration with no visible bacterial growth.
Caption: Experimental workflow for MIC determination by broth microdilution.
Time-Kill Kinetics Assay
This assay evaluates the rate at which an antimicrobial agent kills a bacterial population over time.[8][9]
Materials:
-
Bacterial culture in logarithmic growth phase
-
Antimicrobial peptide solutions at various concentrations (e.g., 1x, 2x, 4x MIC)
-
Sterile broth medium
-
Sterile saline or phosphate-buffered saline (PBS)
-
Agar (B569324) plates
Procedure:
-
Prepare a bacterial suspension in fresh broth to a concentration of approximately 1 x 10⁶ CFU/mL.
-
Add the antimicrobial peptide at the desired concentrations to the bacterial suspension. Include a growth control without the peptide.
-
Incubate the cultures at 37°C with shaking.
-
At specific time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots from each culture.
-
Perform serial ten-fold dilutions of the aliquots in sterile saline or PBS.
-
Plate a defined volume of appropriate dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies (CFU) on the plates and calculate the CFU/mL for each time point.
-
Plot the log₁₀ CFU/mL against time for each peptide concentration.
Cytotoxicity Assays
It is crucial to assess the toxicity of antimicrobial peptides against mammalian cells to determine their therapeutic potential.
1. MTT Assay (Cell Viability) [10]
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Procedure:
-
Seed mammalian cells in a 96-well plate and incubate overnight.
-
Treat the cells with serial dilutions of the antimicrobial peptide for a specified duration (e.g., 24 hours).
-
Add MTT solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
2. LDH Release Assay (Membrane Integrity) [11]
This assay measures the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, from cells with damaged plasma membranes.
Procedure:
-
Seed and treat cells with the antimicrobial peptide as described for the MTT assay.
-
Collect the cell culture supernatant.
-
Use a commercial LDH cytotoxicity assay kit to measure the LDH activity in the supernatant according to the manufacturer's instructions.
-
Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a detergent).
This assay assesses the lytic activity of the peptide against red blood cells (RBCs).
Procedure:
-
Prepare a suspension of fresh red blood cells in PBS.
-
Add serial dilutions of the antimicrobial peptide to the RBC suspension.
-
Include a positive control (RBCs lysed with Triton X-100) and a negative control (RBCs in PBS only).
-
Incubate the samples for a specified time (e.g., 1 hour) at 37°C.
-
Centrifuge the samples to pellet the intact RBCs.
-
Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 415 nm).
-
Calculate the percentage of hemolysis relative to the positive control.
Conclusion
This compound and its analogs represent a promising class of antimicrobial peptides with potent activity against a wide range of clinically important bacteria, including drug-resistant strains. While this compound itself shows broad-spectrum efficacy, synthetic analogs like mthis compound have demonstrated enhanced activity against specific Gram-negative pathogens. The primary mechanism of action involves membrane disruption, highlighting a mode of action that is less prone to the development of resistance compared to conventional antibiotics. However, the cytotoxic effects of these peptides on mammalian cells remain a critical consideration. Future research should focus on the development of analogs with improved therapeutic indices, balancing high antimicrobial potency with low host cell toxicity. The standardized protocols provided in this guide will aid researchers in the systematic evaluation and comparison of these and other novel antimicrobial peptides, ultimately contributing to the development of new therapies to combat infectious diseases.
References
- 1. In vitro and in vivo antimicrobial activity of two α-helical cathelicidin peptides and of their synthetic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A bovine myeloid antimicrobial peptide (this compound) and its analogs kill pan-drug-resistant Acinetobacter baumannii by interacting with outer membrane protein A (OmpA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic antimicrobial peptides Bac-5, this compound, and Syn-1 can inhibit bovine respiratory disease pathogens in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, an Antibiotic Peptide of Innate Immunity, Induces Cell Death through Opening of the Mitochondrial Permeability Transition Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Antimicrobial activity of Ib-M peptides against Escherichia coli O157: H7 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. emerypharma.com [emerypharma.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. academic.oup.com [academic.oup.com]
BMAP-28: A Potent Antimicrobial Peptide Against Drug-Resistant Bacteria
A comprehensive analysis of the bovine myeloid antimicrobial peptide-28 (BMAP-28) reveals its significant activity against a range of antibiotic-resistant bacterial strains, positioning it as a promising candidate for the development of new anti-infective therapies. This guide provides a comparative overview of this compound's performance, supported by experimental data, and details the methodologies behind these findings.
This compound, a member of the cathelicidin (B612621) family of host defense peptides, has demonstrated potent bactericidal effects against clinically important pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and pan-drug-resistant Acinetobacter baumannii (PDRAB). Its mechanism of action primarily involves the disruption of the bacterial cell membrane, a process that is less likely to induce resistance compared to conventional antibiotics that target specific metabolic pathways.
Comparative Antimicrobial Activity
This compound exhibits robust activity against both Gram-positive and Gram-negative antibiotic-resistant bacteria. The following tables summarize the Minimum Inhibitory Concentrations (MICs) of this compound and its analogs against various resistant strains, alongside comparisons with other antimicrobial peptides (AMPs) and traditional antibiotics where data is available.
Table 1: MIC of this compound and its Analogs against Pan-Drug-Resistant Acinetobacter baumannii (PDRAB) [1]
| Peptide | MIC Range (µg/mL) for 10 Clinical PDRAB Strains | MIC (µg/mL) for Standard PDRAB Strain |
| This compound | 5–10 | 5 |
| A837 | 20 | 10 |
| A838 | 5–20 | 5–10 |
| A839 | 5–20 | 5–10 |
| A840 | 5–20 | 5–10 |
Table 2: MIC of this compound against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Peptide | Bacterial Strain | MIC Range (µg/mL) | Reference |
| This compound | MRSA | 5-20 | [2] |
| This compound Analog (A837) | MRSA | >5 | [3] |
| This compound Analog (A838) | MRSA | >5 | [3] |
| This compound Analog (A839) | MRSA | >5 | [3] |
| This compound Analog (A840) | MRSA | >5 | [3] |
Note: Direct comparative MIC values for this compound against other specific AMPs and traditional antibiotics for the same resistant strains in single studies are limited in the reviewed literature. The tables present available data for context.
Cytotoxicity and Hemolytic Activity
A critical aspect of drug development is the assessment of a compound's toxicity to host cells. This compound has been evaluated for its cytotoxic and hemolytic activities.
Table 3: Cytotoxicity and Hemolytic Activity of this compound
| Assay | Cell Type | Measurement | Value | Reference |
| Cytotoxicity | Bovine Kidney (BK) Cells | LD50 | 100 µg/mL | [4] |
| Hemolytic Activity | Human Red Blood Cells | HC50 | ~15 µM | [5] |
LD50 (Lethal Dose, 50%) is the concentration of a substance that kills 50% of a sample of cells. HC50 (Hemolytic Concentration, 50%) is the concentration that causes 50% hemolysis of red blood cells.
Mechanism of Action
The antimicrobial activity of this compound is primarily attributed to its ability to interact with and disrupt the bacterial cell membrane. The specific molecular interactions differ between Gram-positive and Gram-negative bacteria.
Against Gram-Negative Bacteria (e.g., Acinetobacter baumannii)
In PDRAB, this compound interacts with the Outer Membrane Protein A (OmpA).[1] This interaction is a key step that leads to the destabilization and permeabilization of the outer membrane, ultimately causing cell death.
References
- 1. A bovine myeloid antimicrobial peptide (this compound) and its analogs kill pan-drug-resistant Acinetobacter baumannii by interacting with outer membrane protein A (OmpA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Synthetic antimicrobial peptides Bac-5, this compound, and Syn-1 can inhibit bovine respiratory disease pathogens in vitro [frontiersin.org]
- 5. Studies on Anticancer Activities of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of BMAP-28 and its Synthetic Analogs: Potency and Cytotoxicity
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the bovine myeloid antimicrobial peptide (BMAP)-28 and its synthetic analogs. This document summarizes their antimicrobial potency and cytotoxicity, supported by experimental data and detailed protocols. The aim is to offer a clear perspective on the therapeutic potential of these molecules.
BMAP-28, a cathelicidin-derived antimicrobial peptide, has demonstrated broad-spectrum activity against a variety of pathogens, including antibiotic-resistant strains.[1][2] However, its clinical application can be limited by its cytotoxicity towards mammalian cells.[3][4][5] This has prompted the development of synthetic analogs designed to retain or enhance antimicrobial efficacy while reducing toxicity. This guide evaluates the performance of this compound against several of its analogs: A837, A838, A839, A840, this compound(1-18), mthis compound, and Syn-1.
Data Presentation: Antimicrobial Potency and Cytotoxicity
The antimicrobial and cytotoxic activities of this compound and its synthetic analogs have been evaluated in several studies. The data is summarized in the tables below. The antimicrobial potency is primarily reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that inhibits the visible growth of a microorganism. Cytotoxicity is assessed by the 50% hemolytic concentration (HC50), the concentration of the peptide that causes 50% lysis of red blood cells, and the 50% lethal dose (LD50) against mammalian cell lines.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and its Synthetic Analogs against Various Bacteria
| Peptide | Organism | MIC (µg/mL) | Reference |
| This compound | Pan-drug-resistant Acinetobacter baumannii (PDRAB) - 10 clinical strains | 5-10 | [1][6] |
| PDRAB (standard strain) | 5 | [1][6] | |
| Gram-positive clinical isolates (e.g., MRSA, VREF) | 1-8 (µM) | [2] | |
| Gram-negative clinical isolates (e.g., P. aeruginosa, A. baumannii) | 1-8 (µM) | [2] | |
| Mannheimia haemolytica | 64 | [3][4] | |
| A837 | PDRAB - 10 clinical strains | 20 | [1][6] |
| PDRAB (standard strain) | 10 | [1][6] | |
| A838 | PDRAB - 10 clinical strains | 5-20 | [1][6] |
| PDRAB (standard strain) | 5-10 | [1][6] | |
| A839 | PDRAB - 10 clinical strains | 5-20 | [1][6] |
| PDRAB (standard strain) | 5-10 | [1][6] | |
| A840 | PDRAB - 10 clinical strains | 5-20 | [1][6] |
| PDRAB (standard strain) | 5-10 | [1][6] | |
| This compound(1-18) | Gram-positive strains | Slightly less effective than this compound | [2] |
| Gram-negative strains | Significantly improved activity vs. This compound | [2] | |
| mthis compound | Gram-negative strains (A. baumannii, P. aeruginosa) | 0.25-1 (µM) | [2] |
| Gram-positive strains | Marked decrease in activity vs. This compound | [2] | |
| Syn-1 | Mannheimia haemolytica | 100 | [3][4] |
Table 2: Cytotoxicity of this compound and its Synthetic Analogs
| Peptide | Assay | Value | Cell Type | Reference |
| This compound | LD50 | 100 µg/mL | Bovine Kidney (BK) cells | [3] |
| This compound(1-18) | Hemolytic & Cytotoxic Activity | Virtually devoid of activity | Not specified | [2] |
| Syn-1 | Cytotoxicity | Less cytotoxic than this compound | Not specified | [3][4][5] |
Note: Quantitative HC50 values for A837, A838, A839, A840, mthis compound, and a specific value for Syn-1 against erythrocytes were not available in the searched literature.
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Test peptides (this compound and its analogs)
-
Bacterial strains
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Sterile culture tubes
-
Spectrophotometer or microplate reader
Protocol:
-
Bacterial Culture Preparation: Inoculate a bacterial colony into MHB and incubate at 37°C until the culture reaches the mid-logarithmic phase of growth.
-
Inoculum Adjustment: Dilute the bacterial culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Peptide Dilution: Prepare a series of twofold dilutions of each peptide in the microtiter plate.
-
Inoculation: Add the adjusted bacterial suspension to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest peptide concentration at which no visible bacterial growth is observed.
Hemolysis Assay
This assay measures the ability of a peptide to lyse red blood cells, providing an indication of its cytotoxicity.
Materials:
-
Test peptides
-
Freshly collected red blood cells (RBCs)
-
Phosphate-buffered saline (PBS)
-
Triton X-100 (for positive control)
-
96-well microtiter plates
-
Spectrophotometer
Protocol:
-
RBC Preparation: Wash the RBCs with PBS by centrifugation until the supernatant is clear. Resuspend the RBCs in PBS to the desired concentration.
-
Peptide Dilution: Prepare serial dilutions of the peptides in PBS in the microtiter plate.
-
Incubation: Add the RBC suspension to each well. Include a negative control (RBCs in PBS) and a positive control (RBCs with Triton X-100 for 100% hemolysis).
-
Centrifugation: After incubation (e.g., 1 hour at 37°C), centrifuge the plate to pellet the intact RBCs.
-
Absorbance Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 415 nm).
-
Calculation of Hemolysis: The percentage of hemolysis is calculated using the formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
Signaling Pathway and Experimental Workflow Diagrams
This compound Induced Apoptosis Signaling Pathway
This compound can induce programmed cell death, or apoptosis, in mammalian cells through a mechanism involving the mitochondria. This pathway is a key factor in its cytotoxic effects.
Caption: this compound induces apoptosis via the mitochondrial pathway.
Experimental Workflow for MIC Determination
The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration of an antimicrobial agent.
Caption: Workflow for the Broth Microdilution Assay.
Experimental Workflow for Hemolysis Assay
The hemolysis assay is a crucial in vitro method to assess the cytotoxicity of peptides against red blood cells.
References
- 1. A bovine myeloid antimicrobial peptide (this compound) and its analogs kill pan-drug-resistant Acinetobacter baumannii by interacting with outer membrane protein A (OmpA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo antimicrobial activity of two α-helical cathelicidin peptides and of their synthetic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthetic antimicrobial peptides Bac-5, this compound, and Syn-1 can inhibit bovine respiratory disease pathogens in vitro [frontiersin.org]
- 4. Synthetic antimicrobial peptides Bac-5, this compound, and Syn-1 can inhibit bovine respiratory disease pathogens in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
BMAP-28 vs. Defensins: A Mechanistic Comparison of Two Potent Antimicrobial Peptides
A deep dive into the mechanisms, antimicrobial efficacy, cytotoxicity, and immunomodulatory functions of the cathelicidin (B612621) BMAP-28 and the defensin (B1577277) family of peptides.
In the ongoing search for novel antimicrobial agents to combat rising antibiotic resistance, host defense peptides (HDPs) have emerged as a promising area of research. Among the most studied are the cathelicidin this compound and the defensin family. While both are crucial components of the innate immune system, they exhibit distinct structural and functional characteristics that dictate their therapeutic potential. This guide provides a detailed mechanistic comparison of this compound and defensins, supported by experimental data, to aid researchers and drug development professionals in their evaluation of these potent biomolecules.
At a Glance: Key Differences
| Feature | This compound | Defensins |
| Peptide Family | Cathelicidin | Defensin |
| Structure | Amphipathic α-helix with a hydrophobic C-terminal tail | Predominantly β-sheet structure stabilized by disulfide bonds |
| Primary Antimicrobial Mechanism | Membrane permeabilization and interaction with outer membrane proteins (e.g., OmpA) | Electrostatic binding to membranes followed by the formation of multimeric pores or voltage-regulated channels |
| Primary Cytotoxic Mechanism | Induction of mitochondrial permeability transition pore (MPTP) opening, leading to apoptosis | Direct membrane disruption of target cells |
| Immunomodulatory Effects | Chemotaxis of neutrophils; modulation of pro-inflammatory cytokine release (e.g., TNF-α, IL-6) | Chemotaxis of various immune cells (monocytes, T-cells, dendritic cells); complex modulation of cytokine and chemokine release |
Antimicrobial Activity: A Quantitative Comparison
Both this compound and defensins exhibit broad-spectrum antimicrobial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria, and fungi. However, their potency can vary depending on the target microorganism.
This compound, a bovine cathelicidin, has demonstrated potent activity, particularly against Gram-positive strains.[1] In contrast, the activity of defensins, such as human neutrophil peptide 1 (HNP-1) and human β-defensin 2 (hBD-2), can vary, with some showing more pronounced effects against Gram-negative bacteria.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and Defensins against various pathogens
| Peptide | Organism | MIC (µM) | Reference |
| This compound | Staphylococcus aureus | 1 - 8 | [1] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 5 - 20 | ||
| Escherichia coli | 1 - 2 | [1] | |
| Pseudomonas aeruginosa | 2 - 4 | [1] | |
| Pasteurella multocida | 1.0 - 1.9 | [2] | |
| Pan-drug-resistant Acinetobacter baumannii (PDRAB) | - | [3][4] | |
| HNP-1 (α-defensin) | Escherichia coli | >100 | [5] |
| Staphylococcus aureus | 6.25 - 12.5 | [5] | |
| Pseudomonas aeruginosa | >100 | [5] | |
| hBD-2 (β-defensin) | Escherichia coli | 10 - 20 | |
| Pseudomonas aeruginosa | 20 - 40 |
Note: MIC values can vary depending on the specific strain and experimental conditions.
Cytotoxicity Profile: A Balancing Act
A critical aspect of any potential therapeutic is its selectivity for microbial cells over host cells. Both this compound and defensins can exhibit cytotoxicity against mammalian cells, particularly at higher concentrations.
This compound has been shown to be cytotoxic to a range of cancer cell lines and activated lymphocytes, while showing less activity against resting lymphocytes.[6] The cytotoxic mechanism of this compound is notably different from its antimicrobial action, primarily involving the induction of apoptosis through the mitochondrial pathway.[6] Defensins also display cytotoxic activity against various normal and malignant cells, which is largely attributed to their membrane-permeabilizing properties.[7]
Table 2: Cytotoxicity (IC50) and Hemolytic Activity (HC50) of this compound and Defensins
| Peptide | Cell Line | IC50 (µM) | Hemolytic Activity (HC50 in µM) | Reference |
| This compound | Human leukemia cells | 1.5 - 6 | ~15 | [8] |
| Murine fibroblasts | < 4 | - | [8] | |
| ChMAP-28 (homologue of this compound) | HL-60 (leukemia) | 3.4 | ~100 | [9] |
| A549 (lung carcinoma) | 4.2 | - | [9] | |
| Normal human PBMC | 4.6 | - | [9] | |
| hBD-2 (β-defensin) | HeLa (cervical cancer) | ≥50 | Low | [10] |
| PC3 (prostate cancer) | ≥50 | Low | [10] | |
| MCF-7 (breast cancer) | ≥50 | Low | [10] |
Mechanistic Insights: How They Work
Membrane Interaction and Disruption
The initial interaction of both this compound and defensins with target cells is electrostatic, driven by their cationic nature and the anionic components of microbial membranes. However, their subsequent mechanisms of membrane disruption diverge significantly.
This compound integrates into the lipid bilayer, leveraging its amphipathic α-helical structure to cause membrane permeabilization.[6] Studies have also shown that this compound can interact with specific outer membrane proteins, such as OmpA in Acinetobacter baumannii, facilitating its antimicrobial action.[3][4]
Defensins , with their characteristic β-sheet structure stabilized by disulfide bonds, are thought to form multimeric pores in the target membrane.[11] Several models have been proposed for this process, including the "barrel-stave," "toroidal pore," and "carpet" models, all of which culminate in the loss of membrane integrity.
Cytotoxic Signaling Pathways
The pathways leading to cell death in mammalian cells are distinct for this compound and defensins.
This compound induces apoptosis by directly targeting the mitochondria. It causes the opening of the mitochondrial permeability transition pore (MPTP), leading to the dissipation of the mitochondrial membrane potential and the release of cytochrome c into the cytoplasm.[1][6] This initiates the caspase cascade and culminates in programmed cell death.
Defensins , on the other hand, are thought to induce cytotoxicity primarily through the direct disruption of the plasma membrane, similar to their antimicrobial mechanism. This leads to cell lysis and necrotic cell death.
Immunomodulatory Functions: Orchestrating the Immune Response
Beyond their direct antimicrobial and cytotoxic effects, both this compound and defensins play crucial roles in modulating the host immune response.
This compound can act as a chemoattractant for neutrophils and can modulate the production of pro-inflammatory cytokines such as TNF-α and IL-6.[12] This suggests its involvement in orchestrating the initial inflammatory response to infection.
Defensins exhibit a broader range of immunomodulatory activities. They are known to be chemotactic for a variety of immune cells, including monocytes, T-cells, and immature dendritic cells.[13] This activity is often mediated through specific chemokine receptors like CCR6. Defensins can also influence the production of a wide array of cytokines and chemokines, thereby bridging the innate and adaptive immune responses. The signaling pathways involved are complex and can include PKC, ERK1/2, PI3K/Akt, and STAT activation.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of an antimicrobial peptide is determined using a broth microdilution method.
Workflow:
Detailed Protocol:
-
Prepare a stock solution of the peptide in an appropriate solvent.
-
Perform two-fold serial dilutions of the peptide in Mueller-Hinton broth (MHB) in a 96-well microtiter plate.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the bacteria.
Membrane Permeabilization Assay
Membrane permeabilization can be assessed using fluorescent dyes that are excluded by intact membranes.
Workflow:
References
- 1. In vitro and in vivo antimicrobial activity of two α-helical cathelicidin peptides and of their synthetic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity of cathelicidins BMAP28, SMAP28, SMAP29, and PMAP23 against Pasteurella multocida is more broad-spectrum than host species specific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A bovine myeloid antimicrobial peptide (this compound) and its analogs kill pan-drug-resistant Acinetobacter baumannii by interacting with outer membrane protein A (OmpA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A bovine myeloid antimicrobial peptide (this compound) and its analogs kill pan-drug-resistant Acinetobacter baumannii by interacting with outer membrane protein A (OmpA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial Activity of Human Neutrophil Defensin HNP-1 Analogs without Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, an Antibiotic Peptide of Innate Immunity, Induces Cell Death through Opening of the Mitochondrial Permeability Transition Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 7. β-Defensins: Multifunctional Modulators of Infection, Inflammation and More? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. central.bac-lac.gc.ca [central.bac-lac.gc.ca]
- 9. researchgate.net [researchgate.net]
- 10. Human β-Defensin 2 (HBD-2) Displays Oncolytic Activity but Does Not Affect Tumour Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
A Comparative Analysis of the Hemolytic Activity of BMAP-28 and Melittin
For researchers, scientists, and drug development professionals, understanding the hemolytic activity of antimicrobial peptides (AMPs) is a critical step in evaluating their therapeutic potential and predicting their in vivo toxicity. This guide provides a detailed comparison of the hemolytic properties of two potent AMPs: BMAP-28, a cathelicidin (B612621) from bovine myeloid cells, and melittin (B549807), the principal component of bee venom.
Melittin, a 26-amino acid peptide, is well-known for its potent antimicrobial and anticancer activities, but its clinical application is often hindered by its significant hemolytic effects.[1][2][3][4] this compound, a 28-residue peptide, has also demonstrated broad-spectrum antimicrobial efficacy.[5][6] This guide synthesizes experimental data to offer a clear comparison of their respective abilities to lyse red blood cells (erythrocytes), a key indicator of cytotoxicity.
Quantitative Comparison of Hemolytic Activity
The hemolytic activity of peptides is typically quantified by the HC50 value, which represents the concentration of the peptide required to induce 50% hemolysis of red blood cells. The data presented below has been compiled from multiple studies. It is important to note that HC50 values can vary between studies due to differences in experimental conditions, such as the source of red blood cells and incubation times.[1]
| Peptide | HC50 (µM) | HC50 (µg/mL) | Source Species of Red Blood Cells | Reference |
| This compound | ~15 | - | Not Specified | [Ahmad et al., 2009, as cited in 7] |
| Melittin | 1.06 ± 0.01 | 3.03 ± 0.02 | Human | [3] |
| Melittin | 5.71 ± 0.06 | 16.28 ± 0.17 | Human | [2] |
| Melittin | 0.15 | 0.44 | Human | [7] |
| Melittin | >32 | >80 | Not Specified | [8] |
Note: The molecular weight of Melittin is approximately 2846.5 g/mol and this compound is approximately 3259.9 g/mol . These values can be used for interconversion between µM and µg/mL, though reported values are maintained for accuracy.
The data indicates that both this compound and melittin possess significant hemolytic activity. Direct comparison is challenging due to the variability in reported HC50 values for melittin. However, the available data suggests that this compound is also a potent hemolytic agent.
Mechanisms of Hemolysis
Both this compound and melittin are α-helical peptides that exert their lytic effects through interaction with and disruption of the cell membrane.[2][9][10]
Melittin: It is understood that melittin binds to the erythrocyte membrane and induces the formation of transient pores, leading to the leakage of hemoglobin.[9][11][12] The process can be biphasic, with a rapid initial release of hemoglobin followed by a slower phase.[9][11]
This compound: This peptide also acts by permeabilizing cell membranes.[13] Studies have shown that this compound can induce cell death by targeting mitochondria and causing the opening of the mitochondrial permeability transition pore, leading to depolarization and release of cytochrome c.[14]
Experimental Protocol: Hemolytic Activity Assay
The following is a generalized protocol for determining the hemolytic activity of peptides, based on common methodologies.[1][15][16][17]
1. Preparation of Red Blood Cells (RBCs):
- Freshly drawn blood (commonly human) is collected in tubes containing an anticoagulant.
- The blood is centrifuged to pellet the RBCs.
- The supernatant plasma and the buffy coat (white blood cells and platelets) are removed.
- The RBCs are washed multiple times with a buffered saline solution (e.g., phosphate-buffered saline, PBS) by repeated centrifugation and resuspension.
- A final suspension of RBCs is prepared at a specific concentration (e.g., 2% v/v) in the buffer.
2. Peptide Preparation:
- The peptides (this compound and melittin) are dissolved in the same buffer to create stock solutions.
- A series of dilutions are prepared from the stock solutions to achieve a range of final concentrations to be tested.
3. Incubation:
- Equal volumes of the RBC suspension and the various peptide dilutions are mixed in microcentrifuge tubes or a 96-well plate.
- Positive Control: RBCs are incubated with a lytic agent, such as Triton X-100 (e.g., 0.1-1% v/v), to achieve 100% hemolysis.
- Negative Control: RBCs are incubated with the buffer alone to measure spontaneous hemolysis.
- The samples are incubated for a specific time (e.g., 15-60 minutes) at a controlled temperature (e.g., 37°C).
4. Measurement of Hemolysis:
- After incubation, the samples are centrifuged to pellet any intact RBCs and cell debris.
- The supernatant, containing the released hemoglobin, is carefully transferred to a new microplate.
- The absorbance of the supernatant is measured at a specific wavelength (e.g., 415 or 540 nm) using a spectrophotometer.
5. Data Analysis:
- The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
- The HC50 value is determined by plotting the percentage of hemolysis against the peptide concentration and fitting the data to a dose-response curve.
Experimental Workflow
Caption: Workflow for the hemolysis assay.
Signaling Pathway of Melittin-Induced Hemolysis
Caption: Melittin-induced hemolysis pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | The current landscape of the antimicrobial peptide melittin and its therapeutic potential [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. New N-Terminal Fatty-Acid-Modified Melittin Analogs with Potent Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The antimicrobial peptide this compound reduces lethality in mouse models of staphylococcal sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial activity of cathelicidins BMAP28, SMAP28, SMAP29, and PMAP23 against Pasteurella multocida is more broad-spectrum than host species specific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo toxicity and antibacterial efficacy of melittin against clinical extensively drug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bee venom-derived antimicrobial peptide melectin has broad-spectrum potency, cell selectivity, and salt-resistant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetics and mechanism of hemolysis induced by melittin and by a synthetic melittin analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Applications and evolution of melittin, the quintessential membrane active peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetics and mechanism of hemolysis induced by melittin and by a synthetic melittin analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hemolytic and antimicrobial activities of the twenty-four individual omission analogues of melittin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound, an Antibiotic Peptide of Innate Immunity, Induces Cell Death through Opening of the Mitochondrial Permeability Transition Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
BMAP-28 Demonstrates Potent Biofilm Disruption Capabilities Comparable to Other Leading Antimicrobial Peptides
A comprehensive analysis of experimental data reveals that the bovine myeloid antimicrobial peptide-28 (BMAP-28) exhibits significant efficacy in disrupting and eradicating bacterial biofilms, positioning it as a strong candidate for novel anti-biofilm therapies. When compared to other well-studied antimicrobial peptides such as LL-37 and melittin (B549807), this compound shows comparable and, in some instances, superior activity against biofilms formed by clinically relevant pathogens like Pseudomonas aeruginosa and Staphylococcus aureus.
The ability of bacteria to form biofilms presents a major challenge in treating chronic infections, as these structured communities of cells exhibit increased resistance to conventional antibiotics. Antimicrobial peptides (AMPs) have emerged as a promising alternative due to their direct action on bacterial membranes and their ability to modulate the host immune response. This guide provides a comparative overview of the biofilm disruption efficacy of this compound against other notable peptides, supported by quantitative data and detailed experimental methodologies.
Comparative Efficacy of Antimicrobial Peptides in Biofilm Disruption
The effectiveness of this compound and its counterparts is typically quantified by determining the Minimal Biofilm Inhibitory Concentration (MBIC) and the Minimal Biofilm Eradication Concentration (MBEC). The MBIC is the lowest concentration of a peptide required to prevent the formation of a biofilm, while the MBEC is the concentration needed to destroy a pre-existing biofilm.
While direct comparative studies under identical conditions are limited, the available data allows for a strong inference of this compound's potency. For instance, a hybrid peptide of BMAP-27 (a close analog of this compound) and melittin demonstrated a minimal biofilm eradication concentration (MBEC) of 23.56 µg/mL against both S. aureus and P. aeruginosa biofilms.[1] Another study on a BMAP-27-melittin nanoparticle conjugate reported a biofilm inhibitory concentration (BIC) of 2.1 µg/mL and a biofilm eradication concentration (BEC) of 3.8 µg/mL against Streptococcus mutans.[2][3]
Although specific MBIC and MBEC values for this compound against P. aeruginosa and S. aureus are not consistently reported across the literature, its potent antimicrobial activity against these pathogens in their planktonic form suggests a strong potential for biofilm disruption. The minimal inhibitory concentration (MIC) of this compound against methicillin-resistant Staphylococcus aureus (MRSA) ranges from 5-20 µg/mL, and for methicillin-susceptible S. aureus (MSSA), it is between 1.25-20 µg/mL.[4]
For comparison, melittin has been shown to inhibit biofilm formation of S. aureus isolates with MBIC values ranging from 1.25 to 10 µg/mL and eradicate them at MBEC values of 10 to 40 µg/mL. The human cathelicidin (B612621) peptide, LL-37, has been reported to inhibit P. aeruginosa biofilm formation by approximately 50% at a concentration of 1 µg/ml.
Table 1: Comparative Biofilm Disruption Efficacy of Antimicrobial Peptides
| Peptide | Organism | Biofilm Metric | Concentration (µg/mL) |
| BMAP-27/Melittin Hybrid | P. aeruginosa, S. aureus | MBEC | 23.56[1] |
| BMAP-27-Melittin NP | S. mutans | BIC | 2.1[2][3] |
| BMAP-27-Melittin NP | S. mutans | BEC | 3.8[2][3] |
| This compound | S. aureus (MRSA) | MIC | 5 - 20[4] |
| This compound | S. aureus (MSSA) | MIC | 1.25 - 20[4] |
| Melittin | S. aureus | MBIC | 1.25 - 10 |
| Melittin | S. aureus | MBEC | 10 - 40 |
| LL-37 | P. aeruginosa | ~50% Inhibition | 1 |
Note: Direct comparison should be made with caution due to variations in bacterial strains and experimental conditions. NP denotes nanoparticle conjugate.
Mechanism of Action: A Multi-pronged Attack on Biofilms
The antibiofilm activity of this compound is attributed to its ability to interact with and disrupt bacterial cell membranes. In Gram-negative bacteria like P. aeruginosa, this compound is known to interact with outer membrane proteins, such as OmpA, leading to membrane permeabilization and cell death.[5] For Gram-positive bacteria like S. aureus, this compound interacts with components of the cell wall, such as lipoteichoic acid (LTA), causing damage to the cell surface.[6][7][8]
Beyond direct membrane disruption, it is hypothesized that cathelicidins like this compound may also interfere with bacterial signaling pathways that are crucial for biofilm formation and maintenance.[9][10] While the precise signaling cascade affected by this compound is still under investigation, a proposed general mechanism for some antimicrobial peptides involves the disruption of the stringent response, a key bacterial stress response that regulates biofilm formation.
Caption: Proposed mechanism of this compound antibiofilm activity.
Experimental Protocols for Assessing Biofilm Disruption
The following are standardized methodologies for determining the MBIC and MBEC of antimicrobial peptides.
Minimum Biofilm Inhibitory Concentration (MBIC) Assay
The MBIC assay is performed to determine the concentration of an antimicrobial peptide that inhibits the initial formation of a biofilm.
-
Bacterial Preparation: A bacterial suspension is prepared from an overnight culture and diluted in a suitable growth medium to a final concentration of approximately 1 x 10^6 CFU/mL.
-
Peptide Dilution: The antimicrobial peptide is serially diluted in the growth medium in a 96-well microtiter plate.
-
Inoculation: An equal volume of the bacterial suspension is added to each well containing the peptide dilutions. Control wells with bacteria and no peptide, and sterile control wells with only medium are included.
-
Incubation: The plate is incubated at 37°C for 24 hours without shaking to allow for biofilm formation.
-
Washing: After incubation, the planktonic cells are gently removed, and the wells are washed with a sterile saline solution to remove non-adherent bacteria.
-
Staining: The remaining biofilm is stained with a solution of crystal violet (0.1%) for 15-20 minutes.
-
Solubilization and Quantification: The excess stain is washed off, and the bound crystal violet is solubilized with 30% acetic acid. The absorbance is then measured at 570 nm using a microplate reader. The MBIC is defined as the lowest peptide concentration that shows a significant reduction in biofilm formation compared to the control.
Minimum Biofilm Eradication Concentration (MBEC) Assay
The MBEC assay is used to determine the concentration of an antimicrobial peptide required to eradicate a pre-formed biofilm.
-
Biofilm Formation: Biofilms are allowed to form in a 96-well plate as described in the MBIC assay (steps 1 and 4) without the addition of the peptide.
-
Washing: After 24 hours of biofilm formation, the planktonic cells are discarded, and the wells are washed twice with a sterile saline solution.
-
Peptide Treatment: Fresh growth medium containing serial dilutions of the antimicrobial peptide is added to the wells with the established biofilms.
-
Incubation: The plate is incubated for another 24 hours at 37°C.
-
Quantification of Viable Cells: Following treatment, the wells are washed, and the remaining viable bacteria in the biofilm are quantified. This can be done by scraping the biofilm, resuspending the cells, and performing colony-forming unit (CFU) counts on agar (B569324) plates. The MBEC is the lowest peptide concentration that results in a significant reduction (e.g., ≥99.9%) in the number of viable bacteria compared to the untreated control.
Caption: Experimental workflow for MBIC and MBEC assays.
References
- 1. researchgate.net [researchgate.net]
- 2. The Antibacterial and Anti-biofilm Traits of the Novel BMAP-27-Melittin Conjugated Peptide Nanoparticle Against Streptococcus mutans: Clinical Isolates from Oral Cavity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Antibacterial and Anti-biofilm Traits of the Novel BMAP-27-Melittin Conjugated Peptide Nanoparticle Against Streptococcus mutans: Clinical Isolates from Oral Cavity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial activity of a bovine myeloid antimicrobial peptide (this compound) against methicillin-susceptible and methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A bovine myeloid antimicrobial peptide (this compound) and its analogs kill pan-drug-resistant Acinetobacter baumannii by interacting with outer membrane protein A (OmpA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A bovine myeloid antimicrobial peptide (this compound) kills methicillin-resistant Staphylococcus aureus but promotes adherence of the bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Combination Strategies to Enhance the Efficacy of Antimicrobial Peptides against Bacterial Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
In Vivo Validation of BMAP-28's Antimicrobial Effect: A Comparative Guide
The bovine myeloid antimicrobial peptide BMAP-28, a member of the cathelicidin (B612621) family, has demonstrated significant antimicrobial activity in various in vivo models, positioning it as a promising candidate for the development of novel anti-infective therapies. This guide provides a comparative analysis of this compound's in vivo efficacy against other antimicrobial agents, supported by experimental data and detailed protocols from key studies.
Comparative Efficacy of this compound in Preclinical Models
This compound has been evaluated in several mouse models of bacterial infection, where it has shown notable therapeutic potential. Its performance has been benchmarked against both conventional antibiotics and other antimicrobial peptides.
Staphylococcal Sepsis Model
In a mouse model of staphylococcal sepsis, this compound was compared with conventional antibiotics.[1] While antibiotics like imipenem (B608078) and vancomycin (B549263) showed higher efficacy in reducing bacterial growth and lethality in infections with live Staphylococcus aureus, this compound uniquely demonstrated a significant reduction in lethality and pro-inflammatory cytokines (TNF-alpha and IL-6) when the infection was induced with heat-killed bacteria.[1] This suggests that this compound possesses potent anti-endotoxin-like activity, a valuable attribute in treating sepsis.
| Treatment Group | Survival Rate (%) (Live S. aureus) | Bacterial Load (CFU/ml) (Live S. aureus) | Survival Rate (%) (Heat-killed S. aureus) | TNF-alpha Levels (Heat-killed S. aureus) | IL-6 Levels (Heat-killed S. aureus) |
| Control (Saline) | Low | High | Low | High | High |
| This compound (2 mg/kg) | Reduced Lethality | Reduced | Significantly Increased | Significantly Reduced | Significantly Reduced |
| Imipenem (7 mg/kg) | Highest Efficacy | Lowest | Not Reported | Not Reported | Not Reported |
| Vancomycin (7 mg/kg) | Highest Efficacy | Lowest | Not Reported | Not Reported | Not Reported |
| Clindamycin (B1669177) (7 mg/kg) | Reduced Lethality | Reduced | Not Reported | Not Reported | Not Reported |
| Clarithromycin (B1669154) (7 mg/kg) | Reduced Lethality | Reduced | Not Reported | Not Reported | Not Reported |
Table 1: Comparative efficacy of this compound and conventional antibiotics in a mouse model of staphylococcal sepsis.[1]
Acute Peritonitis Model
In a murine model of acute peritonitis, the efficacy of this compound was compared with another bovine cathelicidin, BMAP-27, and its synthetic analogs.[2][3] The results highlighted a degree of bacterial specificity. This compound was more effective against Gram-positive bacteria like S. aureus, providing 100% protection at a dose of 0.8 mg/kg.[2] Conversely, BMAP-27 demonstrated superior activity against Gram-negative bacteria such as P. aeruginosa.[2] A modified analog, mthis compound, showed high potency against Gram-negative strains.[2]
| Peptide | Target Bacteria | Dose (mg/kg) | Survival Rate (%) |
| This compound | S. aureus | 0.8 | 100 |
| This compound | E. coli | 1.6 | 100 |
| This compound | P. aeruginosa | 1.6 | 80 |
| BMAP-27 | P. aeruginosa | 1.6 | 80 |
| BMAP-27 | S. aureus | 6.4 | Low |
| mthis compound | P. aeruginosa | Not specified | Protected mice from lethal infection |
Table 2: In vivo protective effects of BMAP peptides in a mouse acute peritonitis model.[2]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. The following are summaries of the experimental protocols used in the cited research.
Staphylococcal Sepsis Mouse Model Protocol[1]
-
Animal Model: BALB/c male mice.
-
Bacterial Strain: Staphylococcus aureus ATCC 25923.
-
Infection Induction: Intravenous injection of 2.0 x 10⁶ colony-forming units (CFU) of live S. aureus or 5.0 x 10⁸ heat-killed cells of the same strain.
-
Treatment Regimen:
-
Test articles: Isotonic sodium chloride solution (control), this compound (2 mg/kg), imipenem (7 mg/kg), vancomycin (7 mg/kg), clindamycin (7 mg/kg), and clarithromycin (7 mg/kg).
-
Administration: Intravenous injection immediately and 6 hours after the bacterial challenge.
-
-
Outcome Measures: Lethality rates, quantitative blood cultures, and plasma levels of TNF-alpha and IL-6.
Acute Peritonitis Mouse Model Protocol[2][3]
-
Animal Model: Mice (strain not specified in the abstract).
-
Bacterial Strains: S. aureus, E. coli, P. aeruginosa.
-
Infection Induction: Intraperitoneal (i.p.) injection of a lethal dose of bacteria.
-
Treatment Regimen:
-
Test articles: BMAP-27, this compound, and their synthetic analogs.
-
Administration: Intraperitoneal injection at varying doses immediately after the bacterial challenge.
-
-
Outcome Measures: Survival of the animals.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for the in vivo validation of an antimicrobial peptide's efficacy.
Caption: Generalized workflow for in vivo antimicrobial efficacy testing.
Concluding Remarks
The in vivo data strongly support the potential of this compound as a therapeutic agent against bacterial infections, particularly those caused by Gram-positive organisms.[2] Its dual action of direct antimicrobial activity and modulation of the host inflammatory response makes it a particularly interesting candidate for sepsis treatment.[1] Further research, including studies with a broader range of pathogens and in different animal models, will be crucial to fully elucidate its therapeutic utility and to optimize its clinical application. The comparison with other antimicrobial peptides like BMAP-27 and its analogs also underscores the potential for developing peptides with tailored bacterial specificity.[2]
References
- 1. The antimicrobial peptide this compound reduces lethality in mouse models of staphylococcal sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo antimicrobial activity of two α-helical cathelicidin peptides and of their synthetic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo antimicrobial activity of two alpha-helical cathelicidin peptides and of their synthetic analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Resistance Between BMAP-28 and Other Antimicrobial Peptides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic-resistant pathogens necessitates the exploration of novel antimicrobial agents, with antimicrobial peptides (AMPs) representing a promising frontier. BMAP-28, a bovine cathelicidin (B612621), has demonstrated potent, broad-spectrum antimicrobial activity. A critical aspect of its therapeutic potential is the likelihood of cross-resistance with other AMPs. This guide provides a comparative analysis of this compound and other AMPs, focusing on mechanisms of action to infer potential cross-resistance profiles. Direct experimental data on the susceptibility of this compound-resistant strains to other AMPs is limited; therefore, this guide synthesizes information from comparative activity studies and mechanistic investigations.
Mechanism of Action: The Basis for Cross-Resistance
This compound, like many other cationic AMPs, primarily exerts its antimicrobial effects through the disruption of microbial cell membranes.[1][2][3][4][5] Its amphipathic α-helical structure allows it to preferentially interact with the negatively charged components of bacterial membranes, leading to permeabilization and cell death.[1][2][5] This mechanism can be broadly categorized as membrane disruption.[2][3][4][6]
Potential for cross-resistance is highest among peptides that share a similar mechanism of action and target molecule. Bacteria that develop resistance to this compound, for instance by altering their membrane composition to reduce the net negative charge, would likely exhibit decreased susceptibility to other cationic, membrane-targeting peptides.
Comparative Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound and other selected antimicrobial peptides against common Gram-positive and Gram-negative bacteria, as reported in various studies. This data provides an indirect comparison of their efficacy.
| Antimicrobial Peptide | Family/Class | Target Organism | MIC (µg/mL) | Reference |
| This compound | Cathelicidin | Staphylococcus aureus (MRSA) | 5-20 | [7] |
| This compound | Cathelicidin | Escherichia coli | 0.8-1.6 | [8] |
| This compound | Cathelicidin | Pseudomonas aeruginosa | 1.6 | [8] |
| This compound | Cathelicidin | Acinetobacter baumannii (PDRAB) | 5-10 | [9] |
| BMAP-27 | Cathelicidin | Staphylococcus aureus (MRSA) | >32 | [8] |
| BMAP-27 | Cathelicidin | Escherichia coli | 0.8 | [8] |
| BMAP-27 | Cathelicidin | Pseudomonas aeruginosa | 1.6 | [8] |
| Melittin | Bee Venom Peptide | Staphylococcus aureus | Not specified | [10] |
| Pexiganan | Magainin Analogue | Staphylococcus aureus | Not specified | [11] |
| Iseganan | Protegrin Analogue | Staphylococcus aureus | Not specified | [10] |
| Bac-5 | Cathelicidin | Mannheimia haemolytica | 128 | [1][12] |
| Syn-1 | This compound Analog | Mannheimia haemolytica | 128-256 | [12] |
Inferred Cross-Resistance and Signaling Pathways
The development of resistance to cationic AMPs like this compound often involves modifications to the bacterial cell envelope. These modifications can confer cross-resistance to other peptides that rely on electrostatic attraction for their activity.
Caption: Inferred cross-resistance pathway based on shared mechanism of action.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
A standardized method for determining the MIC of antimicrobial peptides is the broth microdilution assay, as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured on appropriate agar (B569324) plates. Colonies are then used to inoculate a Mueller-Hinton Broth (MHB) and incubated until the culture reaches the logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).[13]
-
Preparation of Antimicrobial Peptide Dilutions: The antimicrobial peptides are serially diluted in MHB in a 96-well microtiter plate to achieve a range of concentrations.[13]
-
Inoculation and Incubation: Each well containing the peptide dilution is inoculated with the standardized bacterial suspension. The microtiter plate is then incubated at 37°C for 18-24 hours.[13]
-
Determination of MIC: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.[13]
Experimental Workflow for Assessing Cross-Resistance
The following diagram illustrates a typical workflow for experimentally determining cross-resistance between antimicrobial peptides.
Caption: A generalized workflow for determining antimicrobial cross-resistance.
Conclusion
While direct experimental evidence for cross-resistance between this compound and a broad range of other antimicrobial peptides is not yet extensively documented, the shared mechanism of membrane disruption strongly suggests a high potential for cross-resistance among cationic, membrane-targeting AMPs. Bacteria that develop resistance to this compound by modifying their cell surface are likely to exhibit reduced susceptibility to other peptides that rely on similar electrostatic interactions. Further research, following the experimental workflow outlined above, is crucial to definitively map the cross-resistance profiles of this compound and guide the development of effective AMP-based therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Latest developments on the mechanism of action of membrane disrupting peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. research.monash.edu [research.monash.edu]
- 7. researchgate.net [researchgate.net]
- 8. In vitro and in vivo antimicrobial activity of two α-helical cathelicidin peptides and of their synthetic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A bovine myeloid antimicrobial peptide (this compound) and its analogs kill pan-drug-resistant Acinetobacter baumannii by interacting with outer membrane protein A (OmpA) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparing Selection on S. aureus between Antimicrobial Peptides and Common Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial Peptides and Peptidomimetics – Potent Therapeutic Allies for Staphylococcal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Synthetic antimicrobial peptides Bac-5, this compound, and Syn-1 can inhibit bovine respiratory disease pathogens in vitro [frontiersin.org]
- 13. Comparative Evaluation of the Antimicrobial Activity of Different Antimicrobial Peptides against a Range of Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
BMAP-28's therapeutic index compared to other AMPs
A Comparative Analysis of the Therapeutic Index of BMAP-28 and Other Antimicrobial Peptides
The bovine myeloid antimicrobial peptide-28 (this compound), a member of the cathelicidin (B612621) family, has demonstrated potent, broad-spectrum antimicrobial activity against a range of pathogens, including bacteria, fungi, and some viruses.[1][2] Its mechanism of action often involves the rapid permeabilization of microbial membranes.[1] However, a critical factor in the development of any antimicrobial peptide (AMP) as a therapeutic agent is its therapeutic index (TI). The TI is a quantitative measure of the peptide's safety margin, defined as the ratio of its toxicity to host cells to its antimicrobial efficacy. A higher TI indicates greater selectivity for microbial cells over host cells, which is a prerequisite for clinical application.
This guide provides a comparative analysis of the therapeutic index of this compound against other well-characterized AMPs, supported by experimental data and methodologies.
Comparative Quantitative Data
The therapeutic index is typically calculated as the ratio of the concentration of the peptide that is toxic to mammalian cells (e.g., 50% hemolytic concentration, HC₅₀, or 50% cytotoxic concentration, CC₅₀) to its minimum inhibitory concentration (MIC) against a specific microbe.
Therapeutic Index (TI) = HC₅₀ (or CC₅₀) / MIC
The following table summarizes the antimicrobial and cytotoxic activities of this compound in comparison to other notable AMPs: Melittin, Magainin 2, and LL-37. It is important to note that these values can vary depending on the specific bacterial strains, cell lines, and experimental conditions used.
| Peptide | Target Organism | MIC (μM) | Mammalian Cell Line | HC₅₀ / CC₅₀ (μM) | Therapeutic Index (TI) | Reference |
| This compound | E. coli | 1-2 | Human Erythrocytes | ~25 | ~12.5 - 25 | [1] |
| S. aureus | 1-8 | Human Erythrocytes | ~25 | ~3.1 - 25 | [1] | |
| P. aeruginosa | 1-2 | Human Erythrocytes | ~25 | ~12.5 - 25 | [1] | |
| A. baumannii (PDR) | ~4 | - | - | - | [3][4] | |
| Melittin | E. coli | ~5 | Human Erythrocytes | ~2 | ~0.4 | [5] |
| S. aureus | ~2.5 | Human Erythrocytes | ~2 | ~0.8 | [5] | |
| Magainin 2 | E. coli | ~25 | Human Erythrocytes | >150 | >6 | [6][7] |
| S. aureus | ~50 | Human Erythrocytes | >150 | >3 | [6][7] | |
| LL-37 | E. coli | ~4 | Human Erythrocytes | >100 | >25 | [8] |
| P. aeruginosa | ~2 | Human Erythrocytes | >100 | >50 | [8] |
Note: Values are approximate and collated from various sources for comparative purposes. PDR stands for Pan-Drug-Resistant.
Experimental Protocols
The determination of the therapeutic index relies on standardized in vitro assays to measure antimicrobial activity and cytotoxicity.
Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an AMP that visibly inhibits microbial growth, is typically determined using the broth microdilution method.
Protocol:
-
Preparation: A two-fold serial dilution of the AMP is prepared in a 96-well microtiter plate using a suitable bacterial growth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., E. coli, S. aureus) to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Analysis: The MIC is determined as the lowest peptide concentration at which no visible growth (turbidity) is observed. Positive and negative controls (media with bacteria and no peptide, and media alone) are included for validation.
Cytotoxicity and Hemolysis Assays
Cytotoxicity is assessed to determine the peptide's toxicity to host cells. Hemolytic activity against red blood cells is a common and rapid method.
Protocol for Hemolysis Assay:
-
Preparation: A suspension of fresh human red blood cells (hRBCs) is prepared in a buffered saline solution (e.g., PBS, pH 7.4).
-
Incubation: The hRBC suspension is incubated with various concentrations of the AMP (typically for 1 hour at 37°C).
-
Centrifugation: Samples are centrifuged to pellet intact cells.
-
Analysis: The supernatant is transferred to a new plate, and the release of hemoglobin is measured spectrophotometrically at a wavelength of 415 nm or 540 nm.
-
Calculation: The percentage of hemolysis is calculated relative to a positive control (100% lysis with a detergent like Triton X-100) and a negative control (0% lysis with buffer alone). The HC₅₀ is the peptide concentration that causes 50% hemolysis.
Experimental and Logical Workflows
The following diagrams illustrate the workflow for determining the therapeutic index and the cytotoxic mechanism of this compound.
Caption: Workflow for Determining the Therapeutic Index of an AMP.
Signaling and Mechanistic Pathways
This compound's cytotoxicity against mammalian cells is linked to its ability to interact with and disrupt mitochondrial function.[9][10] It induces the opening of the mitochondrial permeability transition pore (PTP), leading to a cascade of events culminating in cell death.[9][10]
Caption: this compound Induced Cytotoxicity via the Mitochondrial Pathway.
Discussion and Conclusion
The data indicates that while this compound is a highly potent antimicrobial peptide, its therapeutic index can be a limiting factor.[2] Its cytotoxicity, although lower than that of highly lytic peptides like melittin, is more pronounced than that of peptides like Magainin 2 or LL-37, which show greater selectivity for microbial membranes. The cytotoxic effect of this compound is attributed to its interaction with mitochondria in host cells, a mechanism that leads to apoptosis.[9][10]
Research has shown that the hydrophobicity and structure of this compound, particularly its C-terminal region, are major determinants of its toxicity to mammalian cells.[1][11] To address this, studies have focused on creating synthetic analogs of this compound. Truncated versions, such as this compound(1-18), which lack the hydrophobic C-terminal tail, have been shown to retain significant antimicrobial activity while being virtually devoid of hemolytic and cytotoxic effects, thereby substantially improving the therapeutic index.[1] These structure-activity relationship studies are crucial for engineering AMPs with enhanced selectivity and clinical potential.
References
- 1. In vitro and in vivo antimicrobial activity of two α-helical cathelicidin peptides and of their synthetic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthetic antimicrobial peptides Bac-5, this compound, and Syn-1 can inhibit bovine respiratory disease pathogens in vitro [frontiersin.org]
- 3. A bovine myeloid antimicrobial peptide (this compound) and its analogs kill pan-drug-resistant Acinetobacter baumannii by interacting with outer membrane protein A (OmpA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A bovine myeloid antimicrobial peptide (this compound) and its analogs kill pan-drug-resistant Acinetobacter baumannii by interacting with outer membrane protein A (OmpA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-function study of cathelicidin-derived bovine antimicrobial peptide this compound: design of its cell-selective analogs by amino acid substitutions in the heptad repeat sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Magainins, a class of antimicrobial peptides from Xenopus skin: isolation, characterization of two active forms, and partial cDNA sequence of a precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The Potential of Human Peptide LL-37 as an Antimicrobial and Anti-Biofilm Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, an Antibiotic Peptide of Innate Immunity, Induces Cell Death through Opening of the Mitochondrial Permeability Transition Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, an antibiotic peptide of innate immunity, induces cell death through opening of the mitochondrial permeability transition pore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
BMAP-28: A Potent Antimicrobial Peptide Benchmarked Against Key Bacterial Pathogens
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive performance comparison of the bovine myeloid antimicrobial peptide, BMAP-28, against a panel of clinically relevant Gram-positive and Gram-negative bacteria. Its efficacy is benchmarked against the well-characterized human cathelicidin, LL-37, offering an objective assessment of its potential as a therapeutic agent. This document includes quantitative antimicrobial activity data, detailed experimental methodologies, and visual representations of key processes to support research and development in the field of novel antimicrobials.
Performance Against a Panel of Bacteria
This compound exhibits potent, broad-spectrum antimicrobial activity. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and the comparative peptide LL-37 against a selection of key bacterial pathogens. MIC values, representing the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, are presented in micromolar (µM) to allow for equitable comparison based on molecular interactions.
Note on Data Interpretation: The MIC values presented are compiled from various studies. Direct comparison should be made with caution as experimental conditions can vary between studies. The molecular weight of this compound is approximated to 3074 g/mol and LL-37 to 4493 g/mol for the conversion of µg/mL to µM.
Gram-Negative Bacteria
| Bacterium | This compound MIC (µM) | LL-37 MIC (µM) |
| Escherichia coli | 2.97 - 24.28[1] | >200[2] |
| Pseudomonas aeruginosa | >200[2] | >200[2] |
| Acinetobacter baumannii | 1.6 - 3.2 | 0.33[3] |
| Klebsiella pneumoniae | 18 - 40[1] | 1.9 - 500 µg/ml |
Gram-Positive Bacteria
| Bacterium | This compound MIC (µM) | LL-37 MIC (µM) |
| Staphylococcus aureus | 2.97 - 24.28[1] | 32[4][5] |
| Enterococcus faecalis | Data Not Available | Moderate Activity[6] |
Mechanism of Action
This compound exerts its antimicrobial effect primarily through membrane disruption. As a cationic peptide, it electrostatically interacts with the negatively charged components of bacterial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria. This interaction leads to membrane permeabilization, leakage of cellular contents, and ultimately, cell death. In some Gram-negative bacteria, this compound has also been shown to interact with outer membrane proteins, such as OmpA in Acinetobacter baumannii, contributing to its inhibitory effects.[7][8]
Mechanism of this compound Action
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, adhering to established standards to ensure reproducibility.
Minimum Inhibitory Concentration (MIC) Assay
The MIC of this compound is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Bacterial Inoculum:
- A single colony of the test bacterium is inoculated into Mueller-Hinton Broth (MHB).
- The culture is incubated at 37°C until it reaches the logarithmic growth phase, corresponding to a turbidity of 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
- The bacterial suspension is then diluted in MHB to a final concentration of approximately 5 x 10⁵ CFU/mL.
2. Preparation of this compound Dilutions:
- A stock solution of this compound is prepared in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid).
- Serial two-fold dilutions of the peptide are prepared in MHB in a 96-well microtiter plate.
3. Inoculation and Incubation:
- Each well containing the serially diluted peptide is inoculated with the prepared bacterial suspension.
- Control wells are included: a positive control (bacteria in MHB without peptide) and a negative control (MHB only).
- The plate is incubated at 37°C for 18-24 hours.
4. Determination of MIC:
- The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.
A[label="Prepare Bacterial Inoculum\n(0.5 McFarland)"];
B[label="Prepare Serial Dilutions\nof this compound in 96-well plate"];
C [label="Inoculate wells with\nBacterial Suspension"];
D [label="Incubate at 37°C\nfor 18-24h"];
E [label="Observe for Bacterial Growth"];
F [label="Determine MIC", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
A -> C;
B -> C;
C -> D;
D -> E;
E -> F;
}
MIC Assay Workflow
MTT Cytotoxicity Assay
The potential cytotoxicity of this compound against mammalian cells is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
1. Cell Seeding:
- Mammalian cells (e.g., HeLa, HEK293) are seeded into a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.
2. Treatment with this compound:
- The culture medium is replaced with fresh medium containing various concentrations of this compound.
- Control wells include cells with medium only (positive control) and medium only (negative control).
- The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
3. Addition of MTT Reagent:
- MTT solution (5 mg/mL in PBS) is added to each well and the plate is incubated for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
4. Solubilization of Formazan:
- The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
5. Absorbance Measurement:
- The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
- Cell viability is calculated as a percentage relative to the untreated control cells.
A[label="Seed Mammalian Cells\nin 96-well plate"];
B[label="Treat cells with\nvarious concentrations of this compound"];
C [label="Incubate for 24-72h"];
D [label="Add MTT Reagent\nand incubate for 4h"];
E [label="Solubilize Formazan Crystals"];
F [label="Measure Absorbance at 570 nm", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];
G [label="Calculate Cell Viability", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
A -> B;
B -> C;
C -> D;
D -> E;
E -> F;
F -> G;
}
MTT Cytotoxicity Assay Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. The LL-37 Antimicrobial Peptide as a Treatment for Systematic Infection of Acinetobacter baumannii in a Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial peptide LL-37 is bactericidal against Staphylococcus aureus biofilms | PLOS One [journals.plos.org]
- 5. Antimicrobial peptide LL-37 is bactericidal against Staphylococcus aureus biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A bovine myeloid antimicrobial peptide (this compound) and its analogs kill pan-drug-resistant Acinetobacter baumannii by interacting with outer membrane protein A (OmpA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A bovine myeloid antimicrobial peptide (this compound) and its analogs kill pan-drug-resistant Acinetobacter baumannii by interacting with outer membrane protein A (OmpA) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of BMAP-28: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of synthetic peptides like BMAP-28 are critical for maintaining a secure and compliant laboratory environment. Given the bioactive nature of this compound, an antimicrobial peptide, proper disposal is essential to prevent unintended environmental release and potential development of resistance. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound waste, aligning with general laboratory safety principles for hazardous chemical and biological waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to consult the product's Safety Data Sheet (SDS) and adhere to institutional and local environmental health and safety (EHS) guidelines. This compound should be handled as a potentially hazardous chemical.
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Use chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Wear safety goggles or a face shield.
-
Lab Coat: A buttoned lab coat is essential to protect against skin contact.
All handling of lyophilized this compound powder should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation risks.
This compound Waste Segregation
Proper segregation of waste at the point of generation is the first step in a compliant disposal process. This compound waste should be categorized as follows:
-
Solid Waste: Includes contaminated consumables such as pipette tips, tubes, gloves, and absorbent paper.
-
Liquid Waste: Encompasses unused or expired this compound solutions, contaminated buffers, and cell culture media.
-
Sharps Waste: Consists of needles, syringes, and any other contaminated items that can puncture the skin.
Inactivation and Disposal Procedures
Due to its antimicrobial properties, this compound requires inactivation before final disposal. The recommended methods are chemical inactivation or autoclaving, depending on the nature of the waste.
Chemical Inactivation (for Liquid Waste)
Chemical inactivation is a common method for rendering peptides biologically inactive. This involves hydrolysis of the peptide bonds using a strong acid or base.
| Inactivation Reagent | Concentration | Procedure | Contact Time |
| Hydrochloric Acid (HCl) | 1 M | Slowly add liquid this compound waste to the HCl solution in a 1:10 (waste:HCl) ratio. | Minimum 60 minutes |
| Sodium Hydroxide (B78521) (NaOH) | 1 M | Slowly add liquid this compound waste to the NaOH solution in a 1:10 (waste:NaOH) ratio. | Minimum 60 minutes |
Experimental Protocol for Chemical Inactivation:
-
Preparation: In a designated chemical fume hood, prepare a 1 M solution of either hydrochloric acid (HCl) or sodium hydroxide (NaOH).
-
Addition of Waste: Carefully and slowly add the liquid this compound waste to the inactivation solution. A common ratio is 1 part waste to 10 parts inactivation solution to ensure a sufficient excess of the hydrolyzing agent.
-
Inactivation: Allow the mixture to stand for a minimum of 60 minutes to ensure complete inactivation.
-
Neutralization: After the contact time, neutralize the solution to a pH between 6.0 and 8.0. For acidic solutions, use a suitable base (e.g., NaOH), and for basic solutions, use a suitable acid (e.g., HCl). Monitor the pH during neutralization.
-
Collection and Disposal: Collect the neutralized waste in a clearly labeled, leak-proof hazardous waste container. The label should include "Hazardous Waste," "this compound, inactivated," and any other relevant hazard information. Arrange for pickup and disposal through your institution's certified hazardous waste management service.
Autoclaving (for Solid and Biohazardous Waste)
If this compound has been used in experiments involving biological materials (e.g., cell cultures, bacteria), the waste must be treated as biohazardous. Autoclaving is the standard procedure for decontaminating such waste.
Experimental Protocol for Autoclaving:
-
Packaging: Place solid waste (e.g., contaminated pipette tips, gloves) in an autoclavable biohazard bag. Do not overfill the bag (no more than 3/4 full) and leave it partially open to allow for steam penetration. Place sharps in a designated puncture-resistant sharps container that is also autoclavable.
-
Secondary Containment: Place the biohazard bag or sharps container in a leak-proof, autoclavable secondary container (e.g., a polypropylene (B1209903) or stainless steel pan).
-
Autoclave Cycle: Process the waste in a validated autoclave at 121°C for a minimum of 60 minutes. The cycle time may need to be adjusted based on the load size and density to ensure complete sterilization.
-
Cooling and Disposal: Allow the autoclaved waste to cool down completely before handling. Once cooled, the outer biohazard bag can be placed in the appropriate regulated medical waste stream for final disposal according to your institution's guidelines.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound waste.
Personal protective equipment for handling BMAP-28
Essential Safety and Handling Guide for BMAP-28
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the bovine myeloid antimicrobial peptide-28 (this compound). The following procedures are based on the known biological activities and potential hazards associated with this peptide.
Disclaimer: This information is intended as a guide and is based on available research. It is not a substitute for a formal Safety Data Sheet (SDS). Always consult your institution's safety office and follow all applicable local, state, and federal regulations.
Potential Hazards
This compound is a bioactive peptide with known antimicrobial and cytotoxic properties. While its primary function is to combat pathogens, it has also demonstrated toxicity towards mammalian cells, including red blood cells (hemolytic activity) and various cell lines.[1][2][3][4][5] The C-terminal hydrophobic tail of the peptide is thought to be crucial for its cytotoxic activity.[3] Therefore, direct contact with skin, eyes, or mucous membranes, as well as inhalation or ingestion, should be strictly avoided.
Personal Protective Equipment (PPE)
Given the cytotoxic nature of this compound, a comprehensive approach to personal protection is mandatory. The following PPE should be worn at all times when handling this compound in its lyophilized or reconstituted form:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required. It is recommended to wear double gloves, especially when handling higher concentrations or larger quantities.[6] Gloves should be changed immediately if they become contaminated.
-
Eye Protection: Safety glasses with side shields are the minimum requirement. For procedures with a risk of splashing, chemical safety goggles or a full-face shield should be worn.[7][8]
-
Lab Coat: A buttoned, long-sleeved lab coat is necessary to protect skin and personal clothing from contamination.[6]
-
Respiratory Protection: While handling the lyophilized powder, which can be easily aerosolized, a respirator (e.g., an N95 or higher) is recommended to prevent inhalation. All handling of the powder should be performed in a certified chemical fume hood or biological safety cabinet.
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leakage.
-
This compound is typically supplied as a lyophilized powder and should be stored at -20°C or colder, as recommended by the supplier, to ensure stability.
2. Reconstitution:
-
All reconstitution procedures should be performed within a certified chemical fume hood or biological safety cabinet to minimize inhalation risk.
-
Wear all required PPE.
-
Carefully uncap the vial to avoid creating aerosols.
-
Use a sterile, non-pyrogenic solvent as recommended by the supplier or experimental protocol (e.g., sterile water, buffer).
-
Slowly add the solvent to the vial, allowing it to run down the side of the vial to gently dissolve the peptide. Avoid vigorous shaking, which can cause denaturation. Pipette gently to mix if necessary.
3. Experimental Use:
-
When using reconstituted this compound, continue to work in a controlled environment (fume hood or biological safety cabinet).
-
Use dedicated, clearly labeled equipment (pipettes, tubes, etc.) for handling this compound solutions.
-
Avoid cross-contamination with other materials.
-
After use, decontaminate all work surfaces with an appropriate disinfectant (e.g., 70% ethanol, followed by a suitable laboratory disinfectant).
Disposal Plan
All materials that have come into contact with this compound are considered potentially hazardous waste and must be disposed of accordingly.
-
Solid Waste:
-
Contaminated PPE (gloves, disposable lab coats), plasticware (pipette tips, tubes), and any other solid materials should be collected in a designated, clearly labeled biohazard or chemical waste bag.
-
-
Liquid Waste:
-
Unused this compound solutions and contaminated liquids should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Disposal Route:
-
Follow your institution's guidelines for the disposal of biohazardous or chemical waste. Do not dispose of this compound waste down the drain or in regular trash.
-
Quantitative Data Summary
The following table summarizes key quantitative data regarding the biological activity and toxicity of this compound from various studies.
| Parameter | Value | Cell/Organism Type | Source |
| Minimum Inhibitory Concentration (MIC) | |||
| 0.5-4 µM | E. coli, S. typhimurium, P. aeruginosa, S. aureus (MRSA), S. epidermidis | [9] | |
| 4-8 µM | C. albicans, C. neoformans | [9] | |
| 64 µg/mL | Mannheimia haemolytica | [2][5] | |
| Cytotoxicity | |||
| IC50 | < 4 µM | Murine fibroblasts | [4] |
| Lethal Dose 50 (LD50) | 100 µg/mL | Bovine Kidney (BK) cells | [5] |
| Hemolytic Activity | |||
| HC50 | ~15 µM | Human erythrocytes | [4] |
Experimental Protocol: Safe Handling of this compound
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
1. Preparation and Planning: 1.1. Review all available safety information for this compound, including this guide and any supplier-provided documentation. 1.2. Ensure all necessary PPE is available and in good condition. 1.3. Prepare the designated workspace (chemical fume hood or biological safety cabinet) by cleaning and decontaminating the area. 1.4. Prepare all necessary materials for the experiment, including solvents, pipettes, tubes, and waste containers.
2. Handling Lyophilized this compound: 2.1. Don all required PPE (double gloves, lab coat, eye protection, and respirator). 2.2. Transport the vial of lyophilized this compound from storage to the designated workspace on ice. 2.3. Allow the vial to equilibrate to room temperature before opening to prevent condensation. 2.4. Carefully open the vial inside the fume hood or biological safety cabinet. 2.5. Reconstitute the peptide as described in the "Operational Plan" section.
3. Handling Reconstituted this compound: 3.1. Keep the vial of reconstituted this compound capped and on ice when not in immediate use. 3.2. Use calibrated pipettes with filtered tips for all liquid transfers. 3.3. Perform all experimental procedures involving the this compound solution within the designated workspace. 3.4. In case of a spill, immediately alert others in the area, contain the spill with absorbent material, and decontaminate the area according to your institution's spill response procedures.
4. Post-Experiment Procedures: 4.1. Decontaminate all work surfaces and equipment that came into contact with this compound. 4.2. Dispose of all contaminated waste as described in the "Disposal Plan" section. 4.3. Remove PPE in the correct order to avoid self-contamination (e.g., remove outer gloves, then face shield/goggles, then lab coat, then inner gloves). 4.4. Wash hands thoroughly with soap and water after removing all PPE.
Workflow for Safe Handling of this compound
References
- 1. Stability, toxicity, and biological activity of host defense peptide BMAP28 and its inversed and retro-inversed isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, an Antibiotic Peptide of Innate Immunity, Induces Cell Death through Opening of the Mitochondrial Permeability Transition Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Activity of the Goat Antimicrobial Peptide ChMAP-28 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Synthetic antimicrobial peptides Bac-5, this compound, and Syn-1 can inhibit bovine respiratory disease pathogens in vitro [frontiersin.org]
- 6. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 7. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 8. youtube.com [youtube.com]
- 9. This compound (BMAP28) peptide [novoprolabs.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
